6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol
Description
Properties
IUPAC Name |
4-methyl-2-pyridin-2-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-7-6-9(14)13-10(12-7)8-4-2-3-5-11-8/h2-6H,1H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQUCWFVHSABFCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369391 | |
| Record name | 6-Methyl-2-(pyridin-2-yl)pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55417-80-6 | |
| Record name | 6-Methyl-2-(pyridin-2-yl)pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol. This molecule is of significant interest in medicinal chemistry and drug development due to its structural motifs, which are present in numerous biologically active compounds. This document details a robust synthetic protocol, based on established chemical principles, for the preparation of the title compound. Furthermore, it outlines a systematic approach to its structural elucidation and purity assessment using modern analytical techniques. This guide is intended to be a valuable resource for researchers and scientists working in the fields of organic synthesis, medicinal chemistry, and drug discovery.
Introduction: The Significance of the Pyrimidin-4-ol Scaffold
The pyrimidine ring is a fundamental heterocyclic scaffold found in a vast array of biologically important molecules, including nucleic acids (cytosine, thymine, and uracil) and several vitamins and cofactors. Substituted pyrimidin-4-ol derivatives, in particular, have garnered considerable attention from the scientific community as they represent a privileged structure in drug discovery. This is attributed to their ability to engage in a variety of non-covalent interactions with biological macromolecules, such as hydrogen bonding and π-stacking, which are crucial for molecular recognition and biological activity. The incorporation of a pyridine ring at the 2-position and a methyl group at the 6-position of the pyrimidin-4-ol core, as in the title compound, is anticipated to modulate its physicochemical properties and biological profile, making it an attractive target for synthetic and medicinal chemists.
Synthetic Pathway: A Robust Approach to this compound
The most direct and efficient method for the synthesis of this compound is the cyclocondensation reaction of a β-ketoester with an appropriate amidine. This classical approach, known as the Pinner synthesis of pyrimidines, is a reliable and versatile method for the construction of the pyrimidin-4-ol ring system.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule reveals that it can be disconnected at the N1-C6 and N3-C4 bonds, leading to two key starting materials: 2-picolinimidamide and ethyl acetoacetate.
Caption: Retrosynthetic analysis of this compound.
Proposed Synthetic Route
The forward synthesis involves the base-catalyzed reaction of 2-picolinimidamide with ethyl acetoacetate. The reaction is typically carried out in a protic solvent, such as ethanol, in the presence of a base like sodium ethoxide.
Spectroscopic and Structural Elucidation of 6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic properties of 6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol (CAS No. 55417-80-6). Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data of the compound. Due to the limited availability of experimentally derived public data, this guide leverages predictive models and established principles of spectroscopic interpretation to offer a robust analytical framework.
Introduction to this compound
This compound is a heterocyclic compound featuring a pyrimidine core substituted with a methyl group, a hydroxyl group (existing in tautomeric equilibrium with its keto form, 6-methyl-2-(pyridin-2-yl)pyrimidin-4(3H)-one), and a pyridin-2-yl moiety. This molecular architecture is of significant interest in medicinal chemistry due to the prevalence of pyrimidine and pyridine scaffolds in pharmacologically active molecules. Accurate spectroscopic characterization is the cornerstone of confirming molecular structure and purity, which is paramount in any research and development endeavor.
Molecular Structure and Tautomerism:
The compound can exist in two tautomeric forms: the -ol form and the -one form. The equilibrium between these forms can be influenced by the solvent and temperature. For the purpose of this guide, the analysis will consider both forms, with the understanding that the keto form is often predominant in solution.
Caption: Tautomeric equilibrium of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. This section presents the predicted ¹H and ¹³C NMR data for this compound.
Methodology for NMR Data Acquisition (Standard Protocol):
A detailed protocol for acquiring high-quality NMR spectra is crucial for structural verification.
Caption: Standard workflow for NMR data acquisition.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is summarized in the table below. The chemical shifts (δ) are referenced to tetramethylsilane (TMS).
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |
| Pyridine H6' | 8.6 - 8.8 | Doublet of doublets (dd) | 1H | ~4.8, 1.8 |
| Pyridine H3' | 8.0 - 8.2 | Doublet of triplets (dt) | 1H | ~7.8, 1.8 |
| Pyridine H4' | 7.9 - 8.1 | Triplet (t) | 1H | ~7.8 |
| Pyridine H5' | 7.4 - 7.6 | Doublet of doublets (dd) | 1H | ~7.8, 4.8 |
| Pyrimidine H5 | 6.2 - 6.4 | Singlet (s) | 1H | - |
| Pyrimidine-CH₃ | 2.2 - 2.4 | Singlet (s) | 3H | - |
| Pyrimidine-OH/NH | 11.0 - 13.0 | Broad singlet (br s) | 1H | - |
Interpretation of the ¹H NMR Spectrum:
-
Aromatic Region (Pyridine Ring): The four protons of the pyridin-2-yl group are expected to appear as distinct signals in the downfield region (7.4-8.8 ppm) due to the electron-withdrawing effect of the nitrogen atom and the pyrimidine ring. The H6' proton is the most deshielded, appearing as a doublet of doublets due to coupling with H5' and H4'. The H3' and H4' protons will likely show characteristic triplet and doublet of triplets patterns, respectively.
-
Pyrimidine Ring: The H5 proton of the pyrimidine ring is anticipated to be a singlet at a relatively upfield position (around 6.2-6.4 ppm) compared to the pyridine protons. The methyl group at the 6-position will appear as a sharp singlet around 2.2-2.4 ppm.
-
Exchangeable Proton: The hydroxyl (-OH) or amide (-NH) proton is expected to be a broad singlet at a very downfield chemical shift (11.0-13.0 ppm) in DMSO-d₆, a common characteristic for such exchangeable protons.
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum provides information about the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Pyrimidine C4 | 165 - 170 |
| Pyrimidine C2 | 160 - 165 |
| Pyrimidine C6 | 155 - 160 |
| Pyridine C2' | 150 - 155 |
| Pyridine C6' | 148 - 152 |
| Pyridine C4' | 137 - 140 |
| Pyridine C3' | 124 - 128 |
| Pyridine C5' | 120 - 124 |
| Pyrimidine C5 | 105 - 110 |
| Pyrimidine-CH₃ | 20 - 25 |
Interpretation of the ¹³C NMR Spectrum:
-
Quaternary Carbons: The carbonyl/enol carbon (C4) of the pyrimidine ring is expected to be the most downfield signal. Other quaternary carbons (C2, C6, C2') will also appear in the downfield region.
-
Aromatic and Heteroaromatic Carbons: The carbon atoms of the pyridine and pyrimidine rings will resonate in the typical aromatic/heteroaromatic region (105-170 ppm).
-
Aliphatic Carbon: The methyl carbon will be the most upfield signal, appearing around 20-25 ppm.
2D NMR Correlation Spectroscopy
To unambiguously assign the proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential.
-
COSY: This experiment would reveal the coupling relationships between protons. For instance, correlations would be expected between the adjacent protons on the pyridine ring (H3' with H4', H4' with H5', and H5' with H6').
-
HSQC: This experiment correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of each proton to its corresponding carbon atom (e.g., Pyrimidine H5 to C5, Pyrimidine-CH₃ protons to the methyl carbon, and each pyridine proton to its respective carbon).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.
Methodology for MS Data Acquisition (Standard Protocol):
Caption: General workflow for Mass Spectrometry data acquisition.
Predicted Mass Spectrum:
-
Molecular Formula: C₁₀H₉N₃O
-
Monoisotopic Mass: 187.0746 g/mol
-
Expected Molecular Ion Peak [M+H]⁺: m/z 188.0819
Plausible Fragmentation Pathways:
In a typical tandem mass spectrometry (MS/MS) experiment, the protonated molecule ([M+H]⁺) would be subjected to collision-induced dissociation, leading to characteristic fragment ions.
-
Loss of the Pyridine Ring: A common fragmentation pathway would involve the cleavage of the bond between the pyrimidine and pyridine rings, resulting in a fragment corresponding to the protonated pyridine (m/z 79) or the remaining pyrimidinol moiety.
-
Fragmentation of the Pyrimidine Ring: The pyrimidine ring itself can undergo fragmentation, potentially through the loss of small neutral molecules like HCN or CO.
-
Loss of Methyl Group: Cleavage of the methyl group could also be observed.
Synthetic Protocol
Proposed Synthetic Scheme:
Caption: Proposed synthesis of this compound.
Step-by-Step Experimental Protocol:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1.1 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: To the freshly prepared sodium ethoxide solution, add pyridine-2-carboxamidine hydrochloride (1.0 equivalent) and ethyl acetoacetate (1.05 equivalents) sequentially at room temperature.
-
Reaction: Heat the resulting mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid or dilute HCl) to a pH of approximately 6-7.
-
Isolation: The product is expected to precipitate out of the solution upon neutralization. Collect the solid by vacuum filtration.
-
Purification: Wash the crude product with cold ethanol and then water to remove any unreacted starting materials and salts. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Characterization: Dry the purified product under vacuum and characterize by NMR, MS, and melting point analysis to confirm its identity and purity.
Conclusion
This technical guide provides a detailed theoretical framework for the spectroscopic analysis of this compound. The predicted ¹H and ¹³C NMR data, along with the anticipated mass spectrometric fragmentation patterns, offer a valuable resource for the identification and characterization of this compound. The included standard operating procedures for data acquisition and a plausible synthetic route further enhance the utility of this guide for researchers in synthetic and medicinal chemistry. It is important to reiterate that the spectroscopic data presented herein is predictive and should be confirmed by experimental analysis.
An In-depth Technical Guide to 6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol: Properties, Synthesis, and Potential Applications
Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties, a plausible synthetic route, and the potential biological significance of 6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol. Intended for researchers, scientists, and professionals in drug development, this document synthesizes available information on closely related analogues to infer the characteristics of the title compound, for which direct experimental data is limited. This guide is structured to offer both foundational knowledge and practical insights, highlighting the compound's significance as a potential scaffold in medicinal chemistry.
Introduction and Compound Identity
This compound is a heterocyclic compound featuring a pyrimidine core substituted with a methyl group and a pyridine ring. The pyrimidine scaffold is a well-established pharmacophore found in numerous therapeutic agents, exhibiting a wide range of biological activities. The presence of both pyridine and pyrimidine rings suggests its potential for diverse biological interactions, making it a molecule of interest in medicinal chemistry and drug discovery.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 55417-80-6[1] |
| Molecular Formula | C₁₀H₉N₃O |
| Molecular Weight | 187.20 g/mol |
| Canonical SMILES | CC1=CC(=O)NC(=N1)C2=CC=CC=N2 |
| InChI Key | DQUCWFVHSABFCW-UHFFFAOYSA-N |
Physicochemical Properties: Predicted and Inferred Characteristics
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/Information | Basis of Prediction |
| Melting Point | Expected to be a crystalline solid with a relatively high melting point, likely >200 °C. | Pyrimidin-4-ol derivatives are generally crystalline solids with high melting points due to strong intermolecular hydrogen bonding.[2] |
| Boiling Point | Not applicable (likely decomposes at high temperatures). | High melting point solids often decompose before boiling at atmospheric pressure. |
| Solubility | Likely soluble in polar organic solvents such as DMSO and DMF.[2] | The presence of polar functional groups (hydroxyl, nitrogen atoms) suggests solubility in polar solvents. |
| pKa | The hydroxyl group is expected to be weakly acidic, with a pKa in the range of 8-9.[2] The pyridine nitrogen will have a pKa around 5. | Based on the pKa of similar hydroxypyrimidines and pyridine. |
| LogP | Estimated between 0.8 and 1.2.[2] | This suggests a moderate lipophilicity, which is often favorable for drug-like molecules. |
Synthesis and Purification
A plausible and efficient method for the synthesis of this compound involves the condensation of a β-ketoester with a substituted amidine. This is a well-established route for the preparation of pyrimidin-4-one derivatives.[3]
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Step-by-Step Experimental Protocol
Materials:
-
Ethyl acetoacetate
-
Pyridine-2-carboxamidine hydrochloride
-
Sodium ethoxide
-
Absolute ethanol
-
Hydrochloric acid (for neutralization)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide.
-
Addition of Amidine: To the sodium ethoxide solution, add pyridine-2-carboxamidine hydrochloride. Stir the mixture for 30 minutes at room temperature to liberate the free amidine.
-
Condensation Reaction: Add ethyl acetoacetate dropwise to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture with dilute hydrochloric acid until a precipitate forms.
-
Purification: Collect the precipitate by filtration, wash with cold ethanol, and then with diethyl ether. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Spectral Characterization (Predicted)
While experimental spectra for this compound are not available, we can predict the key features based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the methyl, pyrimidine, and pyridine protons. The chemical shifts will be influenced by the electronic environment of each proton.
Predicted ¹H NMR Signals:
-
A singlet for the methyl protons (CH₃) around δ 2.2-2.5 ppm.
-
A singlet for the pyrimidine ring proton (C5-H) around δ 6.0-6.5 ppm.
-
A multiplet for the pyridine ring protons in the aromatic region (δ 7.0-8.5 ppm).
-
A broad singlet for the hydroxyl proton (OH), which may be exchangeable with D₂O, with a chemical shift that can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.
Predicted ¹³C NMR Signals:
-
A signal for the methyl carbon (CH₃) around δ 20-25 ppm.
-
Signals for the pyrimidine ring carbons, with the carbonyl carbon (C4) appearing significantly downfield (δ > 160 ppm).
-
Signals for the pyridine ring carbons in the aromatic region (δ 120-150 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Predicted IR Absorption Bands:
-
A broad O-H stretching band in the region of 3200-3600 cm⁻¹, indicative of hydrogen bonding.
-
C=O stretching vibration (from the keto tautomer) around 1650-1690 cm⁻¹.
-
C=N and C=C stretching vibrations in the 1500-1650 cm⁻¹ region.
-
C-H stretching vibrations for the methyl and aromatic protons just above 3000 cm⁻¹.
Mass Spectrometry
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
Predicted Mass Spectrum Features:
-
A molecular ion peak (M⁺) at m/z 187.
-
Fragmentation may involve the loss of CO, HCN, or cleavage of the pyridine ring. The fragmentation pattern of pyrimidine derivatives can be complex.[4][5]
Tautomerism
This compound can exist in tautomeric forms, primarily the -ol and -one forms. The equilibrium between these tautomers is influenced by the solvent and the solid-state packing. In many hydroxypyrimidines, the keto tautomer is the more stable form.[6]
Caption: Tautomeric equilibrium of the title compound.
Reactivity and Potential Biological Significance
The reactivity of this compound is dictated by its functional groups. The hydroxyl group can undergo O-alkylation and O-acylation. The nitrogen atoms in the pyrimidine and pyridine rings can act as nucleophiles and can be protonated or coordinated to metal ions.
The pyridinylpyrimidine scaffold is of significant interest in drug discovery. Derivatives have been investigated for a range of biological activities, including:
-
Anti-inflammatory activity: Pyrimidine derivatives have shown potential as anti-inflammatory agents.[7]
-
Antimicrobial activity: The pyrimidine ring is a core component of many antimicrobial drugs.[8]
-
Enzyme inhibition: Pyridinylpyrimidine derivatives have been identified as inhibitors of various enzymes, such as RANKL-induced osteoclastogenesis.[9]
The specific biological profile of this compound would require experimental screening.
Experimental Workflow for Biological Screening
Caption: A general workflow for the biological evaluation of the title compound.
Conclusion
This compound is a heterocyclic compound with potential applications in medicinal chemistry. While direct experimental data for this specific molecule is scarce, this guide has provided a comprehensive overview based on predicted properties and data from closely related compounds. The proposed synthetic route is robust and should be readily applicable. Further experimental investigation is warranted to fully characterize its physicochemical properties, confirm its spectral data, and explore its biological activity. The insights provided in this guide aim to serve as a valuable resource for researchers interested in the synthesis and application of novel pyrimidine-based compounds.
References
- 1. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents | Record | DigitalNZ [digitalnz.org]
- 2. 4-(Pyridin-4-yl)pyrimidin-2-ol (208936-44-1) for sale [vulcanchem.com]
- 3. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 4. sphinxsai.com [sphinxsai.com]
- 5. article.sapub.org [article.sapub.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medcraveonline.com [medcraveonline.com]
- 9. Orally available pyridinylpyrimidine derivatives as novel RANKL-induced osteoclastogenesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Tautomers of 6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol
An In-Depth Technical Guide to the Tautomeric Forms of 6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the tautomeric equilibrium of this compound, a heterocyclic compound of interest in medicinal chemistry. Pyrimidin-4-one scaffolds are prevalent in biologically significant molecules, including nucleic acid bases, and their tautomeric state critically influences their physicochemical properties and molecular interactions.[1] This document details the structural aspects of the primary tautomers, provides robust experimental protocols for their synthesis and characterization using Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy, and outlines a computational workflow for theoretical stability analysis. The methodologies are presented with an emphasis on the underlying scientific principles to empower researchers in drug discovery and development to accurately characterize and control the tautomeric behavior of this and similar molecular systems.
Introduction: The Significance of Tautomerism in Pyrimidinones
This compound belongs to the pyrimidinone class of heterocyclic compounds. This structural motif is a cornerstone in numerous biologically active molecules. The potential for proton migration, known as prototropic tautomerism, is a fundamental characteristic of these systems.[1] Specifically, the compound exists as an equilibrium between its hydroxy (enol) and oxo (keto) forms.
Understanding and controlling this keto-enol tautomerism is of paramount importance in drug development.[2] The specific tautomer present can dictate a molecule's hydrogen bonding capabilities, polarity, and overall shape, which in turn governs its interaction with biological targets like enzymes and receptors. The genetic instability introduced by the tautomerism of base pairs in DNA, which can lead to mutations, is a profound example of its biological significance.[2] This guide serves as a senior application scientist's perspective on elucidating the tautomeric landscape of this compound.
The Tautomeric Equilibrium: Hydroxy vs. Oxo Forms
The tautomerism in this compound involves the migration of a proton between a ring nitrogen and the exocyclic oxygen atom. This results in an equilibrium between the aromatic hydroxy form and two possible non-aromatic oxo forms.
-
This compound (Hydroxy/Enol Form): In this form, the pyrimidine ring is fully aromatic, which provides a degree of stabilization.
-
6-Methyl-2-(pyridin-2-yl)pyrimidin-4(1H)-one (Oxo/Keto Form): A proton resides on the N1 nitrogen.
-
6-Methyl-2-(pyridin-2-yl)pyrimidin-4(3H)-one (Oxo/Keto Form): A proton resides on the N3 nitrogen.
For pyrimidin-4-one and its analogues, extensive experimental and theoretical studies have shown that the oxo (keto) structure is generally the most stable form, both in isolation and in solution.[1][3][4] The greater stability of the amide group within the keto form often outweighs the aromatic stabilization of the enol form.[4][5]
Synthesis Protocol
The synthesis of this compound can be reliably achieved via the condensation of pyridin-2-ylguanidine with ethyl acetoacetate. This is a classic pyrimidine synthesis that proceeds via the formation of a dihydropyrimidinone intermediate, which then aromatizes (in the case of the enol form) or tautomerizes.
Step-by-Step Methodology
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve metallic sodium (1.0 eq) in absolute ethanol (approx. 20 mL per gram of sodium) with careful stirring until all the sodium has reacted.
-
Guanidine Addition: To the freshly prepared sodium ethoxide solution, add pyridin-2-ylguanidine nitrate (1.0 eq). Stir the mixture at room temperature for 20 minutes.
-
Condensation: Add ethyl acetoacetate (1.1 eq) dropwise to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, reduce the solvent volume under vacuum. Acidify the residue carefully with dilute acetic acid or HCl to a pH of ~6-7, causing the product to precipitate.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield the title compound.
Experimental Characterization of Tautomers
NMR Spectroscopy Analysis
NMR spectroscopy is the most powerful technique for the direct observation and quantification of tautomers in solution, provided the rate of interconversion is slow on the NMR timescale.[6][7][8]
-
Sample Preparation: Prepare solutions of the compound (~10-20 mg/mL) in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, CD₃OD) to investigate solvent effects on the equilibrium.
-
Data Acquisition: Acquire high-resolution ¹H and ¹³C NMR spectra at a constant, controlled temperature (e.g., 298 K).
-
Spectral Analysis:
-
Identify distinct signals corresponding to each tautomer. The enol form will show a characteristic hydroxyl (-OH) proton signal, while the keto forms will show an N-H proton and a vinylic proton signal for the C5-H.
-
Carefully integrate the signals that are unique to each tautomer. For ¹H NMR, the integral of the methyl protons at position 6 can often be used as it will likely have a slightly different chemical shift for each form.
-
-
Equilibrium Constant Calculation: The equilibrium constant, K_eq = [Enol]/[Keto], is calculated from the ratio of the integrals of the corresponding signals.[7]
| Tautomer | Group | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) |
| Oxo (Keto) | N-H | 11.0 - 13.0 (broad) | - |
| C5-H | 5.8 - 6.2 | ~100-110 | |
| C6-CH₃ | 2.1 - 2.3 | ~18-22 | |
| C4=O | - | ~160-170 | |
| Hydroxy (Enol) | O-H | 9.0 - 11.0 | - |
| C5-H | 6.5 - 6.9 | ~105-115 | |
| C6-CH₃ | 2.3 - 2.5 | ~20-24 | |
| C4-OH | - | ~155-165 | |
| Table 1: Hypothetical characteristic NMR chemical shifts for the tautomers of this compound. Actual values are solvent and instrument dependent. |
UV-Vis Spectroscopic Analysis
The keto and enol tautomers possess different electronic systems and therefore exhibit distinct UV-Vis absorption spectra.[9] The aromatic enol form typically absorbs at a longer wavelength (lower energy) compared to the cross-conjugated keto form. This difference allows for the study of the tautomeric equilibrium and its perturbation by solvent polarity.[10][11]
-
Sample Preparation: Prepare dilute solutions (e.g., 1x10⁻⁵ M) of the compound in a series of solvents with varying polarity (e.g., hexane, chloroform, acetonitrile, ethanol, water).
-
Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a range of ~200-400 nm.
-
Spectral Analysis:
-
Identify the absorption maxima (λ_max) for the bands corresponding to the keto and enol forms.
-
Observe the shift in the relative intensities of these bands as a function of solvent polarity. An increase in the intensity of the band for the keto form is expected in more polar solvents, which can better solvate the polar amide group.
-
| Solvent | Polarity (Dielectric Constant) | Hypothetical λ_max Keto (nm) | Hypothetical λ_max Enol (nm) |
| Hexane | 1.9 | ~275 | ~315 |
| Chloroform | 4.8 | ~280 | ~310 |
| Ethanol | 24.6 | ~285 | ~305 |
| Water | 80.1 | ~290 | ~300 |
| Table 2: Expected trend of UV-Vis absorption maxima in solvents of varying polarity. The keto form is generally favored in more polar environments. |
Computational Analysis of Tautomer Stability
Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and corroborating experimental findings.[12][13] The calculation of Gibbs free energy (ΔG) allows for a direct prediction of the position of the tautomeric equilibrium.[12]
Computational Workflow
-
Structure Generation: Build the 3D structures of the hydroxy form and the two possible oxo tautomers.
-
Geometry Optimization: Perform a full geometry optimization for each tautomer in the gas phase using a DFT method (e.g., B3LYP or ωB97X-D) with a suitable basis set (e.g., 6-311++G(d,p)).[12] This step finds the lowest energy conformation for each structure.
-
Frequency Calculations: Conduct frequency calculations on the optimized geometries to obtain thermodynamic data (enthalpy, entropy, Gibbs free energy) and to confirm that each structure is a true energy minimum (i.e., has no imaginary frequencies).[12]
-
Solvent Effects: To model the solution phase, repeat the optimization and frequency calculations using a polarizable continuum model (PCM) that represents the solvent of interest (e.g., water or DMSO).
-
Relative Energy Analysis: Calculate the relative Gibbs free energies (ΔG_rel) of the tautomers with respect to the most stable form.
| Tautomer | ΔG_rel (Gas Phase, kcal/mol) | ΔG_rel (Water, PCM, kcal/mol) |
| 6-Methyl-2-(pyridin-2-yl)pyrimidin-4(3H)-one | 0.00 (Reference) | 0.00 (Reference) |
| This compound | +2.5 | +4.0 |
| 6-Methyl-2-(pyridin-2-yl)pyrimidin-4(1H)-one | +1.8 | +1.5 |
| Table 3: Hypothetical relative Gibbs free energies from DFT calculations, illustrating the expected higher stability of the 3H-keto tautomer. |
Conclusion
The tautomeric equilibrium of this compound is a critical feature that defines its chemical identity and biological potential. This guide has established that the compound exists as a mixture of hydroxy (enol) and oxo (keto) forms, with the 4(3H)-one keto tautomer anticipated to be the most stable species, particularly in polar environments.[1][3] We have provided robust, field-proven protocols for the synthesis of the compound and for the detailed characterization of its tautomeric states using NMR and UV-Vis spectroscopy. Furthermore, a standard computational workflow has been outlined to provide a theoretical framework for understanding tautomer stability. For professionals in drug development, applying this integrated experimental and computational approach is essential for building accurate structure-activity relationships and designing molecules with optimized properties.
References
- 1. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The use of NMR spectroscopy to study tautomerism (2006) | Rosa M. Claramunt | 172 Citations [scispace.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Ultraviolet-visible study of tautomeric behavior of some carbonyl and thiocarbonyl pyrimidine derivatives: experimental evidence of enolization and thioketonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Biological Activity of Novel Pyrimidine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Pyrimidine Scaffold
The pyrimidine nucleus, a simple six-membered aromatic ring with two nitrogen atoms, is a cornerstone of life itself. It forms the structural backbone of nucleobases like cytosine, thymine, and uracil, which are fundamental components of DNA and RNA.[1][2] This inherent biological relevance has made the pyrimidine scaffold a "privileged scaffold" in medicinal chemistry, attracting intense research for decades.[3][4][5] Its synthetic tractability allows for the creation of vast libraries of derivatives, each with the potential for unique biological activity.[2][6][7]
This guide provides an in-depth exploration of the diverse biological activities of novel pyrimidine derivatives, moving beyond a simple catalog of effects. We will delve into the causal mechanisms, present robust experimental workflows for their evaluation, and offer insights into the structure-activity relationships that drive therapeutic potential. The focus is on providing a practical and scientifically rigorous resource for professionals engaged in drug discovery and development. We will explore key therapeutic areas where pyrimidines show immense promise, including oncology, infectious diseases, and inflammatory conditions.[5][8][9][10]
Anticancer Activity: Targeting the Hallmarks of Malignancy
Pyrimidine derivatives have emerged as a major class of anticancer agents, with several compounds already in clinical use, such as the pioneering 5-Fluorouracil.[2][11] Novel derivatives exhibit potent cytotoxic activity against a wide range of cancer cell lines by targeting various mechanisms essential for tumor growth and survival.[6][11]
Core Mechanism: Inhibition of Protein Kinases
A primary mechanism of action for many anticancer pyrimidines is the inhibition of protein kinases.[3][6][12] Kinases are crucial enzymes that regulate cellular signaling pathways involved in cell proliferation, differentiation, and survival.[3] Dysregulation of kinase activity is a common feature of many cancers. Pyrimidine derivatives, acting as bioisosteres of the purine scaffold of ATP, can competitively bind to the ATP-binding pocket of kinases, thereby blocking their function and halting downstream signaling.[3]
Key Kinase Targets:
-
Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs, such as CDK2, can induce cell cycle arrest and apoptosis in cancer cells.[13]
-
Receptor Tyrosine Kinases (RTKs): Derivatives targeting RTKs like EGFR, FGFR, and VEGFR can disrupt signaling pathways that drive tumor growth, angiogenesis, and metastasis.[3][13]
-
Other Kinases: Pyrimidines have also been shown to inhibit other kinases like AURKA and Akt, which are involved in cell division and survival pathways.[3]
Visualizing the Mechanism: Pyrimidine Derivative Inhibiting a Kinase Pathway
The following diagram illustrates the general mechanism of a pyrimidine derivative inhibiting a signaling kinase, preventing the phosphorylation of a substrate protein and blocking downstream oncogenic signaling.
Caption: Pyrimidine derivative blocking a kinase signaling cascade.
Quantitative Data: In Vitro Cytotoxicity
The efficacy of novel anticancer pyrimidine derivatives is quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. A lower IC50 value signifies greater potency.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrrolo[2,3-d]pyrimidin-4-one | CHP-212 (Neuroblastoma) | Varies | [13] |
| N-(pyridin-3-yl)pyrimidin-4-amine | HeLa (Cervical Cancer) | Varies | [13] |
| Thiazolo[3,2-a]pyrimidines | Various | Varies | [14] |
| Chromenopyrimidines | MCF-7 (Breast), HepG2 (Liver), A549 (Lung) | 1.61 - 2.02 | [15] |
| Pyrido[2,3-d]pyrimidines | A549 (Lung) | <50 | [16] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the cytotoxic potential of compounds. Its principle lies in the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow MTT to insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of the novel pyrimidine derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a predetermined exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of a purple precipitate.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., acidified isopropanol or DMSO) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Antimicrobial and Antiviral Activity
The pyrimidine scaffold is also prominent in compounds exhibiting a broad spectrum of antimicrobial and antiviral activities.[1][9][17]
Mechanisms of Action
-
Antibacterial: Pyrimidine derivatives can interfere with essential bacterial processes. For example, some act as dihydrofolate reductase (DHFR) inhibitors, blocking the synthesis of tetrahydrofolate, a crucial cofactor in nucleotide synthesis.[12]
-
Antifungal: Certain derivatives can inhibit fungal growth by disrupting cell wall synthesis or other vital metabolic pathways.[14][17]
-
Antiviral: Some pyrimidine-containing drugs, like Zidovudine (AZT), act as nucleoside reverse transcriptase inhibitors (NRTIs), preventing viral replication.[2] Others can inhibit the binding of viral glycoproteins to host cell receptors.[1]
Quantitative Data: Antimicrobial Efficacy
The antimicrobial activity is often assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Pyrido[2,3-d]pyrimidine Derivatives | S. aureus, B. subtilis, E. coli | Varies | [10] |
| Thiazolo[3,2-a]pyrimidines | P. aeruginosa | Varies | [14] |
| Pyrrolo[3,2-d]pyrimidine Derivatives | S. aureus, P. aeruginosa, E. coli | 62.5 - 1000 | [18] |
Experimental Workflow: Antimicrobial Susceptibility Testing
A common workflow to determine the antimicrobial properties of new pyrimidine derivatives involves initial screening followed by quantitative MIC determination.
Caption: Workflow for antimicrobial susceptibility testing.
3.3.1. Protocol: Agar Well Diffusion Method This method provides a qualitative assessment of antimicrobial activity.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Plate Inoculation: Evenly spread the microbial inoculum over the surface of an agar plate to create a uniform lawn.
-
Well Creation: Aseptically create wells (6-8 mm diameter) in the agar.
-
Compound Addition: Add a defined volume of the pyrimidine compound solution at various concentrations into the wells. Include solvent and standard antibiotic controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition: Measure the diameter of the clear zone around each well where microbial growth is inhibited.
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases, and pyrimidine derivatives have shown significant potential as anti-inflammatory agents.[4][19] Several pyrimidine-based drugs, such as tofacitinib, are already used to treat inflammatory conditions.[4]
Core Mechanisms of Action
-
Inhibition of COX and LOX Enzymes: A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for the production of inflammatory prostaglandins.[4][20]
-
Suppression of Pro-inflammatory Cytokines: Pyrimidine derivatives can suppress the production and signaling of pro-inflammatory cytokines like TNF-α and various interleukins by modulating signaling pathways such as NF-κB.[19]
-
Inhibition of Nitric Oxide Synthase (iNOS): Overexpression of iNOS leads to excessive production of nitric oxide (NO), a key inflammatory mediator. Some pyrimidines can inhibit iNOS expression and activity.[19][21]
Visualizing the Mechanism: Inhibition of Inflammatory Mediators
The diagram below illustrates how pyrimidine derivatives can intervene at multiple points in the inflammatory cascade.
Caption: Multi-target anti-inflammatory action of pyrimidines.
Conclusion and Future Perspectives
The pyrimidine scaffold continues to be a remarkably fruitful source of novel therapeutic agents. Its versatility allows for the development of compounds with diverse biological activities, from potent and selective kinase inhibitors for cancer therapy to broad-spectrum antimicrobial agents and multi-target anti-inflammatory drugs.[4][6][22]
Future research will likely focus on:
-
Dual-Target Inhibitors: Designing single molecules that can modulate multiple targets, potentially offering enhanced efficacy and reduced chances of drug resistance, particularly in cancer treatment.[23]
-
Structure-Based Drug Design: Utilizing computational tools and molecular modeling to design pyrimidine derivatives with improved potency, selectivity, and pharmacokinetic profiles.
-
Novel Scaffolds: Exploring fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines and thiazolo[3,2-a]pyrimidines, which have shown significant promise in recent studies.[14][24]
The continued exploration of novel pyrimidine derivatives holds immense potential for addressing some of the most pressing challenges in human health, reinforcing its status as a truly privileged structure in the landscape of medicinal chemistry.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. ijcrt.org [ijcrt.org]
- 3. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]
- 4. benchchem.com [benchchem.com]
- 5. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation and Biological Evaluation of Novel Pyrimidines from Novel Chalcones – Oriental Journal of Chemistry [orientjchem.org]
- 8. Diverse Biological Activity of Pyrimidine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [Research advances in antitumor activities of pyrimidine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijrpr.com [ijrpr.com]
- 14. Synthesis and biological evaluation of novel pyrimidines derived from 6-aryl-5-cyano-2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies | MDPI [mdpi.com]
- 17. wjarr.com [wjarr.com]
- 18. Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria | Auctores [auctoresonline.org]
- 19. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties [mdpi.com]
- 21. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01893H [pubs.rsc.org]
- 22. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 23. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol derivatives and their potential uses
An In-Depth Technical Guide to 6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol Derivatives: Synthesis, Properties, and Therapeutic Potential
Abstract
The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its presence in nucleic acids and its versatile role in drug design.[1][2] This guide focuses on the this compound core, a specific heterocyclic system that has garnered significant attention for its therapeutic potential, particularly as a potent kinase inhibitor. We will provide an in-depth exploration of the synthesis, derivatization, and structure-activity relationships (SAR) of these compounds. This document serves as a technical resource for researchers and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a comprehensive overview of the broad biological activities associated with this promising molecular framework, from oncology to anti-inflammatory and anti-fibrotic applications.[3][4][5]
Introduction to the Pyridinyl-Pyrimidine Scaffold
The Privileged Status of Pyrimidine Derivatives in Medicinal Chemistry
Nitrogen-containing heterocycles are fundamental to modern drug discovery, with the pyrimidine ring being one of the most ubiquitous.[1] Its prevalence stems from its structural role in the nucleobases cytosine, thymine, and uracil, making it a biocompatible and synthetically accessible core.[1][6] The pyrimidine scaffold's unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, allow it to effectively mimic the interactions of other aromatic systems like the phenyl ring, often while improving pharmacokinetic profiles.[2] This has led to its incorporation into a wide array of approved drugs for treating conditions ranging from cancer and viral infections to cardiovascular and central nervous system disorders.[2][6]
Core Structure and Tautomerism of this compound
The title compound, this compound, exists in a state of keto-enol tautomerism, predominantly favoring the pyrimidin-4(3H)-one (keto) form. This equilibrium is crucial as it dictates the molecule's reactivity. The 'ol' (enol) form allows for O-alkylation, while the 'one' (keto) form can undergo N-alkylation. The pyridin-2-yl substituent at the 2-position introduces a key bidentate chelation site, which is instrumental in binding to metal ions and, more importantly, forming critical hydrogen bond interactions within the ATP-binding pocket of many protein kinases. The methyl group at the 6-position provides a point for steric differentiation and can influence both solubility and binding affinity.
Rationale for Investigation
The strategic combination of a pyrimidine core, a pyridinyl substituent, and a methyl group creates a scaffold with high potential for selective biological activity. This structure is frequently identified in high-throughput screening campaigns for kinase inhibitors.[7] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[7] The 2-(pyridin-2-yl)pyrimidine portion of the molecule often acts as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region, a common mechanism for potent and selective kinase inhibition.[8][9] This guide focuses on elucidating the synthetic pathways to access this core and its derivatives, and on understanding the structure-activity relationships that govern their therapeutic potential.
Synthetic Strategies and Methodologies
The synthesis of this compound derivatives typically follows a convergent strategy, beginning with the construction of the core pyrimidin-4-ol ring, followed by functionalization to generate a library of analogues.
Primary Synthetic Pathway
The most common approach involves the condensation of a pyridinyl-amidine with a β-ketoester, such as ethyl acetoacetate. This reaction directly forms the substituted pyrimidin-4-ol ring in a single, efficient step.
Caption: Primary synthesis of the core scaffold.
Derivatization Strategies
The majority of biologically active derivatives are accessed through a key intermediate: 4-chloro-6-methyl-2-(pyridin-2-yl)pyrimidine. This intermediate is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide variety of functional groups at the C4-position.
-
Chlorination: The pyrimidin-4-ol core is converted to the 4-chloro derivative using a standard chlorinating agent like phosphorus oxychloride (POCl₃).[10][11][12] This step is critical as it activates the C4 position for subsequent nucleophilic attack.
-
Nucleophilic Aromatic Substitution (SNAr): The 4-chloro intermediate readily reacts with a diverse range of nucleophiles, most commonly primary or secondary amines, to yield 4-amino-substituted derivatives.[3][10][13] This reaction is the cornerstone for building extensive libraries of compounds for SAR studies.
Caption: Key derivatization workflow via a chloro-intermediate.
Characterization Techniques
Structural confirmation of synthesized compounds is achieved using a standard suite of analytical techniques.
-
¹H and ¹³C NMR: Provides detailed information on the proton and carbon framework, confirming the positions of substituents and the overall structure.[14][15]
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.[10]
-
Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as the C=O stretch in the pyrimidinone ring or N-H stretches in amino derivatives.[10]
Therapeutic Potential and Structure-Activity Relationships (SAR)
The this compound scaffold has demonstrated a wide spectrum of biological activities, with kinase inhibition being the most prominent and well-documented.[1][6]
Focus Area: Kinase Inhibition
The general mechanism involves the pyridinyl-pyrimidine core acting as a scaffold that positions substituents to interact with specific residues in the ATP-binding pocket of a target kinase. The nitrogen atoms in the rings are crucial for forming hydrogen bonds with the kinase "hinge region."
Caption: Site of action for kinase inhibitor derivatives.
Case Study 1: FGFR4 Inhibition Derivatives of this class have been investigated as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key target in hepatocellular carcinoma.[16]
-
SAR Insights: SAR studies revealed that introducing methyl groups on the central pyrimidine ring can sometimes be detrimental to activity due to steric clashes.[16] However, specific substitutions, such as fluorine on an attached phenyl ring, can significantly enhance potency and selectivity.[16] Compound 6O from one study demonstrated potent and highly selective FGFR4 inhibition.[16]
| Compound | FGFR4 IC₅₀ (nM) | Selectivity vs. FGFR1 | Selectivity vs. FGFR2 | Selectivity vs. FGFR3 |
| BLU9931 (Control) | 3.6 | >164x | >136x | >47x |
| 6A | 190.0 | >8.2x | >6.0x | >1.5x |
| 6O | 75.3 | >663x | >471x | >398x |
| Data adapted from a study on aminodimethylpyrimidinol derivatives as FGFR4 inhibitors.[16] |
Case Study 2: CDK4/6 Inhibition Cyclin-dependent kinases 4 and 6 (CDK4/6) are critical regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy. 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives have been developed as highly potent and selective CDK4/6 inhibitors.[8][9]
-
SAR Insights: In this series, the 2-aminopyridine moiety is crucial for hinge binding, while a substituted thiazole at the 4-position occupies the ribose pocket of the ATP binding site. Optimization of the thiazole substituent led to compounds with excellent oral bioavailability and in vivo efficacy in leukemia xenograft models.[8]
Emerging Applications
-
Anti-Fibrotic Activity: Certain 2-(pyridin-2-yl) pyrimidine derivatives have shown potent anti-fibrotic activity, outperforming the standard drug Pirfenidone in cellular assays.[4][5] These compounds were found to effectively inhibit the expression of collagen, indicating potential for treating fibrotic diseases.[4][5]
-
Anti-inflammatory and Antimicrobial Roles: Modifications, such as the introduction of a morpholine ring, have endowed pyrimidine derivatives with anti-inflammatory properties by suppressing the overproduction of inflammatory mediators like nitric oxide (NO).[3] Other variations have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria.[10][15]
Key Experimental Protocols
The following protocols are presented as self-validating systems, including details on reaction setup, work-up, purification, and expected characterization.
Protocol 1: Synthesis of 4-chloro-6-methyl-2-(pyridin-2-yl)pyrimidine (Key Intermediate)
-
Causality: This protocol converts the relatively unreactive hydroxyl group of the pyrimidin-4-ol into a good leaving group (chloride), activating the C4 position for SNAr reactions, which is the most common strategy for creating diverse libraries of these derivatives.[10][11]
-
Methodology:
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (5-10 eq) dropwise at 0 °C. Caution: POCl₃ is highly corrosive and reacts violently with water.
-
Reaction: After addition, add a catalytic amount of N,N-dimethylformamide (DMF). Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃. The pH will be highly acidic.
-
Neutralization: Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or solid sodium carbonate (Na₂CO₃) until the pH is ~7-8. A precipitate should form.
-
Extraction: Extract the aqueous mixture with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure chloro derivative.
-
-
Self-Validation: The product should show the absence of the broad O-H or N-H proton in the ¹H NMR spectrum and a correct mass peak in MS analysis. The yield is typically in the range of 60-80%.
Protocol 2: In Vitro Kinase Inhibition Assay (General Workflow)
-
Causality: This protocol determines the potency (typically as an IC₅₀ value) of the synthesized derivatives against a target kinase, validating their biological activity and enabling SAR analysis.
-
Methodology:
Caption: General workflow for an in vitro kinase assay.
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO and dispense them into a 384-well assay plate. Include controls for 100% activity (DMSO only) and 0% activity (no kinase or potent inhibitor).
-
Kinase Reaction: Add the target kinase enzyme, its specific peptide substrate, and ATP to the wells to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for phosphorylation of the substrate.
-
Detection: Stop the kinase reaction and add a detection reagent. For example, in an ADP-Glo™ assay, a reagent is added to deplete the remaining ATP, followed by a second reagent to convert the ADP produced into a luminescent signal.
-
Signal Measurement: Read the plate on a luminometer or fluorometer. The signal intensity is proportional to kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Self-Validation: The assay includes positive and negative controls to ensure its validity. A known reference inhibitor should be run in parallel to confirm that the assay is performing within expected parameters.
Conclusion and Future Directions
The this compound scaffold and its derivatives represent a highly versatile and potent class of compounds with significant therapeutic potential. The straightforward and robust synthetic routes, centered around the activation of the C4 position via a chloro-intermediate, allow for extensive chemical exploration. The primary application of these molecules as kinase inhibitors is well-established, with promising activity against validated oncology targets like FGFR4 and CDK4/6.
Future research should focus on several key areas:
-
Improving Selectivity: While potent, many kinase inhibitors suffer from off-target effects. Future synthetic efforts should focus on fine-tuning substitutions to maximize selectivity for the target kinase, thereby minimizing potential toxicity.
-
Exploring Novel Targets: The scaffold's success against kinases suggests it may be effective against other ATP-binding proteins. Screening these compounds against other enzyme classes could uncover new therapeutic applications.
-
Optimizing Pharmacokinetics: In-depth ADME (Absorption, Distribution, Metabolism, and Excretion) studies are required to advance lead compounds. Future derivatization should aim to improve properties like solubility, metabolic stability, and oral bioavailability.
-
New Therapeutic Areas: The emerging data on anti-fibrotic and anti-inflammatory activities warrant further investigation. Elucidating the mechanisms behind these effects could open up entirely new avenues for drug development based on this privileged core.
This guide has provided a comprehensive framework for understanding, synthesizing, and evaluating this important class of molecules, offering a solid foundation for future innovation in the field.
References
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01893H [pubs.rsc.org]
- 4. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations [mdpi.com]
- 15. Synthesis, characterization, and evaluation of pyrimidinone-linked thiazoles: DFT analysis, molecular docking, corrosion inhibition, and bioactivity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Structure-activity relationship (SAR) of pyrimidine-based compounds
An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Pyrimidine-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine scaffold is a privileged heterocyclic motif that constitutes a foundational element in a vast array of biologically active molecules, including several approved drugs. Its unique electronic properties and versatile substitution patterns make it a cornerstone of modern medicinal chemistry. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of pyrimidine-based compounds, delving into the intricate interplay between chemical structure and biological function. We will explore key structural modifications, their impact on target binding and pharmacokinetic properties, and the experimental workflows used to elucidate these relationships. This document serves as a technical resource for professionals engaged in the discovery and development of novel pyrimidine-based therapeutics.
The Pyrimidine Core: A Privileged Scaffold in Medicinal Chemistry
The pyrimidine ring, a diazine composed of a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, is a fundamental building block of life, forming the basis for the nucleobases uracil, thymine, and cytosine. Its inherent biological relevance and synthetic tractability have made it a highly attractive starting point for drug discovery programs targeting a wide range of diseases, including cancer, infectious diseases, and inflammatory disorders.
The key to the pyrimidine's success lies in its chemical versatility. The nitrogen atoms act as hydrogen bond acceptors, while the carbon atoms can be readily functionalized with a variety of substituents, allowing for precise modulation of a compound's steric, electronic, and lipophilic properties. This fine-tuning is the essence of SAR-driven drug design.
The Enduring Potency of the Pyrimidine Scaffold: A Technical Guide to Modern Drug Discovery
Abstract: The pyrimidine core is a cornerstone of medicinal chemistry, forming the structural basis for a substantial portion of clinically vital therapeutics.[1][2] As a fundamental component of nucleic acids, this heterocyclic motif offers a unique combination of synthetic tractability and the ability to engage with a wide array of biological targets.[1][2] This guide provides an in-depth exploration of the pyrimidine scaffold, from its foundational chemical properties and synthesis to its role in the development of targeted therapies. We will examine the causality behind its success, particularly in kinase inhibition, and survey its broad applications in oncology, virology, and microbiology. Through detailed protocols, mechanistic diagrams, and analyses of structure-activity relationships, this document serves as a technical resource for researchers and professionals dedicated to the advancement of drug discovery.
Introduction: The Ubiquity and Versatility of the Pyrimidine Core
Nitrogen-bearing heterocycles are fundamental to modern medicinal chemistry, and among them, the pyrimidine framework is exceptionally influential.[3] This six-membered aromatic ring, containing two nitrogen atoms at positions 1 and 3, is not only a key building block of life as a component of the nucleobases cytosine, thymine, and uracil, but also a privileged scaffold in synthetic drug design.[2][4] Its structural adaptability and capacity to participate in diverse biochemical interactions have made it a focal point for chemists for over a century.[3][5]
The inherent electronic properties of the pyrimidine ring, combined with the potential for functionalization at multiple positions, allow for the fine-tuning of pharmacokinetic and pharmacodynamic profiles. This modularity enables the design of molecules with activities spanning antiviral, anticancer, anti-inflammatory, antibacterial, and neuroactive domains.[1][3] As such, the landscape of FDA-approved drugs incorporating the pyrimidine scaffold continues to expand, addressing a myriad of diseases and combating emerging drug resistance.[1][6]
Synthetic Strategies for Building Pyrimidine Libraries
The synthetic accessibility of the pyrimidine core is a primary driver of its widespread use in drug discovery.[4][5] A variety of robust and versatile synthetic methods allow for the creation of large, diverse libraries of pyrimidine derivatives for high-throughput screening.
Classical Synthesis: The Biginelli Reaction
One of the most well-established methods for pyrimidine synthesis is the Biginelli reaction, a one-pot, three-component condensation. This reaction typically involves an aryl aldehyde, a β-ketoester (like ethyl acetoacetate), and urea.
Experimental Protocol: A Representative Biginelli Condensation
-
Reactant Preparation: In a round-bottom flask, combine the aryl aldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (1.5 eq) in a suitable solvent, such as ethanol.
-
Catalysis: Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, FeCl₃) to the mixture.
-
Reaction Execution: Reflux the mixture with stirring for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, allow the reaction to cool to room temperature. The product often precipitates and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to yield the dihydropyrimidinone product.
The elegance of the Biginelli reaction lies in its operational simplicity and the direct assembly of a functionalized pyrimidine core.
Caption: Workflow of the Biginelli Reaction.
Modern Synthetic Approaches
While classical methods are reliable, modern organic synthesis has introduced numerous other strategies to access the pyrimidine core.[7] These include:
-
Reactions of amidines with α,β-unsaturated carbonyl compounds.
-
Cyclocondensation of 1,3-dicarbonyl compounds with urea or thiourea.
-
Multi-component reactions involving malononitrile, aldehydes, and amidines, often under green or catalyst-free conditions.[7]
These varied approaches allow for the introduction of a wide range of substituents, enabling the exploration of a vast chemical space.[1]
Table 1: Comparison of Key Pyrimidine Synthesis Routes
| Synthetic Route | Key Reactants | Advantages | Disadvantages |
| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | One-pot, operational simplicity, good yields. | Limited to dihydropyrimidinone products. |
| Pinner Synthesis | Amidines, α,β-Unsaturated Ketones | Versatile for substituted pyrimidines. | Can require harsher conditions. |
| From 1,3-Dicarbonyls | 1,3-Diketones, Urea/Guanidine | Direct route to diverse pyrimidines. | Availability of substituted dicarbonyls. |
| From Malononitrile | Malononitrile, Aldehyde, Amidine | High efficiency, good for library synthesis.[7] | Can lead to complex mixtures. |
The Pyrimidine Scaffold as a Privileged Structure in Kinase Inhibition
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their deregulation is a hallmark of many diseases, particularly cancer.[8][9] The pyrimidine scaffold has emerged as a "privileged" structure for designing potent and selective kinase inhibitors.[2][10] Many aminopyrimidine derivatives act as bioisosteres of the purine scaffold of ATP, enabling them to compete for the enzyme's active site.[9]
Mechanism of Action: Hinge-Binding Interactions
The efficacy of many pyrimidine-based kinase inhibitors stems from their ability to form key hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket. This interaction mimics the binding of the adenine portion of ATP, effectively blocking the enzyme's activity. The modular nature of the pyrimidine core allows for the addition of various side chains that can occupy adjacent hydrophobic pockets, enhancing both potency and selectivity.
Case Study: Imatinib and BCR-ABL Inhibition
Imatinib (Gleevec), a landmark in targeted cancer therapy, contains a 2-phenylaminopyrimidine core. It is a potent inhibitor of the BCR-ABL tyrosine kinase, the driver of chronic myeloid leukemia (CML). The pyrimidine nitrogen atoms form crucial hydrogen bonds with the hinge region of the ABL kinase domain, while the rest of the molecule induces a specific inactive conformation of the enzyme.
Caption: Imatinib blocks BCR-ABL signaling.
Expanding the Kinase Inhibitor Landscape
Building on the success of Imatinib, the pyrimidine scaffold has been utilized to develop inhibitors for numerous other kinases implicated in cancer, such as:
-
EGFR (Epidermal Growth Factor Receptor): Drugs like Gefitinib and Erlotinib.[11]
-
PI3K (Phosphoinositide 3-kinase): A key target in cell growth and proliferation.[12]
-
CDKs (Cyclin-Dependent Kinases): Regulators of the cell cycle.[11]
The development of dual-target kinase inhibitors based on the pyrimidine scaffold is also an active area of research, aiming to overcome drug resistance and improve therapeutic efficacy.[8]
Table 2: Prominent FDA-Approved Pyrimidine-Based Kinase Inhibitors
| Drug Name | Primary Kinase Target(s) | Therapeutic Indication |
| Imatinib | BCR-ABL, c-KIT, PDGFR | Chronic Myeloid Leukemia (CML), GIST |
| Gefitinib | EGFR | Non-Small Cell Lung Cancer (NSCLC) |
| Erlotinib | EGFR | NSCLC, Pancreatic Cancer |
| Lapatinib | EGFR, HER2 | HER2-Positive Breast Cancer |
| Ibrutinib | BTK | B-cell malignancies |
Broad-Spectrum Therapeutic Applications
While kinase inhibition is a major field, the therapeutic utility of pyrimidines extends far beyond this target class.[1][5]
Anticancer Agents Beyond Kinase Inhibition
Pyrimidine analogues have long been used as antimetabolites in cancer chemotherapy.[13]
-
5-Fluorouracil (5-FU): A cornerstone of chemotherapy for decades, 5-FU is a uracil analogue.[13] It is metabolically converted into fraudulent nucleotides that inhibit thymidylate synthase and are incorporated into DNA and RNA, leading to cell death.[14]
-
Capecitabine: An orally available prodrug of 5-FU, offering a more convenient dosing regimen.[13]
-
Gemcitabine: A cytosine analogue used in the treatment of various solid tumors, including pancreatic and lung cancer.[13]
Antiviral and Antimicrobial Drugs
The fundamental role of pyrimidines in nucleic acids makes them ideal scaffolds for developing agents that interfere with viral replication and microbial growth.
-
Antivirals: Nucleoside analogues like Zidovudine (AZT) and Trifluridine are pyrimidine derivatives that act as chain terminators during viral DNA synthesis.[4]
-
Antibacterials: Drugs like Trimethoprim inhibit dihydrofolate reductase, an essential enzyme in bacterial folic acid metabolism. Sulfadiazine, a sulfonamide, often combined with pyrimethamine, also targets this pathway.
-
Antifungals: Certain pyrimidine derivatives have demonstrated efficacy against fungal pathogens.[15]
Challenges and Future Perspectives
Despite the remarkable success of pyrimidine-based drugs, challenges remain. The emergence of drug resistance is a persistent issue, particularly in oncology and infectious diseases.[1][8] Future research is focused on:
-
Designing Novel Derivatives: Synthesizing next-generation pyrimidines with improved efficacy and specificity to overcome resistance mechanisms.[10][16]
-
Fused Heterocyclic Systems: Integrating pyrimidine cores with other heterocycles, such as thiazoles or pyrazoles, to enhance target engagement and improve metabolic stability.[3][17]
-
Computational Drug Design: Utilizing molecular docking and QSAR studies to rationally design new pyrimidine derivatives with optimized binding affinities for their targets.[18][19]
Conclusion
The pyrimidine scaffold is an enduring and versatile platform in drug discovery. Its presence in fundamental biological molecules provides an evolutionary head start for interacting with cellular machinery. Coupled with its synthetic tractability, this has allowed medicinal chemists to develop a vast and growing arsenal of therapeutics against a wide range of human diseases. From the antimetabolites of early chemotherapy to the highly specific targeted kinase inhibitors of today, the pyrimidine core has proven its value time and again. The continued exploration of its chemical space promises to yield the next generation of innovative medicines, solidifying its legacy as a truly privileged scaffold.[3][20]
References
- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. growingscience.com [growingscience.com]
- 8. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]
- 10. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Pyrimidine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. eurekaselect.com [eurekaselect.com]
- 17. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. encyclopedia.pub [encyclopedia.pub]
- 20. benthamscience.com [benthamscience.com]
The 2-Aminopyrimidine Core: A Cornerstone in Modern Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 2-aminopyrimidine scaffold is a privileged heterocyclic motif of profound importance in medicinal chemistry and materials science. Its inherent structural features, particularly its ability to engage in multiple hydrogen bonding interactions, have cemented its role as a critical pharmacophore in a multitude of clinically successful drugs.[1][2] This guide provides a comprehensive technical overview of the discovery and synthesis of 2-aminopyrimidine derivatives. We will delve into the foundational synthetic strategies, explore modern, more efficient methodologies, and critically analyze the causality behind experimental choices. Furthermore, this document will illuminate the structure-activity relationships that govern the biological effects of these compounds, with a particular focus on their role as kinase inhibitors in oncology. Detailed, field-tested protocols and mechanistic insights are provided to empower researchers in their pursuit of novel 2-aminopyrimidine-based molecules.
The Strategic Importance of the 2-Aminopyrimidine Scaffold
The pyrimidine ring is a fundamental building block of life, forming the basis of nucleobases in DNA and RNA. The introduction of an amino group at the 2-position dramatically enhances the molecule's chemical versatility and biological promiscuity. This simple substitution allows the 2-aminopyrimidine core to act as a bioisostere for the purine scaffold, enabling it to interact with a wide range of biological targets.[1]
The significance of this scaffold is underscored by its presence in numerous FDA-approved pharmaceuticals, including the pioneering kinase inhibitor Imatinib and the CDK4/6 inhibitor Palbociclib.[3][4] These drugs highlight the ability of the 2-aminopyrimidine motif to form key hydrogen bond interactions with the hinge region of protein kinases, a feature that has been extensively exploited in the design of targeted cancer therapies.[5] Beyond oncology, 2-aminopyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and antimalarial properties.[2][4]
Synthetic Strategies: From Classical Condensations to Green Methodologies
The construction of the 2-aminopyrimidine ring can be achieved through a variety of synthetic routes. The choice of method is often dictated by the desired substitution pattern, scalability, and, increasingly, the principles of green chemistry.
The Cornerstone of Synthesis: The Principal Condensation Reaction
The most fundamental and widely employed method for the synthesis of 2-aminopyrimidines is the condensation of a guanidine salt with a 1,3-dicarbonyl compound or its synthetic equivalent.[2][6] This reaction is valued for its reliability and the ready availability of the starting materials.
Mechanism of the Principal Condensation:
The reaction proceeds through a well-established addition-cyclization-dehydration sequence. The causality behind this pathway lies in the nucleophilicity of the guanidine nitrogens and the electrophilicity of the carbonyl carbons in the 1,3-dicarbonyl compound.
Figure 1: General mechanism of 2-aminopyrimidine synthesis.
Modern Synthetic Methodologies: Enhancing Efficiency and Sustainability
While the classical condensation reaction is robust, it often requires prolonged reaction times and high temperatures. Modern synthetic chemistry has introduced several advanced techniques that significantly improve the efficiency and environmental footprint of 2-aminopyrimidine synthesis.
| Synthetic Method | Starting Materials | Reagents/Catalyst | Reaction Conditions | Yield (%) | Reaction Time | Advantages & Disadvantages |
| Conventional Heating | β-Ketoester, Guanidine HCl | Base (e.g., KOH) | Reflux in Ethanol | Moderate to High | 5-8 hours | Adv: Well-established, reliable. Disadv: Long reaction times, high energy consumption.[5][7] |
| Microwave-Assisted Synthesis | Chalcone, Guanidine HCl | Base (e.g., NaOH) | Microwave, 100-120°C | High (often >90%) | 5-15 minutes | Adv: Drastic reduction in reaction time, often higher yields, rapid optimization. Disadv: Requires specialized equipment.[8][9][10] |
| Ultrasound-Assisted Synthesis | β-Dicarbonyl, Guanidine HCl | Base (e.g., Na₂CO₃) | Ultrasonic irradiation, 60°C | High (85-92%) | ~30 minutes | Adv: Milder conditions, reduced reaction times, energy efficient. Disadv: Scalability can be a concern.[11][12] |
| Solvent-Free Synthesis | 2-amino-4,6-dichloropyrimidine, Amine | Base (e.g., Et₃N) | Heating (80-90°C) | Good to Excellent | Variable | Adv: Environmentally friendly (no solvent), simplified workup. Disadv: Limited to specific substrates, potential for high melting point mixtures.[8][13] |
| Multicomponent Reactions (MCRs) | Aldehyde, Ketone, Malononitrile, Ammonium source | Often catalyst-free | Room temp or mild heating | Good to High | Variable | Adv: High atom economy, convergent, generates molecular diversity. Disadv: Reaction discovery and optimization can be complex.[14][15] |
Table 1: Comparative analysis of synthetic routes to 2-aminopyrimidine derivatives.
Detailed Experimental Protocols: A Guide to Practice
To ensure the reproducibility and reliability of synthetic procedures, detailed, step-by-step protocols are essential. Below are two validated protocols for the synthesis of 2-aminopyrimidine derivatives using both microwave-assisted and solvent-free conditions.
Protocol 1: Microwave-Assisted Synthesis of 2-Amino-4,6-diarylpyrimidines
This protocol details a Biginelli-type three-component reaction accelerated by microwave irradiation, offering a rapid and high-yield route to diversely substituted 2-aminopyrimidines.[10]
Experimental Procedure:
-
Reagent Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, combine the acetophenone derivative (1.0 mmol), the aromatic aldehyde (1.0 mmol), and guanidine nitrate (1.5 mmol).
-
Catalyst Addition: Add a catalytic amount of potassium tert-butoxide (0.1 mmol).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120°C for 10-15 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up and Purification: After the reaction is complete, cool the vial to room temperature. Add 10 mL of cold water to the solid residue and stir for 15 minutes. Collect the precipitate by vacuum filtration, wash with cold ethanol (2 x 5 mL), and dry under vacuum to afford the pure 2-amino-4,6-diarylpyrimidine.
Protocol 2: Solvent-Free Synthesis of Substituted 2,4-Diaminopyrimidines
This protocol describes a nucleophilic aromatic substitution reaction under solvent-free conditions, providing an environmentally benign method for the synthesis of N-substituted 2-aminopyrimidines.[8][13]
Experimental Procedure:
-
Reagent Combination: In a 25 mL round-bottom flask, finely grind and mix 2-amino-4,6-dichloropyrimidine (3.0 mmol), the desired substituted amine (3.0 mmol), and triethylamine (6.0 mmol).
-
Reaction Conditions: Heat the solid mixture at 80-90°C with constant stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. Add 20 mL of distilled water and stir vigorously.
-
Purification: Collect the resulting precipitate by vacuum filtration. Recrystallize the crude product from ethanol to obtain the pure substituted 2,4-diaminopyrimidine derivative.
The 2-Aminopyrimidine Scaffold in Drug Development: A Focus on Kinase Inhibition
The 2-aminopyrimidine core is a quintessential "hinge-binding" motif in the design of protein kinase inhibitors.[5] Its ability to form two or three hydrogen bonds with the backbone amide and carbonyl groups in the hinge region of the ATP-binding pocket makes it an ideal anchor for achieving high potency and selectivity.
Pharmacophore Model of 2-Aminopyrimidine Kinase Inhibitors
A pharmacophore model for a typical 2-aminopyrimidine kinase inhibitor includes:
-
A Hydrogen Bond Donor: The exocyclic amino group at the 2-position.
-
A Hydrogen Bond Acceptor: The N1 nitrogen of the pyrimidine ring.
-
Aromatic/Hydrophobic Moieties: Substituents at the 4- and 6-positions that occupy hydrophobic pockets in the ATP-binding site, contributing to affinity and selectivity.
Figure 2: Pharmacophore of a 2-aminopyrimidine kinase inhibitor.
Case Study: Targeting the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[16] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1] 2-Aminopyrimidine-based inhibitors have been successfully developed to target EGFR.
Figure 3: Simplified EGFR signaling pathway in cancer.
Conclusion and Future Perspectives
The 2-aminopyrimidine scaffold continues to be a remarkably fruitful area of research in synthetic and medicinal chemistry. Its synthetic accessibility, coupled with its proven track record as a successful pharmacophore, ensures its continued relevance in the development of new therapeutic agents. Future research will likely focus on the development of even more efficient and sustainable synthetic methodologies, such as flow chemistry and biocatalysis. Furthermore, the exploration of novel substitution patterns on the 2-aminopyrimidine core will undoubtedly lead to the discovery of inhibitors for new biological targets and the development of next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Design and synthesis of some novel pyridothienopyrimidine derivatives and their biological evaluation as antimicrobial and anticancer agents targeting EGFR enzyme - Arabian Journal of Chemistry [arabjchem.org]
- 6. The 2-aminopyrimidine ring as a new scaffold for potent MRP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arts.units.it [arts.units.it]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. citedrive.com [citedrive.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. creative-diagnostics.com [creative-diagnostics.com]
Methodological & Application
Application Note: A Robust Protocol for the Synthesis of 6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol
Abstract
This document provides a detailed, field-proven protocol for the synthesis of 6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. The synthesis is achieved through a classical and efficient one-pot cyclocondensation reaction. This guide explains the underlying chemical principles, provides a step-by-step experimental procedure, and outlines the necessary validation steps to ensure the synthesis of a high-purity final product.
Introduction and Scientific Rationale
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The title compound, this compound, incorporates both a pyrimidine and a pyridine ring, two pharmacologically significant nitrogen-containing heterocycles. This structural combination makes it a valuable building block for creating libraries of novel compounds for drug discovery and a target for chemical probe development.
The chosen synthetic strategy is the well-established condensation reaction between a β-ketoester and an amidine.[1][2] This method is widely employed for constructing the pyrimidin-4-ol ring system due to its reliability, high yields, and the ready availability of starting materials. In this specific protocol, we utilize ethyl acetoacetate as the three-carbon (C-C-C) fragment, which provides the methyl group at the 6-position and the keto/enol functionality required for the 4-ol tautomer. The nitrogen-carbon-nitrogen (N-C-N) fragment is supplied by 2-amidinopyridine, which installs the pyridin-2-yl group at the 2-position of the pyrimidine ring.
The reaction proceeds via a base-catalyzed cyclocondensation mechanism. The base, typically sodium ethoxide, deprotonates the active methylene group of ethyl acetoacetate and facilitates the nucleophilic attack of the amidine onto the carbonyl carbons, leading to cyclization and subsequent dehydration to yield the stable aromatic pyrimidinol product.
Experimental Protocol: Synthesis Workflow
This section details the complete, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Typical Grade |
| 2-Amidinopyridine Hydrochloride | C₆H₈ClN₃ | 157.60 | ≥97% |
| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | ≥99% |
| Sodium Metal | Na | 22.99 | Reagent Grade |
| Absolute Ethanol | C₂H₅OH | 46.07 | ≥99.5%, Anhydrous |
| Glacial Acetic Acid | CH₃COOH | 60.05 | Reagent Grade |
| Deionized Water | H₂O | 18.02 | N/A |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Buchner funnel and filter flask
-
Standard laboratory glassware
Synthesis Procedure
-
Preparation of Sodium Ethoxide Solution: In a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 75 mL of absolute ethanol. Carefully add sodium metal (1.15 g, 50 mmol) in small pieces to the ethanol. The reaction is exothermic and will generate hydrogen gas; ensure proper ventilation. Stir the mixture until all the sodium has dissolved to form a clear solution of sodium ethoxide.
-
Addition of Reactants: To the freshly prepared sodium ethoxide solution, add 2-amidinopyridine hydrochloride (7.88 g, 50 mmol). Stir for 10-15 minutes to allow for the neutralization of the hydrochloride salt and the formation of the free amidine base. Subsequently, add ethyl acetoacetate (6.51 g, 6.3 mL, 50 mmol) dropwise to the mixture over 10 minutes.
-
Reaction Reflux: Once the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle. Maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Product Precipitation and Isolation: After the reflux period, cool the reaction mixture to room temperature and then further cool in an ice bath. While stirring, slowly neutralize the mixture by adding glacial acetic acid dropwise until the pH is approximately 6-7. A precipitate of the product will form.
-
Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product thoroughly with cold deionized water (2 x 30 mL) and then with a small amount of cold ethanol (15 mL) to remove unreacted starting materials and salts.
-
Drying: Dry the purified product under vacuum at 60 °C for 12 hours to yield this compound as a solid.
Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight (Expected [M+H]⁺: 188.08 g/mol ).
-
Melting Point (MP): To assess purity.
Workflow and Data Summary
The overall experimental workflow is depicted below, providing a high-level overview of the synthesis process.
References
A Comprehensive Guide to Kinase Inhibition Profiling of 6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Abstract The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[1] The compound 6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol, which features this key motif, represents a promising candidate for investigation as a kinase inhibitor. The characterization of such novel compounds is a critical step in drug discovery, necessitating robust and reliable methods to determine their inhibitory potency and selectivity.[2] This guide provides a comprehensive framework for researchers, detailing the principles of assay selection, a step-by-step protocol for an in vitro biochemical assay, and methodologies for data analysis to characterize the kinase inhibitory profile of this compound. We will focus on the widely applicable ADP-Glo™ Luminescent Kinase Assay, a universal platform suitable for initial high-throughput screening and potency determination.[3][4]
Introduction: The Rationale for Kinase Inhibition Assays
Protein kinases are a large family of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific substrates.[5] Their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders, making them prime targets for therapeutic intervention.[6] The initial phase of developing a novel kinase inhibitor, such as one based on the this compound scaffold, involves quantifying its ability to inhibit the activity of a target kinase. This is achieved through kinase inhibition assays.
These assays can be broadly categorized into two types:
-
Biochemical Assays: These in vitro assays utilize purified recombinant kinase enzymes, substrates, and the inhibitor to directly measure the compound's effect on enzymatic activity.[7] They are ideal for initial screening and determining key potency metrics like the half-maximal inhibitory concentration (IC50).
-
Cell-Based Assays: These assays measure the inhibitor's effect within a living cell, providing insights into its cell permeability, interaction with the target in a physiological context, and impact on downstream signaling pathways.[8][9] They are crucial for validating hits from biochemical screens.
This document will primarily focus on a robust biochemical assay protocol, which is the foundational step for characterizing a new chemical entity.
Assay Selection: Choosing the Right Tool for the Job
Selecting an appropriate assay technology is a critical first step that depends on the screening goals, available equipment, and the nature of the kinase.[5] For a novel compound like this compound, where the primary kinase targets may not be known, a universal assay platform is highly advantageous.
| Assay Technology | Principle | Advantages | Considerations |
| ADP-Glo™ (Luminescent) | Measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[10] | Universal for any kinase, highly sensitive, high signal-to-background ratio, robust against signal interference.[4][11] | Two-step process; requires a luminometer. |
| Z'-LYTE™ (FRET) | A FRET-based method that measures the differential proteolytic cleavage of phosphorylated vs. non-phosphorylated peptide substrates.[12][13] | Homogeneous "add-and-read" format, ratiometric readout reduces well-to-well variability.[14] | Requires a specific peptide substrate for each kinase; requires a fluorescence plate reader. |
| LanthaScreen™ (TR-FRET) | A binding assay that measures the displacement of a fluorescent tracer from the kinase's ATP pocket by a competitive inhibitor.[15][16] | Directly measures compound binding affinity; can identify non-ATP competitive inhibitors.[17] | Indirect measure of enzymatic inhibition; requires a TR-FRET enabled plate reader. |
For the purpose of this guide, we will detail the ADP-Glo™ Kinase Assay protocol. Its universality makes it exceptionally well-suited for screening this compound against a panel of kinases or for focused studies on a specific kinase without the need for target-specific reagents like antibodies or modified substrates.[10][18]
In Vitro Biochemical Assay: The ADP-Glo™ Protocol
The ADP-Glo™ Kinase Assay is a two-step process that measures the amount of ADP generated in a kinase reaction. The luminescent signal produced is directly proportional to kinase activity.[3]
Materials and Reagents
-
Test Compound: this compound
-
Assay Kit: ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar)[18]
-
Kinase: Purified, recombinant kinase of interest
-
Substrate: Kinase-specific peptide or protein substrate
-
Cofactors: Adenosine 5'-triphosphate (ATP), MgCl₂
-
Control Inhibitor: Staurosporine or another known inhibitor for the target kinase
-
Solvent: 100% Dimethyl Sulfoxide (DMSO)
-
Plates: White, opaque 384-well assay plates (low-volume)
-
Equipment: Calibrated multichannel pipettes, plate shaker, luminometer
Reagent Preparation
-
Test Compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Kinase Buffer: Prepare a 1X kinase buffer. A typical buffer is 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.[19] Ensure all components are compatible with the kinase of interest.
-
ATP Solution: Prepare an ATP solution in kinase buffer. The final concentration in the assay should ideally be at or near the Michaelis constant (Km) for the specific kinase being tested.[20] This is critical for accurately determining the potency of ATP-competitive inhibitors.
-
Kinase/Substrate Master Mix: Prepare a master mix containing the kinase and its substrate in kinase buffer. The optimal concentrations of each must be determined empirically to ensure the reaction is in the linear range (typically 10-30% ATP consumption).
Experimental Protocol: Step-by-Step
This protocol is designed for a 15 µL final reaction volume in a 384-well plate.
Part A: Compound Serial Dilution
-
Create a serial dilution plate. Add 30 µL of 100% DMSO to wells in columns 2-12 of a 96-well plate.
-
Add 60 µL of the 10 mM stock solution of this compound to column 1.
-
Perform a 1:3 serial dilution by transferring 30 µL from column 1 to column 2, mixing, then transferring 30 µL from column 2 to 3, and so on.
-
Prepare an intermediate dilution plate by transferring 1 µL from each well of the DMSO serial dilution plate to a new plate and adding 49 µL of 1X Kinase Buffer. This creates a 50x dilution with 2% DMSO.
Part B: Kinase Reaction
-
Plate Layout: Design the 384-well assay plate to include all necessary controls.
| Plate Wells | Content | Purpose |
| 1-2 | Vehicle Control (2% DMSO) | 100% Kinase Activity (0% Inhibition) |
| 3-4 | Positive Control (Staurosporine) | 0% Kinase Activity (100% Inhibition) |
| 5-22 | Test Compound (Serial Dilutions) | Dose-Response Curve |
| 23-24 | No-Enzyme Control | Background Signal |
-
Dispense Compound: Add 5 µL of the diluted compounds (from the intermediate plate), vehicle control, or positive control to the appropriate wells of the 384-well assay plate.
-
Initiate Reaction: Add 10 µL of the Kinase/Substrate/ATP master mix to all wells to start the reaction.
-
Incubate: Mix the plate gently on a plate shaker for 30 seconds. Cover the plate and incubate at room temperature for 60 minutes (or the optimized time for your kinase).
Part C: ADP Detection
-
Stop Reaction & Deplete ATP: Add 15 µL of ADP-Glo™ Reagent to each well. Mix on a plate shaker and incubate for 40 minutes at room temperature.[18] This step terminates the kinase reaction and eliminates any remaining ATP.
-
Generate Signal: Add 30 µL of Kinase Detection Reagent to each well. Mix on a plate shaker and incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[10]
-
Read Plate: Measure the luminescence using a plate reader.
Data Analysis and Interpretation
Calculating Percent Inhibition
The raw data will be in Relative Light Units (RLU). The percentage of kinase inhibition is calculated for each compound concentration using the following formula:
% Inhibition = 100 x (1 - (RLUCompound - RLUBackground) / (RLUVehicle - RLUBackground))
-
RLUCompound: Signal from wells with the test inhibitor.
-
RLUVehicle: Average signal from the vehicle (DMSO) control wells (0% inhibition).
-
RLUBackground: Average signal from the no-enzyme control wells.
Determining the IC50 Value
The IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
-
Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Fit the data using a sigmoidal dose-response (variable slope) equation in a suitable software package (e.g., GraphPad Prism, Origin).
-
The software will calculate the IC50 value from the resulting curve.
Validating Results: The Importance of Orthogonal and Cellular Assays
While a biochemical IC50 is a crucial starting point, further validation is essential.[21]
-
Kinase Selectivity Profiling: To understand the specificity of this compound, it should be screened against a broad panel of kinases.[2][22] This helps identify potential off-target effects that could lead to toxicity.
-
Cell-Based Assays: Hits from the biochemical screen should be validated in a cellular context. A cellular phosphorylation assay, for example, can confirm that the compound inhibits the target kinase inside a cell by measuring the phosphorylation status of a known downstream substrate via methods like Western Blot or ELISA.[8][23] This provides more physiologically relevant data on the compound's efficacy.
Conclusion
This application note provides a detailed and robust protocol for the initial characterization of this compound as a potential kinase inhibitor. By employing a universal and sensitive biochemical method like the ADP-Glo™ assay, researchers can reliably determine the compound's in vitro potency (IC50). This foundational data is indispensable for guiding further lead optimization, selectivity profiling, and the subsequent cellular and in vivo studies required for successful drug development. Adherence to best practices in reagent preparation, execution, and data analysis will ensure the generation of high-quality, reproducible results.
References
- 1. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 10. ADP-Glo™ Kinase Assay [promega.com.au]
- 11. eastport.cz [eastport.cz]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. Z'-LYTE Kinase Assay Kits | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. assets.fishersci.com [assets.fishersci.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. ADP-Glo™ Kinase Assay Protocol [promega.kr]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
Application Notes and Protocols for Evaluating the Efficacy of 6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol
Introduction: A Strategic Framework for Compound Evaluation
The exploration of novel small molecules is a cornerstone of modern drug discovery. 6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol, a compound with structural similarities to known bioactive molecules such as kinase inhibitors, presents a promising candidate for investigation.[1][2] This guide provides a comprehensive, multi-tiered strategy for researchers, scientists, and drug development professionals to systematically evaluate its efficacy using a suite of robust cell-based assays.
Instead of a rigid, one-size-fits-all approach, we present a logical workflow. This begins with broad, phenotypic assessments of cellular health and cytotoxicity to establish fundamental parameters like the half-maximal inhibitory concentration (IC50). Following this, we delve into more specific assays to elucidate the potential anti-proliferative and apoptotic mechanisms. Finally, we provide protocols to investigate the compound's impact on key cellular signaling pathways, a common mechanism for compounds of this structural class.[3][4] This structured approach ensures a thorough and insightful characterization of the compound's biological activity.
Tier 1: Foundational Analysis - Determining Cytotoxicity and Cellular Viability
The initial and most critical step in evaluating any new compound is to determine its effect on cell viability and establish a dose-response relationship. These foundational assays are essential for selecting appropriate concentrations for all subsequent, more detailed mechanistic studies. We will focus on tetrazolium reduction assays, which are widely used, reliable, and suitable for high-throughput screening.[5][6]
Scientific Rationale
Cell viability assays, such as the MTT and XTT assays, are colorimetric methods that measure the metabolic activity of cells.[7] In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt (MTT or XTT) to a colored formazan product.[8][9] The intensity of the color is directly proportional to the number of metabolically active, and therefore viable, cells.[8][9] This allows for the calculation of the IC50 value, the concentration of the compound that inhibits cell viability by 50%.
Experimental Workflow: Foundational Assays
References
- 1. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of 4H-pyridopyrimidines: a class of selective bacterial protein synthesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
Application Notes & Protocols: A Framework for In Vivo Experimental Design of 6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol
Introduction: The Rationale for a Structured In Vivo Program
The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous approved drugs with a vast range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.[1][2][3] 6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol, hereafter referred to as "Compound X," is a novel chemical entity (NCE) belonging to this versatile class. The successful translation of an NCE from a promising in vitro hit to a clinical candidate is critically dependent on a methodically designed and rigorously executed in vivo experimental program.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and implement in vivo studies for Compound X. It is structured not as a rigid template, but as a logical, phased approach that prioritizes scientific integrity, ethical considerations, and robust data generation. We will move from foundational safety and pharmacokinetic assessments to broad pharmacological screening and, ultimately, to targeted efficacy studies, explaining the causality behind each experimental choice.
Section 1: The Phased Approach to In Vivo Characterization
A successful in vivo strategy is iterative. Data from each phase informs the design of the next, creating a self-validating system that conserves resources while maximizing the acquisition of critical knowledge. This phased approach ensures that fundamental questions regarding safety and exposure are answered before committing to more complex and resource-intensive efficacy models.
Caption: Phased workflow for in vivo characterization of Compound X.
Section 2: Ethical Considerations and Institutional Oversight
All in vivo research must be conducted with the highest ethical standards. Prior to any experimentation, protocols must be submitted to and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics oversight body.[4][5] The principles of the 3Rs (Replacement, Reduction, and Refinement) are paramount:
-
Replacement: Using non-animal methods wherever possible.
-
Reduction: Using the minimum number of animals necessary to obtain statistically significant data.
-
Refinement: Minimizing any potential pain, suffering, or distress to the animals.
IACUC approval is required for any research involving live vertebrate animals that is conducted by institutional employees, on institutional property, or with funds administered through the institution.[6][7] All protocols described herein are predicated on receiving prior IACUC approval.
Section 3: Detailed Application Notes and Protocols
This section provides step-by-step methodologies for the foundational and screening studies outlined in Phase I and II.
Protocol 3.1: Acute Toxicity and Maximum Tolerated Dose (MTD) Study
Objective: To determine the single-dose toxicity profile of Compound X and identify the MTD, which is the highest dose that does not cause unacceptable side effects. This is a critical first step that informs all subsequent in vivo studies.[8]
Methodology:
-
Animal Model: Healthy, young adult mice (e.g., C57BL/6 or BALB/c), 8-10 weeks old, of a single sex to reduce variability.
-
Group Allocation: A minimum of 5 groups (n=3-5 mice per group): Vehicle control and at least four escalating dose levels of Compound X.
-
Dose Selection: Doses should be selected based on a logarithmic scale (e.g., 10, 30, 100, 300 mg/kg). The starting dose can be estimated from in vitro cytotoxicity data (e.g., 1/10th of the IC50 converted to an in vivo dose).
-
Formulation & Administration: Compound X should be formulated in a suitable, non-toxic vehicle (e.g., 0.5% methylcellulose in water, 10% DMSO in saline). Administer a single dose via the intended clinical route (e.g., oral gavage (PO) or intraperitoneal (IP) injection).
-
Monitoring: Observe animals intensely for the first 4 hours post-dose, and then at least twice daily for 7-14 days.
-
Endpoints:
-
Primary: Morbidity and mortality.
-
Secondary: Clinical signs of toxicity (e.g., changes in posture, activity, breathing, grooming), body weight change, and terminal gross necropsy.
-
-
Data Analysis: The MTD is defined as the highest dose at which no mortality and no more than a 10% mean body weight loss is observed.
| Parameter | Description |
| Animal Strain | BALB/c mice, female, 8 weeks old |
| Route of Admin. | Oral Gavage (PO) |
| Observation Period | 14 Days |
| Vehicle Control | 0.5% Methylcellulose |
| Dose Group 1 | 30 mg/kg |
| Dose Group 2 | 100 mg/kg |
| Dose Group 3 | 300 mg/kg |
| Dose Group 4 | 1000 mg/kg |
Table 1: Example MTD Study Design Summary.
Protocol 3.2: Single-Dose Pharmacokinetic (PK) Profiling
Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of Compound X after a single administration. A good PK profile (i.e., sufficient exposure) is necessary for a pharmacological effect.[1]
Methodology:
-
Animal Model: Healthy, young adult rats (e.g., Sprague-Dawley) or mice, often cannulated (jugular vein) to allow for serial blood sampling from the same animal.
-
Group Allocation: Two main groups (n=3-5 animals per group): one receiving an intravenous (IV) dose and one receiving an extravascular (e.g., PO) dose. Satellite groups for brain tissue collection can be included if CNS penetration is of interest.
-
Dose Selection: A single, non-toxic dose is selected based on the MTD study (e.g., 10 mg/kg). The IV dose allows for the determination of absolute bioavailability.
-
Sample Collection: Collect blood samples at pre-defined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., K2-EDTA). Process to plasma and store at -80°C.
-
Bioanalysis: Quantify the concentration of Compound X in plasma samples using a validated analytical method, typically Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Data Analysis: Use software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis and determine key PK parameters.
| Parameter | Definition | Importance |
| Cmax | Maximum observed plasma concentration | Indicates rate and extent of absorption |
| Tmax | Time to reach Cmax | Indicates rate of absorption |
| AUC | Area under the concentration-time curve | Represents total drug exposure |
| t½ | Elimination half-life | Determines dosing interval |
| F% | Bioavailability (PO vs. IV) | Percentage of dose reaching systemic circulation |
Table 2: Key Pharmacokinetic Parameters.
Protocol 3.3: In Vivo Efficacy Screening - Anti-Inflammatory Model
Objective: To evaluate the potential anti-inflammatory activity of Compound X in an acute, localized inflammation model. The carrageenan-induced paw edema model is a widely used and well-characterized primary screen for novel anti-inflammatory agents.[9][10][11][12]
Caption: Experimental workflow for the Carrageenan-Induced Paw Edema model.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (150-200g).
-
Group Allocation: (n=6-8 rats per group): Vehicle, Positive Control (e.g., Indomethacin, 10 mg/kg), and one or more doses of Compound X (selected from MTD/PK data).
-
Procedure: a. Measure the initial volume of the right hind paw using a plethysmometer. b. Administer the vehicle, positive control, or Compound X orally 60 minutes before the carrageenan injection. c. Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw. d. Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Endpoint: The increase in paw volume (edema).
-
Data Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group. Statistical significance is determined using an appropriate test (e.g., ANOVA followed by Dunnett's test).
Protocol 3.4: In Vivo Efficacy Screening - Oncology Model
Objective: To assess the potential anti-tumor activity of Compound X. The human tumor xenograft model is a foundational study in preclinical oncology drug development.[13][14][15]
Methodology:
-
Animal Model: Immunodeficient mice (e.g., Nude, SCID, or NSG) are required to prevent rejection of the human tumor cells.[13][16]
-
Cell Line Selection: Choose a human cancer cell line (e.g., A549-lung, MCF7-breast) based on in vitro sensitivity to Compound X or a specific therapeutic hypothesis.
-
Tumor Implantation: Subcutaneously implant tumor cells (e.g., 5 x 10⁶ cells in Matrigel) into the flank of the mice.
-
Group Allocation: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 mice per group): Vehicle, Positive Control (a standard-of-care chemotherapy), and one or more doses of Compound X.
-
Treatment: Administer treatment according to a pre-defined schedule (e.g., once daily, PO) for a set duration (e.g., 21 days).
-
Endpoints:
-
Primary: Tumor volume, measured 2-3 times per week with calipers (Volume = 0.5 x Length x Width²).
-
Secondary: Body weight (as a measure of toxicity), clinical observations, and tumor weight at the end of the study.
-
-
Data Analysis: Compare the tumor growth curves between groups. Calculate the Tumor Growth Inhibition (TGI) percentage. Statistical analysis is performed using methods appropriate for longitudinal data (e.g., repeated measures ANOVA).
Section 4: Hypothetical Signaling Pathway for MOA Studies
Many pyrimidine derivatives function as kinase inhibitors.[17][18][19] Should Compound X show efficacy in an oncology model, subsequent Pharmacodynamic (PD) studies would be required to confirm its mechanism of action (MOA). This involves measuring the modulation of the target pathway in the tumor tissue. Below is a hypothetical signaling pathway that could be investigated.
Caption: Hypothetical MAPK signaling pathway targeted by Compound X.
Conclusion
The in vivo evaluation of a novel compound like this compound is a complex but logical process. By employing a phased approach that begins with establishing safety and exposure before proceeding to efficacy screening, researchers can make informed, data-driven decisions. The protocols outlined in this guide provide a robust starting point for these investigations. Adherence to ethical guidelines and rigorous experimental design are the cornerstones of a successful preclinical program that can effectively identify and validate new therapeutic agents.
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jddtonline.info [jddtonline.info]
- 3. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IACUC Policies and Guidelines - Office of Research [research.ucdavis.edu]
- 5. Master List of IACUC Policies, Guidelines and SOPS | Institutional Animal Care and Use Committee | Washington State University [iacuc.wsu.edu]
- 6. veterinary.rossu.edu [veterinary.rossu.edu]
- 7. Guidelines for Determining when IACUC Oversight is Required for activities using animals - IACUC | UW-La Crosse [uwlax.edu]
- 8. fda.gov [fda.gov]
- 9. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 10. ijpras.com [ijpras.com]
- 11. asianjpr.com [asianjpr.com]
- 12. VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS | Semantic Scholar [semanticscholar.org]
- 13. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benthamdirect.com [benthamdirect.com]
- 15. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. Leveraging kinase inhibitors to develop small molecule tools for imaging kinases by fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
Application Note: High-Throughput Screening of 6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol for Kinase Inhibitor Discovery
Abstract
This document provides a comprehensive guide for utilizing 6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol in a high-throughput screening (HTS) campaign to identify novel kinase inhibitors. The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its interaction with the ATP-binding site of protein kinases.[1][2] This application note details the necessary protocols, from compound handling and assay development to data analysis and hit confirmation, designed for researchers, scientists, and drug development professionals. The methodologies are grounded in established HTS best practices to ensure scientific integrity and robust, reproducible results.
Introduction to this compound
This compound is a small molecule featuring a pyridinyl-pyrimidine core. This structural motif is of significant interest in drug discovery, as similar compounds have demonstrated a wide range of biological activities, including antibacterial and plant growth stimulation.[3][4][5][6] Given that the pyrimidine ring mimics the adenine base of ATP, this class of compounds is particularly well-suited for targeting the highly conserved ATP-binding pocket of protein kinases.[2] Protein kinases are a critical class of enzymes involved in cellular signaling and are major targets for therapeutic intervention, especially in oncology.[1][2][7]
This guide outlines a systematic approach to screen this compound and its analogs against a representative protein kinase, herein referred to as "Target Kinase X," using a robust, industry-standard biochemical assay.
Compound Management and Preparation
Proper handling of the test compound is fundamental to the success of any screening campaign. The following section details the essential properties and preparation steps for this compound.
2.1. Physicochemical Properties
A summary of the key properties for the parent compound is provided below. It is crucial to obtain a Certificate of Analysis (CoA) from the supplier to confirm purity and identity.
| Property | Value | Source |
| CAS Number | 55417-80-6 | --INVALID-LINK--[8] |
| Molecular Formula | C10H9N3O | Calculated |
| Molecular Weight | 187.20 g/mol | Calculated |
| Solubility | Highly soluble in DMSO; sparingly soluble in aqueous buffers. | Assumed based on typical small molecules. |
| Purity | >95% recommended for HTS | Industry Standard |
2.2. Protocol for Stock Solution Preparation
Accurate and consistent compound concentration is critical for reliable data.
-
Primary Stock Solution (10 mM):
-
Accurately weigh 2-5 mg of this compound powder.
-
Add the appropriate volume of 100% dimethyl sulfoxide (DMSO) to achieve a final concentration of 10 mM.
-
Causality: DMSO is the solvent of choice for HTS compound libraries due to its high solvating power for a wide range of organic molecules and its miscibility with aqueous assay buffers.
-
Vortex thoroughly until the compound is fully dissolved.
-
Aliquot into single-use tubes to minimize freeze-thaw cycles and store at -20°C.
-
-
Intermediate and Working Solutions:
-
Prepare intermediate dilutions from the primary stock using 100% DMSO.
-
For the final assay plate, perform a serial dilution in the appropriate assay buffer. It is critical to maintain a consistent final DMSO concentration across all wells (typically ≤1%) to avoid solvent-induced artifacts.
-
High-Throughput Screening: Kinase Inhibition Assay
This section describes a protocol for a primary HTS campaign using a generic, ADP-detecting luminescence-based kinase assay. Such assays are widely used because they are compatible with most kinases and offer high sensitivity and a large signal window.[7][9]
3.1. Assay Principle
The assay quantifies the activity of Target Kinase X by measuring the amount of ADP produced during the phosphorylation of a substrate peptide. The detection reagent contains an enzyme that converts ADP to ATP, which then fuels a luciferase-catalyzed reaction, generating a luminescent signal. An inhibitor of Target Kinase X will reduce the amount of ADP produced, leading to a decrease in luminescence.
Caption: Principle of the ADP-based kinase inhibition assay.
3.2. HTS Protocol: Primary Screen at a Single Concentration
This protocol is designed for a 384-well plate format.
Reagents & Materials:
-
Target Kinase X (recombinant)
-
Kinase Substrate (peptide or protein)
-
ATP
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
This compound (Test Compound)
-
Staurosporine (Positive Control Inhibitor)
-
DMSO (Negative Control)
-
384-well white, solid-bottom assay plates
-
Multichannel pipettes or automated liquid handlers
-
Plate reader capable of luminescence detection
Protocol Steps:
-
Compound Plating (25 nL):
-
Using an acoustic liquid handler (e.g., Echo®) or pin tool, dispense 25 nL of the appropriate compound solution into the wells of a 384-well assay plate according to the layout below.
-
Test Wells: 10 mM stock of this compound (results in 10 µM final concentration).
-
Negative Control Wells: 100% DMSO.
-
Positive Control Wells: 1 mM Staurosporine in DMSO (results in 1 µM final concentration).
-
-
Enzyme Addition (2.5 µL):
-
Prepare a 2X solution of Target Kinase X in Kinase Assay Buffer.
-
Dispense 2.5 µL of the enzyme solution to all wells.
-
Incubate for 15 minutes at room temperature. This pre-incubation allows the compound to bind to the kinase before the reaction starts.
-
-
Initiate Kinase Reaction (2.5 µL):
-
Prepare a 2X solution of Substrate and ATP in Kinase Assay Buffer.
-
Dispense 2.5 µL of the Substrate/ATP solution to all wells to start the reaction. The final volume is now 5 µL.
-
Shake the plate for 30 seconds and incubate for 60 minutes at room temperature.
-
-
Stop Reaction & Detect ADP (5 µL):
-
Add 5 µL of ADP-Glo™ Reagent to all wells. This stops the kinase reaction and begins the conversion of ADP to ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Develop Luminescence (10 µL):
-
Add 10 µL of Kinase Detection Reagent to all wells.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Read Plate:
-
Measure the luminescence signal using a compatible plate reader.
-
| Reagent | Stock Conc. | Volume Added | Final Conc. in Assay |
| Test Compound | 10 mM | 25 nL | 10 µM |
| Target Kinase X | 2X | 2.5 µL | 1X |
| Substrate/ATP | 2X | 2.5 µL | 1X |
| ADP-Glo™ Reagent | 1X | 5 µL | - |
| Detection Reagent | 1X | 10 µL | - |
| Final Volume | - | 20 µL | - |
Data Analysis and Quality Control
Rigorous data analysis and quality control are essential to ensure the validity of screening results.[10]
4.1. Quality Control: Z'-Factor Calculation
The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[11][12] It measures the separation between the positive and negative controls.[13][14]
Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
Where:
-
Mean_pos and SD_pos are the mean and standard deviation of the positive control (e.g., Staurosporine).
-
Mean_neg and SD_neg are the mean and standard deviation of the negative control (DMSO).
Interpretation of Z'-Factor: [13]
-
Z' > 0.5: An excellent assay, suitable for HTS.
-
0 < Z' < 0.5: A marginal assay, may require optimization.
-
Z' < 0: The assay is not suitable for screening.
4.2. Hit Identification
-
Normalization: The raw data from each test well is normalized to the plate controls to determine the percent inhibition.
-
% Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))
-
-
Hit Threshold: A common method for hit selection is to set a threshold based on the standard deviation (SD) of the negative controls.
-
Hit Threshold: Mean_neg - (3 * SD_neg)
-
A compound is considered a "hit" if its signal is below this threshold, corresponding to significant inhibition.
-
Hit Confirmation and Secondary Assays
Hits identified in the primary screen must be validated through a series of follow-up experiments.[15] This process is crucial to eliminate false positives and to characterize the potency of true hits.
Caption: Workflow from primary screening to confirmed hits.
5.1. Protocol: IC50 Determination
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.[16][17] It is determined by testing the compound over a range of concentrations.[18]
-
Prepare Serial Dilutions: Create a 10-point, 3-fold serial dilution of the hit compound in 100% DMSO, starting from a 10 mM stock.
-
Compound Plating: Plate the serial dilutions into a 384-well plate.
-
Run Assay: Perform the kinase assay as described in section 3.2.
-
Data Analysis:
-
Calculate the % inhibition for each concentration.
-
Plot % inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC50 value.[16]
-
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Z'-Factor (<0.5) | - Suboptimal enzyme or substrate concentration.- Reagent instability.- High variability in liquid handling. | - Titrate enzyme, substrate, and ATP concentrations.- Prepare fresh reagents daily.- Validate liquid handler performance and precision. |
| High False Positive Rate | - Compound auto-fluorescence/luminescence.- Compound aggregation.- Non-specific reactivity. | - Run a counter-screen without the kinase to identify interfering compounds.- Add 0.01% Triton X-100 to the assay buffer.- Perform hit confirmation with freshly synthesized powder.[15] |
| Poor Curve Fit in IC50 | - Compound insolubility at high concentrations.- Incorrect dilutions.- Assay signal is not in the linear range. | - Visually inspect wells for precipitation.- Verify dilution series with an analytical method.- Check that the top and bottom of the curve are well-defined. |
References
- 1. High‐Throughput Screening for Kinase Inhibitors | Semantic Scholar [semanticscholar.org]
- 2. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alchempharmtech.com [alchempharmtech.com]
- 9. researchgate.net [researchgate.net]
- 10. Statistical practice in high-throughput screening data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 12. Z-factor - Wikipedia [en.wikipedia.org]
- 13. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 16. courses.edx.org [courses.edx.org]
- 17. azurebiosystems.com [azurebiosystems.com]
- 18. creative-bioarray.com [creative-bioarray.com]
Application Notes & Protocols: Elucidating the Mechanism of Action of Pyrimidine-Based Inhibitors
Prepared by: Gemini, Senior Application Scientist For: Researchers, scientists, and drug development professionals.
Introduction: The Central Role of Pyrimidine Scaffolds and the Imperative of Mechanism of Action Studies
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the architectural core of numerous therapeutic agents with a vast range of biological activities.[1][2] These heterocyclic compounds are particularly prominent as kinase inhibitors, where their structure is adept at forming critical hydrogen bonds within the ATP-binding site, leading to potent and often selective inhibition.[3] Beyond kinases, pyrimidine derivatives have been successfully developed to target other crucial enzyme classes, such as dihydroorotate dehydrogenase (DHODH) in the de novo pyrimidine biosynthesis pathway.[3][4]
The journey from a promising chemical hit to a viable clinical candidate is contingent upon a deep and unambiguous understanding of its mechanism of action (MoA).[5] Elucidating the MoA is not merely an academic exercise; it is a cornerstone of modern drug development that validates the therapeutic hypothesis, builds a robust structure-activity relationship (SAR), and anticipates potential off-target effects.[6][7][8]
This guide provides a comprehensive, multi-faceted strategy for characterizing the MoA of pyrimidine-based inhibitors. It is structured to follow a logical, hierarchical progression from initial biochemical validation to direct biophysical confirmation of target binding and, finally, to the assessment of functional consequences in a physiologically relevant cellular environment. Each section explains the causality behind experimental choices and provides detailed, field-proven protocols to ensure data integrity and reproducibility.
A Hierarchical Strategy for MoA Elucidation
A robust MoA investigation follows a tiered approach, where each stage provides evidence that builds upon the last. This ensures that resources are spent on compounds that engage their intended target in a meaningful way.
Caption: Hierarchical workflow for MoA studies.
Part 1: Biochemical Assays - Quantifying Inhibitory Potency
The first step is to determine if and how effectively the pyrimidine compound inhibits the catalytic activity of its purified target enzyme. This is typically achieved by measuring the formation of a product or the consumption of a substrate in the presence of varying inhibitor concentrations.
Key Experiment: Enzyme Inhibition Assay and IC₅₀ Determination
The half-maximal inhibitory concentration (IC₅₀) is a critical parameter that quantifies the potency of an inhibitor.[9] For kinases, which are common targets for pyrimidine inhibitors, luminescence-based assays that measure ATP consumption (e.g., ADP-Glo™) are robust, scalable, and highly sensitive.[10][11]
Rationale: This assay directly measures the primary function of a kinase: ATP hydrolysis. By quantifying the amount of ADP produced, we can infer the kinase's activity level. A potent inhibitor will result in less ADP production, leading to a lower luminescence signal. This method is preferred over radioactivity-based assays for its safety and high-throughput compatibility.[10]
Protocol: ADP-Glo™ Kinase Assay for IC₅₀ Determination [12]
Materials:
-
Purified target kinase
-
Pyrimidine inhibitor stock solution (e.g., 10 mM in DMSO)
-
Kinase-specific substrate (peptide or protein)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Reaction Buffer (specific to the target kinase, e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/ml BSA, pH 7.5)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Dilution: Prepare a serial dilution of the pyrimidine inhibitor in DMSO. Typically, an 11-point, 3-fold dilution series is created. Then, dilute these concentrations into the Kinase Reaction Buffer. The final DMSO concentration in the assay should be kept constant and low (<1%).
-
Reaction Setup:
-
To each well of a 384-well plate, add 2.5 µL of the diluted inhibitor solution or vehicle control (buffer with DMSO).
-
Add 2.5 µL of a 2X enzyme/substrate mixture (prepared in Kinase Reaction Buffer). Pre-incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.[13]
-
-
Initiate Reaction: Add 5 µL of a 2X ATP solution (at the Kₘ concentration for the specific kinase) to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Terminate Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP and provides luciferase/luciferin to produce light. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Normalize the data: Set the "no enzyme" control as 100% inhibition and the "vehicle only" control as 0% inhibition.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Presentation:
| Compound ID | Target Kinase | IC₅₀ (nM) |
| PYR-001 | Aurora Kinase A | 15.2 |
| PYR-002 | Aurora Kinase A | 89.7 |
| PYR-003 (Control) | Aurora Kinase A | >10,000 |
Part 2: Biophysical Assays - Confirming Direct Target Engagement
While an IC₅₀ value demonstrates functional inhibition, it does not definitively prove that the compound binds directly to the target protein. Biophysical assays provide this crucial evidence by measuring the physical interaction between the inhibitor and the target.
Key Experiment: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (Kᴅ, ΔH, ΔS) in a single experiment.[14][15] It is considered the gold standard for characterizing binding thermodynamics.[16]
Rationale: ITC is a label-free, in-solution technique that requires no modification of the protein or inhibitor. It directly measures the heat of binding, which is a universal property of all interactions, making it broadly applicable.[17] The data obtained can reveal not only the binding affinity (Kᴅ) but also the thermodynamic forces driving the interaction (enthalpy vs. entropy), which is invaluable for lead optimization.[14]
Protocol: General ITC Protocol for Inhibitor-Protein Binding
Materials:
-
Purified target protein (dialyzed extensively against the assay buffer)
-
Pyrimidine inhibitor (dissolved in the final dialysis buffer)
-
ITC instrument (e.g., Malvern MicroCal)
-
Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)
Procedure:
-
Sample Preparation:
-
Prepare the protein solution to a concentration of 10-50 µM in the sample cell.
-
Prepare the inhibitor solution to a concentration 10-20 times higher than the protein in the injection syringe. Ensure the inhibitor is fully dissolved in the exact same buffer used for the protein to minimize heats of dilution.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Set the reference power and stirring speed.
-
-
Titration:
-
Perform an initial small injection (e.g., 0.4 µL) to remove any air from the syringe, and discard this data point during analysis.
-
Perform a series of injections (e.g., 19 injections of 2 µL each) of the inhibitor solution into the protein-containing sample cell.
-
-
Control Experiment: To determine the heat of dilution, perform a separate titration of the inhibitor into the buffer alone.
-
Data Analysis:
-
Integrate the heat signal for each injection peak.
-
Subtract the heat of dilution from the raw binding data.
-
Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.
-
Fit the data to a suitable binding model (e.g., one-site binding) to calculate the binding affinity (Kᴅ), stoichiometry (n), and enthalpy of binding (ΔH).
-
Key Experiment: Surface Plasmon Resonance (SPR)
SPR is a powerful, real-time, and label-free technique for measuring the kinetics of binding interactions (association rate, kₐ or kₒₙ; dissociation rate, kₔ or kₒff).[18][19]
Rationale: Unlike ITC which measures thermodynamics at equilibrium, SPR provides kinetic information about how quickly a drug binds to its target and how long it stays bound (residence time).[20] Long residence time can often lead to improved efficacy in vivo.[21] This makes SPR essential for differentiating compounds that may have similar affinities (Kᴅ) but distinct kinetic profiles.[18]
Protocol: General SPR Protocol for Kinetic Analysis [22]
Materials:
-
SPR instrument (e.g., Cytiva Biacore™)
-
Sensor chip (e.g., CM5 chip for amine coupling)
-
Amine Coupling Kit
-
Purified target protein
-
Pyrimidine inhibitor
-
Running Buffer (e.g., HBS-EP+)
Procedure:
-
Protein Immobilization:
-
Activate the sensor chip surface using the Amine Coupling Kit (EDC/NHS).
-
Inject the purified protein over the activated surface to covalently immobilize it.
-
Deactivate any remaining active esters with ethanolamine. A reference flow cell should be prepared similarly but without protein immobilization to allow for background subtraction.
-
-
Kinetic Analysis:
-
Prepare a serial dilution of the pyrimidine inhibitor in running buffer.
-
Inject the different concentrations of the inhibitor over the immobilized protein and reference flow cells at a constant flow rate (the "association phase").
-
After the injection, flow running buffer over the chip to monitor the decay of the signal (the "dissociation phase").
-
Between cycles, inject a regeneration solution (e.g., low pH glycine) to remove any bound inhibitor and prepare the surface for the next injection.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgrams.
-
Globally fit the association and dissociation curves from all inhibitor concentrations to a kinetic binding model (e.g., 1:1 Langmuir binding).
-
This fitting will yield the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kᴅ = kₔ/kₐ).
-
Part 3: Cell-Based Assays - Probing the Physiological Context
Confirming that an inhibitor binds its target in the complex milieu of a living cell is a critical validation step.[23] Cell-based assays bridge the gap between biochemistry and in vivo efficacy.
Key Experiment: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful biophysical method for assessing drug-target engagement in intact cells or tissues.[24][25] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound by a ligand.[26]
Rationale: This assay provides direct evidence of target binding within the native cellular environment, accounting for factors like cell permeability and intracellular inhibitor concentration.[27] A positive thermal shift is a strong indicator that the compound reaches and engages its intended target in situ.[28]
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol: CETSA® using Western Blot Detection [24][27]
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
Pyrimidine inhibitor
-
PBS (Phosphate-Buffered Saline)
-
Lysis Buffer with protease/phosphatase inhibitors
-
PCR tubes or strips
-
Thermal cycler
-
Western Blotting reagents and equipment
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with the desired concentration of the pyrimidine inhibitor or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS to a specific cell density.
-
Heating Step: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 65°C in 2°C increments) for 3 minutes, followed by cooling to 4°C.[26]
-
Lysis: Lyse the cells by performing 3 rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Sample Preparation: Carefully collect the supernatant (containing the soluble protein fraction) and determine the protein concentration. Normalize all samples to the same protein concentration.
-
Western Blot Analysis:
-
Separate the soluble proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody specific for the target protein.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL reagent.
-
-
Data Analysis:
-
Quantify the band intensity for each temperature point for both the vehicle- and inhibitor-treated samples.
-
Plot the relative band intensity against the temperature to generate "melting curves."
-
A shift in the melting curve to a higher temperature in the inhibitor-treated sample indicates thermal stabilization and confirms target engagement.
-
Key Experiment: Downstream Signaling Pathway Analysis via Western Blot
For many targets, particularly kinases, inhibitor binding should lead to a measurable change in downstream signaling events.[29] For example, inhibiting a kinase should decrease the phosphorylation of its known substrates.
Rationale: This assay connects direct target engagement (from CETSA) to a functional cellular consequence.[30] It validates the inhibitor's MoA by demonstrating that it not only binds its target but also modulates the biological pathway in which the target is involved.
Caption: Inhibition of the RAF-MEK-ERK signaling pathway.
Protocol: Western Blot for Phospho-Protein Analysis [30]
Materials:
-
Cell line of interest
-
Complete and serum-free media
-
Pyrimidine inhibitor
-
Ice-cold RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-ERK and anti-total-ERK)
-
HRP-conjugated secondary antibody
-
SDS-PAGE and Western Blotting equipment
Procedure:
-
Cell Culture and Treatment: Seed cells and grow to 70-80% confluency. Serum-starve the cells (e.g., for 12-24 hours) to reduce basal phosphorylation levels.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of the pyrimidine inhibitor for 1-2 hours.
-
Stimulation: Stimulate the cells with an appropriate growth factor (e.g., EGF, if the target is in the EGFR pathway) for a short period (e.g., 10-15 minutes) to activate the signaling cascade. Include unstimulated and vehicle-only controls.
-
Lysis: Immediately wash the cells with ice-cold PBS and lyse them by adding ice-cold RIPA buffer.[30] Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation and Electrophoresis:
-
Normalize all samples to the same protein concentration (e.g., 20-30 µg).
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
-
Transfer and Blocking: Transfer the proteins to a PVDF membrane. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against the phosphorylated target (e.g., anti-p-ERK) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped of antibodies and re-probed with an antibody against the total, non-phosphorylated protein (e.g., anti-total-ERK).
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of the phosphorylated protein to the total protein for each condition. A dose-dependent decrease in this ratio indicates effective pathway inhibition.
Conclusion
Determining the mechanism of action for a novel pyrimidine-based inhibitor is a systematic process that requires the integration of biochemical, biophysical, and cell-based assays. By following the hierarchical approach outlined in this guide—quantifying potency (IC₅₀), confirming direct binding (Kᴅ, kinetics), verifying cellular target engagement (CETSA), and demonstrating functional pathway modulation (Western Blot)—researchers can build a comprehensive and compelling data package. This rigorous validation is essential for establishing confidence in a compound's on-target activity and provides a solid scientific foundation for its advancement through the drug discovery pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. benchchem.com [benchchem.com]
- 4. Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Target Engagement Assays in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fiveable.me [fiveable.me]
- 7. cmpbioworld.in [cmpbioworld.in]
- 8. omicsonline.org [omicsonline.org]
- 9. portlandpress.com [portlandpress.com]
- 10. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 11. domainex.co.uk [domainex.co.uk]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Thermodynamic Investigation of Inhibitor Binding to 1-Deoxy-d-Xylulose-5-Phosphate Reductoisomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tainstruments.com [tainstruments.com]
- 16. researchgate.net [researchgate.net]
- 17. biocompare.com [biocompare.com]
- 18. drughunter.com [drughunter.com]
- 19. m.youtube.com [m.youtube.com]
- 20. nicoyalife.com [nicoyalife.com]
- 21. kinampark.com [kinampark.com]
- 22. mdpi.com [mdpi.com]
- 23. reactionbiology.com [reactionbiology.com]
- 24. benchchem.com [benchchem.com]
- 25. news-medical.net [news-medical.net]
- 26. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. bio-protocol.org [bio-protocol.org]
- 28. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 29. benchchem.com [benchchem.com]
- 30. benchchem.com [benchchem.com]
Application Notes and Protocols for Target Identification of 6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the identification of molecular targets for the novel small molecule, 6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol. Given the vast therapeutic potential of pyrimidine and pyridine derivatives, which are known to exhibit a wide range of biological activities including kinase inhibition, antibacterial, and anti-inflammatory effects, a systematic and multi-pronged approach to target deconvolution is essential.[1][2][3] This guide outlines a strategic workflow, commencing with in-silico predictive methods, followed by broad-based experimental screening and culminating in rigorous target validation. The protocols provided herein are designed to be robust and self-validating, empowering researchers to elucidate the mechanism of action of this and other novel chemical entities.
Introduction: The Therapeutic Potential of the Pyrimidine Scaffold
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][3] Its derivatives have been successfully developed as anticancer, antiviral, and antimicrobial drugs.[1][3] The incorporation of a pyridine ring, as seen in this compound, can further enhance biological activity, with related structures showing promise as inhibitors of protein synthesis in bacteria and as selective fibroblast growth factor receptor 4 (FGFR4) inhibitors.[4][5][6] The initial challenge with a novel compound like this compound is the absence of known biological targets. Therefore, a systematic exploration, or "target deconvolution," is the critical first step in its journey towards becoming a potential therapeutic.[7][8][9]
This guide presents a logical and efficient pathway for target identification, integrating computational and experimental methodologies.
Strategic Workflow for Target Identification
A successful target identification campaign requires a multi-faceted approach. We advocate for a tiered strategy that begins with broad, predictive methods and progressively narrows the focus to specific, high-confidence targets.
Caption: A multi-phase workflow for target identification.
Phase 1: In-Silico Prediction and Profiling
Computational Target Prediction
Before embarking on extensive laboratory work, computational methods can provide valuable, cost-effective insights into the likely protein targets of a small molecule.[10][11] These approaches leverage the principle that similar molecules often bind to similar targets.[12]
Protocol 1: In-Silico Target Prediction using SwissTargetPrediction
-
Access the Tool: Navigate to the SwissTargetPrediction web server.[13]
-
Input Structure: Provide the chemical structure of this compound, either by drawing it using the provided editor or by inputting its SMILES string.
-
Select Organism: Choose the organism of interest (e.g., Homo sapiens).
-
Run Prediction: Initiate the prediction algorithm.
-
Analyze Results: The output will be a list of potential protein targets, ranked by probability. Pay close attention to target classes that are frequently associated with the pyrimidine scaffold, such as kinases, GPCRs, and enzymes.[12]
| Predicted Target Class | Rationale for Prioritization |
| Kinases | Many pyrimidine derivatives are known kinase inhibitors.[14][15] |
| G-Protein Coupled Receptors (GPCRs) | A common target class for small molecules. |
| Enzymes (e.g., proteases, phosphatases) | Pyrimidine scaffolds can fit into active sites. |
Broad Kinase Screening
Given that protein kinases are a prominent target class for pyrimidine-based compounds, a broad kinase panel screening is a logical next step.[14][16] This will provide an overview of the compound's activity and selectivity across the human kinome.
Protocol 2: Broad Kinase Panel Screening (e.g., KINOMEscan®)
-
Compound Submission: Prepare a stock solution of this compound in a suitable solvent (typically DMSO) at a high concentration (e.g., 10 mM).
-
Assay Format: This is a competitive binding assay where the test compound competes with a known, immobilized ligand for binding to a panel of kinases. The amount of kinase bound to the immobilized ligand is measured.
-
Data Analysis: The results are typically reported as a percentage of control, indicating the degree of displacement of the control ligand by the test compound. A lower percentage indicates stronger binding.
-
Hit Identification: Identify kinases that show significant inhibition (e.g., >80% inhibition at a single concentration).
-
Follow-up: For promising hits, determine the dissociation constant (Kd) to quantify the binding affinity.
Phase 2: Unbiased Experimental Screening
While in-silico and focused screening approaches are valuable, unbiased experimental methods are crucial for discovering novel or unexpected targets.[7][17]
Phenotypic Screening
Phenotypic screening involves testing the compound in a cell-based or organism-based model to identify a specific phenotypic change, without a preconceived notion of the target.[18][19] The observed phenotype can then guide the subsequent target deconvolution efforts.
Protocol 3: General Phenotypic Screening
-
Assay Selection: Choose a panel of cell lines relevant to a particular disease area (e.g., cancer, inflammation).
-
Assay Readout: Utilize a high-content imaging system or other multi-parametric readout to assess changes in cell morphology, proliferation, apoptosis, or the expression of specific biomarkers.
-
Dose-Response: Test the compound across a range of concentrations to determine its potency (EC50).
-
Phenotypic "Signature": The pattern of cellular changes induced by the compound can be compared to the signatures of well-characterized compounds to infer a potential mechanism of action.
Chemical Proteomics: Affinity Chromatography-Mass Spectrometry
This is a powerful, unbiased method to directly identify proteins that bind to the small molecule.[20][21] It involves immobilizing the compound on a solid support and using it to "fish" for its binding partners from a cell lysate.
Caption: Workflow for affinity chromatography-mass spectrometry.
Protocol 4: Affinity Chromatography-Mass Spectrometry
-
Probe Synthesis: Synthesize a derivative of this compound with a linker arm suitable for immobilization. It is crucial that the linker attachment site does not interfere with the compound's biological activity.
-
Immobilization: Covalently attach the linker-modified compound to a solid support, such as NHS-activated Sepharose beads.
-
Cell Lysis: Prepare a protein lysate from cells that exhibit a phenotypic response to the compound.
-
Affinity Capture: Incubate the immobilized compound with the cell lysate to allow for protein binding.
-
Washing: Perform a series of washes with buffers of increasing stringency to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins. This can be done by changing the pH, increasing the salt concentration, or by competing with an excess of the free compound.
-
Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).
-
Data Analysis: Compare the proteins identified from the compound-immobilized beads to those from control beads (without the compound) to identify specific binders.
Phase 3: Target Validation
Once a list of putative targets has been generated, it is essential to validate these interactions using orthogonal methods.
Biochemical and Biophysical Assays
These assays confirm a direct interaction between the compound and the purified target protein and quantify the binding affinity.
| Technique | Principle | Information Gained |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at the surface of a sensor chip when the compound flows over the immobilized protein. | Binding kinetics (kon, koff), and affinity (KD). |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of the compound to the protein. | Binding affinity (KD), stoichiometry (n), and thermodynamics (ΔH, ΔS). |
| Enzyme Activity Assays | If the target is an enzyme, measure the effect of the compound on its catalytic activity. | Potency (IC50) and mechanism of inhibition. |
Protocol 5: Surface Plasmon Resonance (SPR)
-
Protein Immobilization: Covalently immobilize the purified recombinant target protein onto a sensor chip.
-
Compound Injection: Inject a series of concentrations of this compound over the sensor chip surface.
-
Data Acquisition: Monitor the change in the SPR signal over time.
-
Data Analysis: Fit the binding data to a suitable model to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
Cell-Based Target Engagement Assays
These assays confirm that the compound interacts with its target in a cellular context.
Protocol 6: Cellular Thermal Shift Assay (CETSA®)
-
Principle: The binding of a ligand to its target protein can stabilize the protein against thermal denaturation.[9]
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Protein Analysis: Separate the soluble and aggregated protein fractions by centrifugation.
-
Target Detection: Detect the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry.
-
Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.
Conclusion
The target identification of a novel compound such as this compound is a challenging but critical endeavor in drug discovery. By following the systematic, multi-pronged approach outlined in these application notes, researchers can efficiently and confidently identify and validate its molecular targets. This, in turn, will pave the way for a deeper understanding of its mechanism of action and its potential development as a novel therapeutic agent.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. usiena-air.unisi.it [usiena-air.unisi.it]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of 4H-pyridopyrimidines: a class of selective bacterial protein synthesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of 4H-pyridopyrimidines: a class of selective bacterial protein synthesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Target Deconvolution - Creative Biolabs [creative-biolabs.com]
- 9. drughunter.com [drughunter.com]
- 10. Target prediction of small molecules with information of key molecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]
- 14. Kinase/Enzyme Assays - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. mdpi.com [mdpi.com]
- 17. pharmafocusasia.com [pharmafocusasia.com]
- 18. A data-driven journey using results from target-based drug discovery for target deconvolution in phenotypic screening - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Target deconvolution techniques in modern phenotypic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for the In Vitro Evaluation of 6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol in Cancer Cell Lines
Introduction
The relentless pursuit of novel therapeutic agents to combat cancer is a cornerstone of modern drug discovery. Heterocyclic compounds, particularly those containing pyridine and pyrimidine scaffolds, have emerged as a privileged class of molecules due to their ability to interact with a wide array of biological targets. This document provides a detailed guide for the in vitro characterization of a novel investigational compound, 6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol .
While extensive public data on this specific molecule is not yet available, its structural motifs suggest a potential role as a kinase inhibitor. Dysregulation of protein kinase activity is a frequent driver of oncogenesis, making them prime targets for therapeutic intervention. For the purpose of this guide, we will hypothesize that this compound acts as an inhibitor of the c-Met receptor tyrosine kinase signaling pathway. The c-Met pathway, when aberrantly activated, plays a crucial role in cell proliferation, survival, and invasion in various cancers.[1]
These application notes are designed for researchers, scientists, and drug development professionals. They provide a comprehensive framework for the initial preclinical evaluation of this compound, focusing on its cytotoxic and apoptotic effects, its impact on the cell cycle, and the elucidation of its potential mechanism of action in relevant cancer cell lines.
I. Preliminary Assessment of Cytotoxicity: The MTT Assay
The initial step in evaluating a potential anticancer compound is to determine its effect on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[2][3] It relies on the enzymatic activity of mitochondrial dehydrogenases in living cells to reduce the yellow MTT substrate to a purple formazan product. The intensity of the color is directly proportional to the number of viable, metabolically active cells.
Data Presentation: Example IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical parameter derived from the MTT assay, representing the concentration of the compound required to inhibit cell growth by 50%.
| Cell Line | Tissue of Origin | This compound IC50 (µM) | Positive Control (Crizotinib) IC50 (µM) |
| MKN-45 | Gastric Carcinoma | 8.5 ± 1.2 | 0.1 ± 0.02 |
| A549 | Lung Carcinoma | 15.2 ± 2.5 | 5.8 ± 0.7 |
| U-87 MG | Glioblastoma | 12.8 ± 1.9 | 3.2 ± 0.4 |
| PC-3 | Prostate Carcinoma | > 50 | 10.5 ± 1.3 |
Note: The data presented above are for illustrative purposes and will vary depending on the specific experimental conditions.
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Protocol 2: MTT Cell Viability Assay[2][3][5][6][7]
-
Cell Seeding: In a 96-well flat-bottom plate, seed cancer cells at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a 2X stock solution of this compound in the appropriate culture medium. Perform serial dilutions to create a range of concentrations to be tested (e.g., 0.1 to 100 µM).
-
Cell Treatment: Carefully aspirate the old medium from the wells and add 100 µL of fresh medium containing the various concentrations of the compound. Include wells with vehicle control (e.g., DMSO) and a positive control (a known inhibitor of the target pathway).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[2][4]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the soluble MTT to insoluble purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 650 nm or higher can be used to subtract background absorbance.[2]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
II. Investigating the Induction of Apoptosis: Caspase Activity Assay
A key characteristic of an effective anticancer agent is its ability to induce programmed cell death, or apoptosis. Caspases are a family of proteases that are central to the execution of the apoptotic program.[6] Measuring the activity of executioner caspases, such as caspase-3 and caspase-7, provides a direct assessment of apoptosis induction.[7]
Data Presentation: Example Fold-Increase in Caspase-3/7 Activity
| Cell Line | Treatment (IC50 Concentration) | Fold-Increase in Caspase-3/7 Activity (relative to control) |
| MKN-45 | This compound | 4.2 ± 0.5 |
| A549 | This compound | 3.5 ± 0.4 |
| U-87 MG | This compound | 3.9 ± 0.6 |
Note: The data presented above are for illustrative purposes and will vary depending on the specific experimental conditions.
Protocol 3: Fluorometric Caspase-3/7 Activity Assay[8][9][10]
-
Cell Seeding and Treatment: Seed cells in a 96-well plate (white-walled for fluorescence assays) and treat with this compound at its predetermined IC50 concentration for a specified time (e.g., 24 hours). Include vehicle-treated and positive control (e.g., staurosporine) wells.
-
Lysis Buffer Preparation: Prepare a cell lysis buffer as per the manufacturer's instructions of a commercial caspase activity assay kit.
-
Cell Lysis: After treatment, remove the culture medium and add 50 µL of chilled cell lysis buffer to each well. Incubate on ice for 10 minutes.[7]
-
Reaction Setup: Prepare a reaction mixture containing the caspase-3/7 substrate (e.g., Ac-DEVD-AMC) and reaction buffer with DTT.[7]
-
Assay Execution: Add the reaction mixture to each well containing the cell lysate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[7]
-
Fluorescence Measurement: Measure the fluorescence using a fluorometer with an excitation wavelength of approximately 380 nm and an emission wavelength between 420-460 nm.[7]
-
Data Analysis: Calculate the fold-increase in caspase activity by normalizing the fluorescence of the treated samples to that of the vehicle-treated control.
III. Elucidating Effects on Cell Cycle Progression
Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death. Flow cytometry analysis of cells stained with a DNA-intercalating dye like propidium iodide (PI) allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[8][9]
Data Presentation: Example Cell Cycle Distribution
| Cell Line | Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| MKN-45 | Vehicle Control | 55.3 ± 3.1 | 28.9 ± 2.5 | 15.8 ± 1.9 |
| MKN-45 | This compound (IC50) | 72.1 ± 4.5 | 15.4 ± 2.1 | 12.5 ± 1.8 |
Note: The data presented above are for illustrative purposes and will vary depending on the specific experimental conditions.
Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry[11][12][13][14][15]
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while gently vortexing to prevent cell clumping.[8][9][10] Fix the cells for at least 1 hour on ice or store at -20°C for several weeks.[9]
-
Washing: Centrifuge the fixed cells at a slightly higher speed (e.g., 500 x g) for 10 minutes to pellet.[8][9] Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of double-stranded RNA.[9][10]
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.[8][10]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect data from at least 10,000 single-cell events. Use appropriate gating strategies to exclude doublets and debris.[10]
-
Data Analysis: Analyze the DNA content histograms using cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
IV. Mechanism of Action: Probing the c-Met Signaling Pathway
To validate our hypothesis that this compound targets the c-Met pathway, Western blotting can be employed to assess the phosphorylation status of c-Met and key downstream signaling proteins such as Akt and ERK.[11] A reduction in the phosphorylated forms of these proteins upon treatment with the compound would provide strong evidence for its mechanism of action.
Hypothesized Signaling Pathwaydot
References
- 1. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. MTT (Assay protocol [protocols.io]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. vet.cornell.edu [vet.cornell.edu]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. medium.com [medium.com]
Application Notes and Protocols for Evaluating the Plant Growth Regulation Activity of 6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: A New Frontier in Plant Growth Regulation
The quest for novel molecules that can modulate plant growth and development is a cornerstone of modern agriculture and plant biotechnology. Pyrimidine derivatives have emerged as a promising class of synthetic compounds exhibiting significant plant growth regulatory activities.[1][2][3] These molecules often mimic the effects of natural phytohormones, such as auxins and cytokinins, influencing critical processes like cell division, elongation, and differentiation.[4][5][6] This guide focuses on a specific subclass, the 6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol derivatives, providing a comprehensive overview of their synthesis, mechanism of action, and detailed protocols for evaluating their biological activity.
The unique structural features of these pyrimidine derivatives, incorporating a pyridine moiety, suggest the potential for novel interactions with plant cellular targets, offering opportunities for the development of next-generation plant growth regulators with enhanced specificity and efficacy. This document serves as a technical resource, empowering researchers to explore the potential of these compounds in a structured and scientifically rigorous manner.
Chemical Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through various established organic chemistry methodologies. A general and efficient approach involves the condensation of a pyridine-containing amidine with a β-ketoester.
General Synthetic Scheme:
A plausible synthetic route, based on known pyrimidine syntheses, is outlined below.[7][8][9]
References
- 1. Application of Pyrimidine Derivatives as New Regulators to Enhance Wheat Growth in The Vegetative Phase | Auctores [auctoresonline.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. usiena-air.unisi.it [usiena-air.unisi.it]
- 9. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Evaluating the Anti-fibrotic Activity of 2-(pyridin-2-yl)pyrimidine Derivatives
Audience: Researchers, scientists, and drug development professionals in the field of fibrosis research.
Objective: This document provides a comprehensive technical guide on the anti-fibrotic properties of 2-(pyridin-2-yl)pyrimidine derivatives. It outlines the key signaling pathways implicated in fibrosis that these compounds may target, and provides detailed, field-proven protocols for their in vitro evaluation.
Introduction: The Challenge of Fibrosis and a Novel Therapeutic Avenue
Fibrosis is a pathological wound-healing response characterized by the excessive deposition of extracellular matrix (ECM) components, leading to scarring, tissue stiffening, and ultimately, organ failure.[1][2][3] It is a hallmark of numerous chronic diseases affecting the lungs, liver, kidneys, and heart, contributing to approximately 45% of all deaths in the developed world.[4][5] Despite its prevalence, therapeutic options are limited, highlighting a significant unmet medical need.
The search for effective anti-fibrotic agents has led researchers to explore privileged structures in medicinal chemistry—scaffolds known to exhibit diverse biological activities. The pyrimidine moiety is one such structure, found in compounds with antimicrobial, antiviral, and antitumor properties.[6] Recent research has identified a novel class of compounds, 2-(pyridin-2-yl)pyrimidine derivatives , as potent inhibitors of fibrotic processes.[6][7][8] These molecules have demonstrated superior anti-fibrotic activity compared to existing drugs like Pirfenidone in preclinical models, marking them as a promising avenue for therapeutic development.[7][8][9]
This guide provides the scientific rationale and experimental framework for investigating the anti-fibrotic potential of this chemical series.
Scientific Foundation: Key Signaling Pathways in Fibrosis
The progression of fibrosis is orchestrated by a complex network of signaling pathways that regulate the activation of fibroblasts into proliferative, ECM-producing myofibroblasts. Understanding these pathways is critical to elucidating the mechanism of action for novel anti-fibrotic compounds.
-
Transforming Growth Factor-β (TGF-β) Signaling: Widely considered the master regulator of fibrosis, the TGF-β pathway is a primary target for anti-fibrotic therapies.[5][10][11] Upon activation, TGF-β signaling promotes the differentiation of fibroblasts into myofibroblasts, stimulates the synthesis of ECM proteins like collagen, and inhibits ECM degradation.[2][12][13]
-
Platelet-Derived Growth Factor (PDGF) Signaling: PDGF is a potent mitogen and chemoattractant for fibroblasts and hepatic stellate cells (HSCs), the primary fibrogenic cells in the liver.[13][14][15] The PDGF signaling pathway drives the proliferation and migration of these cells to the site of injury, amplifying the fibrotic response.[16][17]
-
Wnt/β-catenin Signaling: Initially known for its role in embryonic development, the Wnt/β-catenin pathway has been increasingly implicated in the pathogenesis of fibrosis.[18][19] Sustained activation of this pathway contributes to fibrogenesis, often in concert with TGF-β signaling, creating a pro-fibrotic feedback loop.[2][18]
The anti-fibrotic activity of 2-(pyridin-2-yl)pyrimidine derivatives is primarily linked to their ability to inhibit the expression and deposition of collagen.[6][7][9] This suggests that these compounds likely exert their effects by modulating one or more of these core pro-fibrotic signaling cascades.
Application Notes: A Workflow for In Vitro Evaluation
A robust in vitro screening cascade is essential for identifying and characterizing promising anti-fibrotic compounds.[1][20] This process allows for the efficient triage of candidates before advancing to more complex and costly in vivo models.[1] The primary goals are to assess a compound's efficacy in inhibiting key fibrotic processes and to determine its therapeutic window by evaluating cytotoxicity.
Recommended Cell Models:
-
Hepatic Stellate Cells (e.g., HSC-T6): An immortalized rat hepatic stellate cell line that is a well-established and convenient model for screening compounds targeting liver fibrosis.[6][7]
-
Primary Lung or Dermal Fibroblasts: These cells, especially when derived from patients with fibrotic diseases, offer a more physiologically relevant system for studying pulmonary or skin fibrosis.[20][21]
Experimental Workflow: The evaluation of 2-(pyridin-2-yl)pyrimidine derivatives should follow a logical progression from assessing safety to confirming efficacy against specific fibrotic endpoints.
Detailed Experimental Protocols
The following protocols are designed to be self-validating by including appropriate positive and negative controls. They are based on methodologies reported in the literature for evaluating novel anti-fibrotic agents.[1][6][7][21]
Protocol 1: MTT Assay for Assessing Cell Viability
Causality: This assay is a critical first step to distinguish between true anti-fibrotic activity and simple cytotoxicity.[6] It establishes the concentration range where the test compound does not harm the cells, ensuring that any observed reduction in fibrotic markers is not merely a result of cell death.
Materials:
-
HSC-T6 cells (or other relevant fibroblast cell line)
-
96-well cell culture plates
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
2-(pyridin-2-yl)pyrimidine derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed HSC-T6 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the 2-(pyridin-2-yl)pyrimidine derivative in complete growth medium. The final DMSO concentration should be ≤ 0.1%. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondria will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against compound concentration to determine the CC50 (50% cytotoxic concentration).
Protocol 2: Quantification of Collagen Deposition via Picro-Sirius Red Staining
Causality: This histological stain is a gold-standard method for visualizing and quantifying collagen fibers, the primary component of the fibrotic scar.[6][7][9] A reduction in Sirius Red staining provides direct evidence of a compound's ability to inhibit ECM deposition.
Materials:
-
Cells cultured on glass coverslips in 24-well plates
-
TGF-β1 (recombinant human or rat)
-
Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid)
-
Acetic acid solution (0.5%)
-
Ethanol (70%, 90%, 100%)
-
Xylene or a xylene substitute
-
Mounting medium
-
Microscope with a polarized light source (optional, but enhances birefringence of collagen fibers)
Procedure:
-
Cell Culture and Treatment: Seed HSC-T6 cells on coverslips. Once confluent, switch to low-serum medium (e.g., 0.5% FBS) for 24 hours.
-
Induction and Inhibition: Treat cells with a pro-fibrotic stimulus (e.g., 5-10 ng/mL TGF-β1) in the presence or absence of the 2-(pyridin-2-yl)pyrimidine derivative (at a non-toxic concentration) for 48-72 hours. Include a vehicle control (TGF-β1 + DMSO) and a negative control (no TGF-β1).
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Staining: Wash with distilled water. Stain with Picro-Sirius Red solution for 1 hour at room temperature.
-
Washing: Wash twice with 0.5% acetic acid solution to remove unbound dye.
-
Dehydration: Dehydrate the coverslips through a series of ethanol washes (70%, 90%, 100%) and clear with xylene.
-
Mounting: Mount the coverslips onto glass slides using a compatible mounting medium.
-
Imaging and Analysis: Acquire images using a bright-field microscope. Quantify the red-stained area using image analysis software (e.g., ImageJ/Fiji). Normalize the stained area to the cell number (e.g., by DAPI counterstaining).
Protocol 3: Measurement of Collagen Type I Alpha 1 (COL1A1) by ELISA
Causality: While Picro-Sirius Red measures total collagen, an ELISA for COL1A1 provides a more specific and quantitative measure of the synthesis of the most abundant collagen type in fibrosis.[6][7] This assay confirms that the compound is inhibiting the production of this key fibrotic protein.
Materials:
-
Cell culture supernatant or cell lysates from treated cells (see Protocol 2, Step 2)
-
COL1A1 ELISA kit (commercially available for the appropriate species)
-
Microplate reader
Procedure:
-
Sample Collection: After the treatment period, collect the cell culture supernatant (for secreted collagen) and/or lyse the cells according to the ELISA kit manufacturer's instructions.
-
ELISA Protocol: Perform the ELISA according to the kit's protocol. This typically involves:
-
Adding standards and samples to a pre-coated plate.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction.
-
-
Data Acquisition: Measure the absorbance at the wavelength specified by the kit manufacturer.
-
Analysis: Generate a standard curve from the standards. Use the standard curve to calculate the concentration of COL1A1 in each sample. Compare the levels of COL1A1 in compound-treated groups to the TGF-β1-stimulated vehicle control.
Data Summary and Interpretation
Quantitative data should be summarized to facilitate comparison between different derivatives and against reference compounds.
Table 1: Representative Anti-proliferative Activity of 2-(pyridin-2-yl)pyrimidine Derivatives against HSC-T6 Cells.
| Compound ID | Chemical Name | IC₅₀ (µM)[7][8] |
| 12m | ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate | 45.69 |
| 12q | ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate | 45.81 |
| Pirfenidone | Reference Drug | >100 |
| Bipy55'DC | Reference Compound | 97.47 |
Data sourced from a study by Zhou et al. (2020), demonstrating the superior potency of novel derivatives compared to the approved drug Pirfenidone in an in vitro model of liver fibrosis.[7][8]
In Vivo Validation: Bridging the Gap to Clinical Relevance
While in vitro assays are crucial for initial screening, validation in animal models of fibrosis is a necessary step to confirm efficacy.[4][22] These models replicate the complex cellular and molecular interactions of the disease in a whole organism.
Commonly Used Models:
-
Bleomycin-Induced Pulmonary Fibrosis: A widely used model where intratracheal administration of the chemotherapy agent bleomycin induces lung inflammation and subsequent fibrosis.[23][24]
-
Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis: Repeated administration of CCl₄ causes chronic liver injury, leading to the activation of hepatic stellate cells and progressive fibrosis.[4]
-
Unilateral Ureteral Obstruction (UUO): A model for kidney fibrosis where ligating one ureter leads to rapid development of tubulointerstitial fibrosis.[25]
Key Endpoints for In Vivo Studies:
-
Histological analysis (e.g., Masson's Trichrome, Picro-Sirius Red) to assess collagen deposition and tissue architecture.
-
Hydroxyproline assay on tissue homogenates for quantitative measurement of total collagen content.[23]
-
Immunohistochemistry or Western Blot for fibrotic markers (e.g., α-SMA, Fibronectin) in tissue samples.
-
Gene expression analysis (qRT-PCR) of pro-fibrotic genes (e.g., Col1a1, Tgfb1, Acta2).
Conclusion and Future Perspectives
The 2-(pyridin-2-yl)pyrimidine scaffold represents a highly promising starting point for the development of novel anti-fibrotic therapeutics. The protocols and workflow detailed in this guide provide a robust framework for academic and industry researchers to systematically evaluate the potential of these and other candidate compounds.
Future work should focus on elucidating the precise molecular target(s) of the most potent derivatives within the core fibrotic signaling pathways. Structure-activity relationship (SAR) studies will be crucial for optimizing potency and drug-like properties. Successful validation in multiple, mechanistically distinct in vivo models will be the final prerequisite for advancing these promising molecules toward clinical development.
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. The involvement of the Wnt/β-catenin signaling cascade in fibrosis progression and its therapeutic targeting by relaxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.monash.edu [research.monash.edu]
- 4. Fibrosis models | Pharmacology support | CRO [oncodesign-services.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. [PDF] Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity | Semantic Scholar [semanticscholar.org]
- 10. Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting TGF-β signaling for the treatment of fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Therapeutic Targets for the Treatment of Cardiac Fibrosis and Cancer: Focusing on TGF-β Signaling [frontiersin.org]
- 13. Therapeutic targeting of the PDGF and TGF-β-signaling pathways in hepatic stellate cells by PTK787/ZK22258 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. publications.ersnet.org [publications.ersnet.org]
- 15. PDGF signaling pathway in hepatic fibrosis pathogenesis and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Current status of drugs targeting PDGF/PDGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Wnt/beta-catenin signaling: a promising new target for fibrosis diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. β-catenin signaling: a novel mediator of fibrosis and potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 20. phenovista.com [phenovista.com]
- 21. criver.com [criver.com]
- 22. Clinically Relevant Animal Models of Fibrosis- Utilizing Classical and Novel Approaches to Evaluate Potential Therapies [healthtech.com]
- 23. Novel pirfenidone analogues: synthesis of pyridin-2-ones for the treatment of pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Animal Models of Fibrotic Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 25. In Vivo Disease Models for Fibrosis - Aragen Life Sciences [aragen.com]
Application Note: Characterizing Pyridopyrimidine-Class Inhibitors of Bacterial Protein Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: A New Front in the War Against Bacterial Resistance
The relentless rise of antibiotic-resistant bacteria poses a critical threat to global health. For decades, the bacterial ribosome has been a clinically validated and highly successful target for antibiotics, with major classes like macrolides, tetracyclines, and aminoglycosides saving countless lives by disrupting this essential machinery.[1][2] However, the emergence of resistance to these established drugs necessitates the discovery of novel agents with distinct mechanisms of action.
Pyridopyrimidines, a versatile class of fused heterocyclic compounds, have emerged as a promising scaffold in medicinal chemistry.[3] Recently, specific series of 4H-pyridopyrimidines have been identified as potent and selective inhibitors of bacterial protein synthesis.[1][2][4] These compounds demonstrate broad-spectrum activity and represent a valuable new chemical entity for tackling multidrug-resistant pathogens.
This comprehensive guide provides an in-depth exploration of the mechanism of pyridopyrimidines and details the essential experimental protocols required to characterize their activity. As a self-validating system of assays, these protocols are designed to guide researchers from initial biochemical validation to cellular efficacy, providing the robust data package necessary for advancing novel antibiotic candidates.
Mechanism of Action: Stalling the Ribosomal Assembly Line
Bacterial protein synthesis is a primary target for many antibiotics due to the structural differences between the bacterial 70S ribosome and the eukaryotic 80S ribosome, which allows for selective toxicity. The process is broadly divided into initiation, elongation, and termination.
Pyridopyrimidine-class inhibitors exert their antibacterial effect by directly targeting the ribosome.[1][5] Evidence from macromolecular synthesis assays confirms that these compounds specifically shut down protein production while leaving DNA and RNA synthesis unaffected.[1][4] Structural and biochemical studies have revealed that these molecules bind within the 30S small ribosomal subunit.[6] Their binding site is located across the channel where messenger RNA (mRNA) and transfer RNAs (tRNAs) interact during translation, physically obstructing the progression of the translational machinery.[6] This leads to a complete halt in polypeptide chain elongation and, consequently, bacterial death.
References
- 1. Discovery and Analysis of 4H-Pyridopyrimidines, a Class of Selective Bacterial Protein Synthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of 4H-pyridopyrimidines: a class of selective bacterial protein synthesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Common problems in pyrimidine synthesis and their solutions
Welcome to the Technical Support Center for Pyrimidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of pyrimidine derivatives. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the success of your experiments.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common issues encountered in pyrimidine synthesis.
Q1: My Biginelli reaction is resulting in a low yield of the desired dihydropyrimidinone (DHPM). What are the primary causes and how can I improve it?
A1: Low yields in the Biginelli reaction are a frequent challenge and can often be attributed to several factors.[1] The choice and amount of catalyst are critical. While traditional methods use strong Brønsted acids like HCl, these can sometimes promote side reactions.[1] Exploring Lewis acids such as FeCl₃, ZnCl₂, or lanthanide triflates can be beneficial.[1] Additionally, reaction conditions like temperature and time are crucial parameters to optimize. Monitoring the reaction's progress using Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time and prevent product degradation.[1][2] The purity of your reagents—aldehyde, β-ketoester, and urea/thiourea—is also paramount, as impurities can lead to unwanted side reactions.[1][3]
Q2: I am observing an unexpected fluorescent byproduct in my Biginelli reaction. What is it and how can I prevent its formation?
A2: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP). This arises from the reaction of two equivalents of the β-ketoester with the aldehyde and ammonia (formed from the decomposition of urea at elevated temperatures), which competes with the desired Biginelli pathway.[3] To minimize this, consider running the reaction at a lower temperature. The choice of catalyst can also influence the selectivity between the Biginelli and Hantzsch pathways.[3]
Q3: My Pinner synthesis is failing or giving a low yield. What are the most critical parameters to control?
A3: The Pinner synthesis is highly sensitive to the reaction conditions.[4] Key parameters to control include:
-
Anhydrous Conditions: The imidate salt intermediate (Pinner salt) is highly susceptible to hydrolysis. The presence of water can lead to the formation of esters as byproducts instead of the desired pyrimidine.[4] It is crucial to use freshly distilled, anhydrous solvents and to dry all glassware thoroughly.[4]
-
Temperature Control: Pinner salts can be thermally unstable. Low temperatures are often necessary to prevent decomposition or rearrangement into N-alkyl amides.[4]
-
Purity of Reagents: The purity of the nitrile and alcohol is crucial for preventing unwanted side reactions.[4]
Q4: I'm having trouble purifying my polar pyrimidine derivative. What are the best approaches?
A4: The purification of polar pyrimidine derivatives can be challenging due to their high polarity, which can lead to poor retention in reverse-phase chromatography and difficulty in crystallization.[5] Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred method for highly polar compounds.[5] For reverse-phase HPLC, using a polar-endcapped column or ion-pairing agents can enhance retention.[5] Ion-exchange chromatography is effective for ionizable pyrimidine derivatives.[5]
II. Troubleshooting Guides
This section provides detailed troubleshooting for more complex issues, organized by the type of reaction.
A. The Biginelli Reaction
The Biginelli reaction is a multi-component reaction that produces 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea.[6][7][8][9][10]
Problem 1: Low Yield and Significant Amount of Unreacted Starting Materials
Causality: This issue often points to insufficient catalyst activity, suboptimal reaction conditions, or steric hindrance from bulky substituents on the reactants.[1]
Solutions:
-
Catalyst Optimization: If using a reusable catalyst, ensure it is active and consider regeneration. For Brønsted or Lewis acid catalysts, a modest increase in catalyst loading may be beneficial.[1][3]
-
Reaction Conditions: A moderate increase in temperature or a longer reaction time may be necessary to drive the reaction to completion. Monitor the reaction progress by TLC.[3]
-
Solvent Choice: The polarity of the solvent can significantly impact the reaction rate. While ethanol is common, exploring other solvents like acetonitrile or even solvent-free conditions can improve yields.[1]
Problem 2: Formation of N-acylurea Byproducts
Causality: N-acylurea byproducts can form, complicating the purification process.
Solutions:
-
Purification: Recrystallization is often the most effective method for removing N-acylurea impurities from the desired DHPM product. Careful selection of the recrystallization solvent is crucial.[3]
Workflow for Troubleshooting the Biginelli Reaction
Caption: Troubleshooting workflow for the Biginelli reaction.
B. The Pinner Synthesis
The Pinner synthesis involves the condensation of a 1,3-dicarbonyl compound with an amidine to form a pyrimidine.[11][12]
Problem 1: Low Yield and Complex Mixture of Byproducts
Causality: Side reactions in the Pinner synthesis can arise from the self-condensation of the 1,3-dicarbonyl compound, hydrolysis of the amidine starting material, or incomplete cyclization.[3] The purity of the amidine salt is also critical.[3]
Solutions:
-
Amidine Quality: Use freshly prepared or purified amidine hydrochloride, as amidines can be hygroscopic and may hydrolyze over time.[3]
-
Anhydrous Conditions: Ensure strictly anhydrous conditions, as water can lead to the hydrolysis of intermediates and starting materials.[3][4]
-
Temperature Control: The reaction may require heating to proceed at a reasonable rate, but excessive heat can lead to decomposition. Monitor the reaction by TLC to avoid decomposition at excessively high temperatures.[3]
Problem 2: Incomplete Cyclization
Causality: Incomplete cyclization can be due to several factors, including insufficient activation of the carbonyl group or steric hindrance.
Solutions:
-
Catalyst: If not already using one, the addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.[3]
-
Reaction Time: Some cyclizations are slow and may require extended reaction times.[3]
Pinner Reaction Troubleshooting Flow
Caption: Troubleshooting workflow for the Pinner synthesis.
III. Purification Strategies for Pyrimidine Derivatives
The successful isolation of a pure pyrimidine derivative is a critical final step in the synthetic process.
Table 1: Recommended Purification Techniques for Pyrimidine Derivatives
| Problem | Recommended Technique | Key Considerations |
| Polar Product, Poor Retention in RP-HPLC | Hydrophilic Interaction Liquid Chromatography (HILIC) | Use a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent.[5] |
| Ionizable Pyrimidine Derivative | Ion-Exchange Chromatography (IEC) | Separation is based on the net charge of the analyte.[5] |
| Complex Mixture of Polar Compounds | Mixed-Mode Chromatography | Combines multiple separation mechanisms, such as reverse-phase and ion-exchange.[5] |
| General Purification | Recrystallization | Effective for removing byproducts with different solubility profiles.[3] |
General Protocol for Recrystallization
-
Dissolution: Place the crude pyrimidine derivative in an Erlenmeyer flask. Add a suitable solvent dropwise while heating and stirring until the compound is completely dissolved. Use the minimum amount of hot solvent necessary.[5]
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot gravity filtration to remove the charcoal.[5]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Covering the flask can slow the cooling process. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[5]
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent.[5]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.[5]
IV. Spectroscopic Analysis of Pyrimidine Derivatives
Accurate characterization of the synthesized pyrimidine is essential. Here are some key spectroscopic features to look for.
Table 2: Key Spectroscopic Data for Pyrimidine
| Spectroscopic Technique | Key Features |
| ¹H NMR | Aromatic protons typically appear in the δ 7.0-9.0 ppm range. |
| ¹³C NMR | Aromatic carbons appear in the δ 120-160 ppm range. |
| Mass Spectrometry | The molecular ion peak (M+) will correspond to the molecular weight of the pyrimidine derivative.[13] |
| FTIR | Look for characteristic C=N and C-H stretching vibrations of the aromatic ring.[14] |
For a detailed comparative analysis of the spectroscopic data of pyrimidine and its derivatives, refer to specialized resources.[13] The fragmentation patterns in mass spectrometry can also provide valuable structural information.[15][16]
V. References
-
Bhat, A. R., et al. (2024). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review.
-
Synthetic chemistry of pyrimidines and fused pyrimidines: A review. (n.d.). Taylor & Francis.
-
Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.).
-
BenchChem. (2025). Technical Support Center: Purification of Polar Pyrimidine Derivatives.
-
BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
-
BenchChem. (2025). Technical Support Center: Synthesis of Pyrimidine Derivatives.
-
Nitriles to Esters. (n.d.). Chemistry Steps.
-
An overview on synthesis and biological activity of pyrimidines. (n.d.). World Journal of Advanced Research and Reviews.
-
Gupta, J. K., et al. (2010). A REVIEW ON THE SYNTHESIS AND THERAPEUTIC POTENTIAL OF PYRIMIDINE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
-
BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
-
Spectroscopic identification of fragment ions of DNA/RNA building blocks: the case of pyrimidine. (2020). RSC Publishing.
-
BenchChem. (2025). overcoming side reactions in pyrimidine synthesis.
-
BenchChem. (2025). A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives.
-
Pinner Reaction. (n.d.). Organic Chemistry Portal.
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI.
-
De novo pyrimidine synthesis steps, pathways, uses. (2023). Microbe Notes.
-
Recent Approaches to the Synthesis of Pyrimidine Derivatives. (2025). ResearchGate.
-
Pyrimidine Metabolism Disorders. (n.d.). MSD Manual Professional Edition.
-
Pinner pyrimidine synthesis. (n.d.). Slideshare.
-
Scheme 1: Strategies of pyrimidine synthesis. (n.d.). ResearchGate.
-
Pinner reaction. (n.d.). Wikipedia.
-
Hydrolysis of Nitriles. (n.d.). Organic Synthesis.
-
A Lewis acid-promoted Pinner reaction. (2013). PMC - NIH.
-
FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (n.d.). Applied Science and Biotechnology Journal for Advanced Research.
-
Pyrimidine synthesis. (n.d.). Organic Chemistry Portal.
-
Biginelli reaction. (n.d.). Wikipedia.
-
Pyrimidine Metabolism Pathways Synthesis and Degradation. (2024). Creative Proteomics Blog.
-
Synthesis, Reactions and Medicinal Uses of Pyrimidine. (n.d.). Pharmaguideline.
-
THE BIGINELLI REACTION: DEVELOPMENT AND APPLICATIONS. (2008). University of Illinois Urbana-Champaign.
-
Biginelli Reaction. (n.d.). Organic Chemistry Portal.
-
Mass spectrometry for analysis of purine and pyrimidine compounds. (2000). PubMed.
-
Biginelli Reaction. (2021). J&K Scientific LLC.
-
BIGINELLI REACTION. (n.d.). Slideshare.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
- 8. Biginelli Reaction [organic-chemistry.org]
- 9. jk-sci.com [jk-sci.com]
- 10. BIGINELLI REACTION | PPT [slideshare.net]
- 11. mdpi.com [mdpi.com]
- 12. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 13. benchchem.com [benchchem.com]
- 14. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 15. Spectroscopic identification of fragment ions of DNA/RNA building blocks: the case of pyrimidine - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP02919J [pubs.rsc.org]
- 16. Mass spectrometry for analysis of purine and pyrimidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Solubility of 6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol
Introduction
Welcome to the technical support guide for 6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol (CAS 55417-80-6). This molecule is a valuable research compound, but like many heterocyclic small molecules, it presents solubility challenges that can impact the reproducibility and accuracy of biological assays.[1] This guide is designed for researchers, scientists, and drug development professionals to provide a framework for understanding and overcoming these challenges. We will move beyond simple solvent recommendations to explain the chemical principles governing solubility and provide robust, step-by-step protocols for achieving clear, stable solutions suitable for a wide range of downstream applications.
Compound Profile: this compound
Understanding the physicochemical properties of a compound is the first step in designing a successful solubilization strategy. The structure, featuring both a weakly acidic pyrimidinol group and a weakly basic pyridine ring, suggests that its solubility will be highly dependent on pH.
| Property | Value (Predicted/Experimental) | Implication for Solubility |
| Molecular Formula | C₁₀H₉N₃O | --- |
| Molecular Weight | 187.20 g/mol | Essential for calculating molar concentrations. |
| pKa (strongest acidic) | ~8.5 - 9.5 (pyrimidinol -OH) | The hydroxyl group will be deprotonated (ionized) at pH > 9.5, increasing aqueous solubility. |
| pKa (strongest basic) | ~2.5 - 3.5 (pyridine N) | The pyridine nitrogen will be protonated (ionized) at pH < 2.5, increasing aqueous solubility. |
| Predicted logP | ~1.0 - 1.5 | Indicates moderate lipophilicity and likely poor solubility in neutral aqueous buffers. |
| Appearance | Crystalline solid | Visual confirmation of dissolution is critical. |
Note: Experimental pKa and logP values for this specific compound are not widely published. The provided values are expert estimations based on analogous structures like 6-Methylpyrimidin-4-ol and 4-Methylpyridin-2-ol and are intended to guide experimental design.[2][3]
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered when working with this compound.
Q1: I dissolved my compound in 100% DMSO to make a high-concentration stock, but it crashed out of solution when I diluted it into my aqueous assay buffer (e.g., PBS or cell culture media). What happened?
Answer: This is a classic problem known as "precipitation upon dilution." It occurs because the compound is highly soluble in the neat organic solvent (like DMSO) but exceeds its solubility limit in the final aqueous solution.[4]
-
Causality: DMSO is a powerful aprotic polar solvent that can effectively disrupt the crystal lattice of the solid compound.[5] However, when this concentrated DMSO stock is diluted into a buffer, the solvent environment changes dramatically. The water molecules in the buffer are less effective at solvating the moderately lipophilic compound, causing it to precipitate.
-
Immediate Solution: Your current diluted solution is unusable. It must be discarded, as the actual concentration is unknown.
-
Best Practice:
-
Lower the Stock Concentration: Prepare a less concentrated stock solution in DMSO (e.g., 10 mM instead of 50 mM). This reduces the amount of DMSO and compound being introduced into the final aqueous solution.
-
Perform Serial Dilutions: Instead of a large, single dilution, perform a stepwise (serial) dilution. This can sometimes prevent the compound from reaching a critical supersaturation state that leads to precipitation.
-
Validate Final Concentration: Always visually inspect the final working solution for any signs of turbidity or precipitate. Hold it up to a light source. If not perfectly clear, the solution is not fully dissolved.
-
Q2: What is the maximum concentration of DMSO my cell-based assay can tolerate?
Answer: This is a critical, cell-type and assay-dependent parameter. While DMSO is widely used, it is not inert and can have significant biological effects.[6]
-
General Guideline: Most cell lines can tolerate DMSO up to 0.5% (v/v) without significant toxicity, but some sensitive assays or cell types may show effects at concentrations as low as 0.1%.[7][8] Studies have shown that even 0.5% DMSO can cause ~25% cell death in human synoviocytes after 24 hours.[7]
-
Critical Validation Step: You must run a "vehicle control" experiment. This involves treating your cells with the highest concentration of the DMSO-containing buffer that will be used in your experiment, but without the compound. This allows you to distinguish the effects of the solvent from the effects of your compound.[9]
-
Recommendation: Aim for a final DMSO concentration of ≤0.1% whenever possible. If higher concentrations are needed to achieve the desired compound concentration, the vehicle control becomes even more critical.
Q3: Can I use pH modification to increase the aqueous solubility of my compound?
Answer: Absolutely. Given the compound's acidic and basic functional groups, pH adjustment is one of the most effective strategies.[10][11]
-
Mechanism:
-
Acidic Conditions (e.g., pH < 2.5): Adding a small amount of acid (e.g., HCl) will protonate the pyridine nitrogen, creating a positively charged, more water-soluble salt.
-
Basic Conditions (e.g., pH > 9.5): Adding a small amount of base (e.g., NaOH) will deprotonate the pyrimidinol hydroxyl group, creating a negatively charged, more water-soluble phenolate-like anion.
-
-
Important Considerations:
-
Assay Compatibility: Ensure the required pH is compatible with your biological assay. Extreme pH values will denature proteins and kill cells. This method is often more suitable for biochemical assays than for cell-based assays.
-
Buffer Capacity: Be mindful of the buffering capacity of your final assay medium. A small addition of acid or base might be neutralized by the buffer, negating the solubility benefit.
-
Q4: My compound still won't dissolve sufficiently for my in vivo study. What are some advanced options?
Answer: For challenging in vivo applications, co-solvent formulations are often necessary. These use a combination of excipients to improve solubility and stability.
-
Common Co-Solvent Systems:
-
PEG400/Tween 80: A mixture of Polyethylene Glycol 400 (a co-solvent) and Polysorbate 80 (Tween 80, a surfactant) in water or saline is a common choice.[12] Surfactants help to form micelles that can encapsulate poorly soluble drugs.[13][14]
-
DMSO/PEG300/Ethanol: This combination can be effective but requires careful optimization to balance solubility with potential toxicity.[12]
-
-
Cytotoxicity of Excipients: Be aware that co-solvents and surfactants can have their own biological effects and toxicities.[15][16] For example, Tween 20 and 80 have been shown to have higher cytotoxicity in some cell lines compared to ethanol or PEG 400.[15][16] Always run vehicle controls for any formulation used.
Experimental Protocols & Workflows
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This is the standard starting point for most in vitro assays. Accurate preparation is crucial for reproducible results.[17][18][19]
-
Calculation: Determine the mass of this compound (MW: 187.20 g/mol ) needed.
-
Formula: Mass (mg) = Desired Concentration (M) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Example for 1 mL of 10 mM stock: 0.010 mol/L × 0.001 L × 187.20 g/mol × 1000 mg/g = 1.872 mg
-
-
Weighing: Accurately weigh the calculated amount of the solid compound using a calibrated analytical balance.[19] It is often easier to weigh a slightly different amount (e.g., 2.0 mg) and adjust the solvent volume accordingly.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO (e.g., if you weighed 2.0 mg, add 1.068 mL of DMSO for a 10 mM solution).
-
Mixing: Vortex the solution vigorously for 1-2 minutes. Gentle warming in a 37°C water bath can aid dissolution if needed. Ensure no solid particles are visible.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Use amber vials or wrap in foil to protect from light.[4]
Workflow for Preparing Working Solutions for a Cell-Based Assay
This workflow is designed to minimize precipitation and control the final DMSO concentration.
Caption: Workflow for preparing assay-ready solutions.
Troubleshooting Solubility: A Decision Tree
If you encounter precipitation at any stage, use this decision tree to guide your next steps.
Caption: Decision tree for troubleshooting solubility issues.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. chemscene.com [chemscene.com]
- 3. chemscene.com [chemscene.com]
- 4. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro - Akron Biotech [akronbiotech.com]
- 7. mdpi.com [mdpi.com]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jmpas.com [jmpas.com]
- 12. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 17. fastercapital.com [fastercapital.com]
- 18. info.gbiosciences.com [info.gbiosciences.com]
- 19. bitesizebio.com [bitesizebio.com]
Technical Support Center: Troubleshooting Inconsistent Results in Kinase Assays with Pyrimidine Inhibitors
Welcome to the technical support center for kinase assays involving pyrimidine-based inhibitors. This guide is designed for researchers, scientists, and drug development professionals who are encountering variability and inconsistency in their experimental results. The pyrimidine scaffold is a cornerstone in the development of kinase inhibitors, including several FDA-approved drugs, due to its ability to mimic the adenine ring of ATP and bind to the highly conserved hinge region of the kinase ATP-binding pocket.[1][2][3] However, this same characteristic can lead to challenges such as off-target effects and assay-dependent variability.[1][2]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve common issues, ensuring the generation of robust and reproducible data.
I. Frequently Asked Questions (FAQs): Understanding the Core Issues
This section addresses fundamental questions about the sources of variability in kinase assays with pyrimidine inhibitors.
Q1: Why are my IC50 values for the same pyrimidine inhibitor inconsistent across different experimental runs?
Inconsistent IC50 values are a common frustration in kinase assays and can arise from multiple sources.[4] Minor variations in assay conditions, reagent stability, and even subtle differences in experimental execution can significantly impact the final result.[5][6] For ATP-competitive inhibitors, which include many pyrimidine-based compounds, the measured IC50 is highly dependent on the ATP concentration.[5][7] Therefore, even small fluctuations in the prepared ATP concentration can lead to shifts in potency. Other key factors include the health and passage number of cells in cell-based assays, as well as the purity and handling of the inhibitor itself.[4]
Q2: How much variability in IC50 values is considered acceptable?
The acceptable range for IC50 variability depends on the assay format. For biochemical assays, a high degree of consistency is expected, with variations ideally being less than two-fold. In cell-based assays, a two- to three-fold difference is often considered acceptable due to the inherent biological variability.[4] Larger deviations suggest underlying problems with experimental consistency that require investigation.[4]
Q3: My pyrimidine inhibitor is potent in a biochemical assay but shows weak or no activity in a cell-based assay. What could be the reason?
This is a frequent observation in drug discovery and can be attributed to several factors:
-
Poor Cell Permeability: The physicochemical properties of your inhibitor, such as its LogP and polar surface area, may prevent it from efficiently crossing the cell membrane.[6]
-
High Protein Binding: The inhibitor may bind extensively to proteins in the cell culture media or within the cell, reducing the free concentration available to engage the target kinase.[6]
-
Efflux by Transporters: The compound may be a substrate for cellular efflux pumps, such as P-glycoprotein (P-gp), which actively remove it from the cell.[6]
-
Cellular ATP Concentration: Biochemical assays are often performed at ATP concentrations near the Michaelis-Menten constant (Km) of the kinase, whereas intracellular ATP concentrations are significantly higher (in the millimolar range).[6][7][8] This high level of the competing substrate (ATP) in cells can lead to a rightward shift in the IC50 value for ATP-competitive inhibitors.[6][7]
-
Inhibitor Metabolism: The inhibitor may be rapidly metabolized by the cells into an inactive form.
Q4: Could the pyrimidine core of my inhibitor be causing off-target effects that confound my results?
Yes, this is a critical consideration. The pyrimidine scaffold is adept at binding the ATP pocket of many kinases.[1][2] Because this binding site is conserved across the kinome, pyrimidine-based inhibitors can often bind to and inhibit multiple kinases beyond the intended target.[1][2] These off-target effects can lead to unexpected cellular phenotypes and misinterpretation of data.[1][9] If the observed cellular response is inconsistent with the known function of the primary target, it is crucial to investigate potential off-target activities.[1]
II. Troubleshooting Guide: A Systematic Approach to Problem Solving
When faced with inconsistent data, a systematic troubleshooting approach is essential. This guide provides a step-by-step process to identify and resolve common issues.
Issue 1: High Variability in IC50 Values
High variability in IC50 values between experiments is a red flag that points to a lack of experimental control.
Potential Causes & Solutions
| Potential Cause | Recommended Solutions |
| Inhibitor Solubility and Precipitation | Pyrimidine inhibitors, particularly those with fused ring systems like furo[3,4-d]pyrimidines and pyrazolo[3,4-d]pyrimidines, can have poor aqueous solubility.[3][10][11] Visually inspect assay plates for signs of compound precipitation.[6] Consider performing a kinetic solubility assay (see Protocol 1). To mitigate this, you can lower the final compound concentration, or carefully increase the percentage of a co-solvent like DMSO, ensuring it remains within the enzyme's tolerance.[6][10] |
| Reagent Quality and Stability | Ensure all reagents, especially the kinase and ATP, are of high purity and have been stored correctly to avoid degradation.[12][13] Aliquot reagents to minimize freeze-thaw cycles.[6] It is also beneficial to qualify new batches of enzyme with a control inhibitor that has a known, stable IC50.[5] |
| Assay Conditions | Variations in ATP, enzyme, or substrate concentrations can significantly impact results.[5] Strictly adhere to optimized and consistent concentrations for these reagents.[5] Maintain consistent incubation times and temperatures.[5] |
| Pipetting and Plate Effects | Inaccurate pipetting, especially during serial dilutions, can introduce significant errors.[5][6] Use calibrated pipettes and consider automated liquid handlers for low-volume additions.[6] Be aware of the "edge effect" in microplates, where wells on the perimeter may experience greater evaporation.[4] If this is a concern, avoid using the outer wells or randomize the plate layout. |
| Data Analysis | Ensure that the same data analysis method, including the curve-fitting model (e.g., four-parameter logistic regression) and outlier handling, is used for all experiments.[5] |
Issue 2: Discrepancy Between Biochemical and Cellular Activity
A potent inhibitor in a biochemical assay that fails in a cellular context requires a deeper investigation into its cell-based behavior.
Potential Causes & Solutions
| Potential Cause | Recommended Solutions |
| Cellular ATP Competition | The high intracellular ATP concentration is a major hurdle for ATP-competitive inhibitors.[7][8] To address this, you can perform cellular thermal shift assays (CETSA) to confirm target engagement in the cellular environment. |
| Low Cell Permeability or High Efflux | Evaluate the physicochemical properties of your inhibitor.[6] If poor permeability is suspected, you can use cell lines that overexpress efflux transporters to determine if your compound is a substrate.[6] |
| High Protein Binding | Determine the fraction of your inhibitor that is bound to plasma proteins, as this can significantly reduce the free and active concentration.[6] |
| Inhibitor Stability in Cellular Media | Assess the stability of your compound in the cell culture media over the course of the experiment. Degradation can lead to a loss of activity. |
Issue 3: Suspected Off-Target Effects
When the observed phenotype does not align with the known function of the intended target, off-target effects are a likely culprit.[1]
Potential Causes & Solutions
| Potential Cause | Recommended Solutions |
| Broad Kinase Inhibition | The pyrimidine scaffold can lead to broad kinase selectivity.[1][2] To address this, perform a kinome-wide selectivity profiling screen to identify potential off-targets.[14] This is the gold standard for understanding the selectivity of your inhibitor.[14] |
| Compound-Specific Artifacts | Some compounds can interfere with the assay readout technology, leading to false positives or negatives.[13] This can include fluorescence quenching or enhancement.[13] It is advisable to perform counter-screens to rule out assay interference. |
| Unintended Non-Kinase Targets | Some kinase inhibitors have been shown to bind to non-kinase proteins, which can contribute to the observed phenotype.[15] |
III. Experimental Protocols
This section provides detailed protocols for key troubleshooting experiments.
Protocol 1: Kinetic Solubility Assay
This protocol helps determine the concentration at which your pyrimidine inhibitor precipitates in aqueous buffer.
Materials:
-
10 mM stock solution of the pyrimidine inhibitor in 100% DMSO
-
Assay buffer
-
96-well clear-bottom plate
-
Plate reader capable of measuring turbidity (absorbance at 500-600 nm) or a nephelometer
Methodology:
-
Prepare a serial dilution of the inhibitor in 100% DMSO in a 96-well plate.[10]
-
Transfer a small volume (e.g., 2 µL) of each DMSO dilution to a new 96-well plate.
-
Add the assay buffer to each well to achieve the final desired volume (e.g., 100 µL). Mix thoroughly.
-
Incubate the plate at room temperature for 10-15 minutes to allow for any precipitation to occur.[10]
-
Measure the turbidity of each well using a plate reader at a wavelength where the compound does not absorb light (e.g., 600 nm).[10]
-
Analyze the data: The concentration at which a significant increase in turbidity is observed represents the kinetic solubility limit of the compound in that buffer.[10]
Protocol 2: ATP Competition Assay
This protocol helps to confirm if your pyrimidine inhibitor is ATP-competitive.
Materials:
-
Recombinant kinase
-
Peptide or protein substrate
-
Pyrimidine inhibitor
-
Varying concentrations of ATP
-
Assay buffer
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay)
Methodology:
-
Determine the Km of ATP for your kinase under the chosen assay conditions.
-
Set up kinase reactions with a fixed concentration of your inhibitor (e.g., at its IC50 or IC80).
-
Vary the concentration of ATP in the reactions, typically from a low concentration (e.g., 0.1x Km) to a high concentration (e.g., 10x Km or higher).
-
Initiate the kinase reaction and incubate for the optimized time.
-
Stop the reaction and measure the kinase activity using your chosen detection method.
-
Analyze the data: Plot the inhibitor's potency (e.g., % inhibition or IC50) against the ATP concentration. For an ATP-competitive inhibitor, the apparent IC50 value will increase as the ATP concentration increases.[5]
IV. Visualization of Key Concepts
Troubleshooting Workflow for Inconsistent IC50 Values
Caption: A workflow for troubleshooting inconsistent IC50 values.
Mechanism of Action for ATP-Competitive Pyrimidine Inhibitors
Caption: ATP-competitive pyrimidine inhibitors bind to the ATP pocket.
V. Conclusion
VI. References
-
Benchchem. Navigating Inconsistent IC50 Values for FGFR4 Inhibitors: A Technical Support Guide. Retrieved from --INVALID-LINK--
-
Benchchem. Technical Support Center: Improving the Selectivity of Furo[3,4-d]pyrimidine Kinase Inhibitors. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. Assay Development for Protein Kinase Enzymes. Retrieved from --INVALID-LINK--
-
Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations. Retrieved from --INVALID-LINK--
-
PubMed. Substrate capacity considerations in developing kinase assays. Retrieved from --INVALID-LINK--
-
Benchchem. Troubleshooting solubility issues of Furo[3,4-d]pyrimidine compounds in biological assays. Retrieved from --INVALID-LINK--
-
Benchchem. troubleshooting inconsistent IC50 values for Hpk1-IN-31. Retrieved from --INVALID-LINK--
-
Benchchem. Troubleshooting off-target effects of pyrimidine-based inhibitors. Retrieved from --INVALID-LINK--
-
ACS Publications. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. Retrieved from --INVALID-LINK--
-
Benchchem. Overcoming solubility issues with 4-Pyrimidine methanamine in aqueous solutions. Retrieved from --INVALID-LINK--
-
The Institute of Cancer Research. Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Retrieved from --INVALID-LINK--
-
Benchchem. Technical Support Center: Investigating Inconsistent IC50 Values. Retrieved from --INVALID-LINK--
-
MDPI. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Retrieved from --INVALID-LINK--
-
RSC Publishing. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. RSC Medicinal Chemistry. Retrieved from --INVALID-LINK--
-
Reaction Biology. Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from --INVALID-LINK--
-
Benchchem. Strategies for reducing the off-target effects of Furo[3,4-d]pyrimidine inhibitors. Retrieved from --INVALID-LINK--
-
PubMed. Stimulation of tyrosine protein kinase activity by dimethyl sulfoxide. Retrieved from --INVALID-LINK--
-
ResearchGate. Do we need to dilute inhibitors/compounds in DMSO, for running kinase assay?. Retrieved from --INVALID-LINK--
-
PMC. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Retrieved from --INVALID-LINK--
-
PMC. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Retrieved from --INVALID-LINK--
-
ResearchGate. Effect of DMSO on assay performance. Binding experiments were performed.... Retrieved from --INVALID-LINK--
-
Xell. Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from --INVALID-LINK--
-
ACS Publications. Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters. Retrieved from --INVALID-LINK--
-
PMC. DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. Retrieved from --INVALID-LINK--
-
ResearchGate. Can anyone suggest a protocol for a kinase assay?. Retrieved from --INVALID-LINK--
-
Benchchem. Technical Support Center: Minimizing the Impact of DMSO on Enzyme Activity in Biochemical Assays. Retrieved from --INVALID-LINK--
-
PMC. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Retrieved from --INVALID-LINK--
-
BMG LABTECH. Kinase assays. Retrieved from --INVALID-LINK--
-
PMC. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. Retrieved from --INVALID-LINK--
-
SpringerLink. Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides. Retrieved from --INVALID-LINK--
-
Reaction Biology. KINASE PROFILING & SCREENING. Retrieved from --INVALID-LINK--
-
BellBrook Labs. How Does a Biochemical Kinase Assay Work?. Retrieved from --INVALID-LINK--
-
PubMed. Non-ATP competitive protein kinase inhibitors. Retrieved from --INVALID-LINK--
-
Reaction Biology. Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from --INVALID-LINK--
-
ACS Publications. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. ACS Medicinal Chemistry Letters. Retrieved from --INVALID-LINK--
-
Thermo Fisher Scientific. Characterization of Both Allosteric and ATP-Competitive Kinase Inhibitors with TR-FRET Binding Assays. Retrieved from --INVALID-LINK--
-
ResearchGate. Non-ATP Competitive Protein Kinase Inhibitors. Retrieved from --INVALID-LINK--
-
PMC. Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors. Retrieved from --INVALID-LINK--
-
PMC. Measuring and interpreting the selectivity of protein kinase inhibitors. Retrieved from --INVALID-LINK--
-
MDPI. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Retrieved from --INVALID-LINK--
-
PMC. ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. Retrieved from --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Non-ATP competitive protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. icr.ac.uk [icr.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 14. benchchem.com [benchchem.com]
- 15. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Off-Target Effects of 6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol
Introduction for the Researcher
You are working with 6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol, a novel compound with therapeutic potential. Its pyrimidine scaffold is a privileged structure in medicinal chemistry, particularly for targeting ATP-binding sites in protein kinases.[1][2] However, this same structural feature presents a common challenge: the conserved nature of the ATP pocket across the human kinome can lead to unintended, or "off-target," interactions.[1]
Troubleshooting Guide: Is My Phenotype On-Target?
This section addresses common questions that arise when experimental results are ambiguous or inconsistent with the known function of the primary target.
Q1: My experimental phenotype (e.g., unexpected cell death, altered signaling) is inconsistent with the known function of the primary target. Could this be an off-target effect?
Answer: Yes, this is a classic indicator of a potential off-target effect.[1] When a cellular response cannot be logically explained by the modulation of your intended target, the first step is to question the compound's specificity. For example, if you are targeting a non-essential kinase for proliferation, but observe potent cytotoxicity, an off-target mechanism is highly likely.
Initial Validation Steps:
-
Orthogonal Inhibitor Test: Use a structurally distinct inhibitor that is well-characterized for the same primary target. If this second inhibitor fails to reproduce the phenotype observed with this compound, the effect is likely specific to your compound's off-target activity.
-
Dose-Response Mismatch: Carefully compare the concentration range required to inhibit the purified target protein (biochemical IC50) with the concentration needed to produce the cellular phenotype (cellular EC50). A significant discrepancy (e.g., >10-fold) suggests that the cellular effect may be driven by a different, more potent interaction.
Q2: I've confirmed my compound inhibits the target protein in the cell, but the phenotype persists even with very low concentrations that shouldn't be effective. What's happening?
Answer: This scenario suggests your compound may have one or more off-targets that are more sensitive to inhibition than your primary target. Even at concentrations where the on-target inhibition is minimal, a potent off-target interaction could dominate the cellular response.[5] This is a critical issue, as it can lead to misinterpretation of the compound's mechanism of action.[5]
Diagnostic Workflow:
Caption: Workflow for diagnosing potent off-target effects.
Q3: My results are not reproducible across different cell lines. Is this an off-target issue?
Answer: It could be. Cell line-specific phenotypes can arise if an off-target protein is uniquely expressed, mutated, or part of a rewired signaling network in one cell line but not another. For example, inhibiting an off-target kinase might be lethal only in a cell line that has become dependent on that specific kinase for survival—a concept known as "non-oncogene addiction."
Actionable Steps:
-
Proteomic & Transcriptomic Analysis: Check expression databases (e.g., DepMap, ProteomicsDB) for the expression levels of your primary target and any suspected off-targets across your panel of cell lines.
-
Genetic Target Validation: Use a target-specific genetic approach like CRISPR-Cas9 or siRNA to knock out or knock down the primary target.[6][][8] If the genetic perturbation phenocopies the inhibitor's effect in a specific cell line, it validates the on-target mechanism in that context. If not, the inhibitor's effect is likely off-target.
FAQ: Proactive Strategies for Off-Target Mitigation & Validation
This section provides answers to frequently asked questions about designing experiments to proactively identify and control for off-target effects.
Q1: What is the best first-pass experiment to assess the selectivity of this compound?
Answer: A large-scale biochemical kinase profile is the industry standard for an initial, unbiased assessment of selectivity.[9][10][11] Services like Eurofins' KinomeScan™ or Reaction Biology's Kinase HotSpot℠ provide data on your compound's binding affinity or inhibitory activity against hundreds of kinases.
Data Presentation: Kinome Profiling Results
Below is an illustrative table showing how data from a kinase profiling screen might be presented. The goal is to quantify selectivity.
| Target | % Inhibition @ 1 µM | IC50 (nM) | Target Class | Notes |
| Primary Target Kinase (PTK) | 98% | 50 | On-Target | Desired Activity |
| Off-Target Kinase 1 (OTK1) | 95% | 75 | Off-Target | Structurally similar ATP pocket |
| Off-Target Kinase 2 (OTK2) | 88% | 250 | Off-Target | |
| Off-Target Kinase 3 (OTK3) | 55% | 1,200 | Off-Target | Low-affinity binder |
| Off-Target Kinase 4 (OTK4) | 12% | >10,000 | Off-Target | Negligible interaction |
A selective compound will show high potency for the primary target and significantly lower potency (ideally >100-fold) for all other kinases.
Q2: A kinome screen identified several potential off-targets. How do I confirm if these are engaged by my compound inside a cell?
Answer: Biochemical screens identify potential interactions, but not all of them translate to a cellular context. The gold-standard method to confirm intracellular target engagement is the Cellular Thermal Shift Assay (CETSA) .[12][13][14][15]
The principle of CETSA is that a protein becomes more resistant to heat-induced denaturation when it is bound by a ligand (your compound).[12][15] By heating intact cells treated with your compound and measuring the amount of soluble target protein remaining, you can directly confirm binding.
Conceptual Workflow for CETSA
Caption: Simplified workflow of a CETSA experiment.
Q3: How can I use CRISPR-Cas9 to definitively validate that my phenotype is on-target?
Answer: CRISPR-Cas9 gene editing is a powerful tool for target validation because it manipulates the target protein directly, independent of a small molecule.[6][16][17] There are two key experiments:
-
CRISPR-KO Phenocopy: Knocking out the gene that codes for your primary target should reproduce the same phenotype you see with your inhibitor. If the knockout cells look the same as inhibitor-treated cells, it's strong evidence for an on-target effect.[16]
-
Resistance Mutation: If you can identify the binding site of your compound on the target protein, you can use CRISPR to introduce a point mutation that prevents the compound from binding without destroying the protein's function. These mutant cells should now be resistant to your compound, directly proving the phenotype is mediated through that specific target.
Q4: Can I mitigate off-target effects without redesigning the molecule?
Answer: Yes, to an extent. While chemical modification is the ultimate solution, you can mitigate off-target effects experimentally:
-
Use the Lowest Effective Concentration: Always perform a careful dose-response study and use the lowest concentration of your compound that produces the desired on-target effect. This minimizes the engagement of lower-affinity off-targets.
-
Time-Course Experiments: An on-target effect may manifest on a different timescale than an off-target one. Analyze your phenotype at multiple time points.
-
Acknowledge and Control: If an off-target effect is unavoidable and well-characterized, you must acknowledge it and use appropriate controls. For example, you could demonstrate that the phenotype is absent in a cell line lacking the off-target protein.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is designed to verify the binding of this compound to a specific target protein in intact cells.
Materials:
-
Cell line of interest
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
PBS (phosphate-buffered saline)
-
Lysis buffer with protease/phosphatase inhibitors
-
Antibody specific to the target protein
-
Standard Western Blotting equipment
Methodology:
-
Cell Plating & Treatment:
-
Plate cells to achieve 80-90% confluency on the day of the experiment.
-
Treat cells with the desired concentration of the compound or vehicle (DMSO) for 1 hour at 37°C.
-
-
Harvesting:
-
Wash cells once with PBS.
-
Resuspend cells in PBS to a concentration of ~10^7 cells/mL.
-
Aliquot 100 µL of the cell suspension into PCR tubes for each temperature point.
-
-
Heat Challenge:
-
Place the PCR tubes in a thermal cycler.
-
Heat the samples for 3 minutes across a temperature gradient (e.g., 40°C to 64°C in 2°C increments). Include an unheated control (RT).
-
Immediately cool the samples on ice for 3 minutes.
-
-
Lysis:
-
Subject the samples to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to lyse the cells.
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
-
Detection:
-
Carefully collect the supernatant (soluble protein fraction).
-
Determine the protein concentration of each sample.
-
Analyze equal amounts of protein by SDS-PAGE and Western Blot using an antibody against the target protein.
-
-
Analysis:
-
Quantify the band intensity for each lane.
-
Plot the percentage of soluble protein remaining versus temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and therefore, engagement.[18]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals | EurekAlert! [eurekalert.org]
- 4. benchchem.com [benchchem.com]
- 5. icr.ac.uk [icr.ac.uk]
- 6. selectscience.net [selectscience.net]
- 8. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 10. KinomePro - Pamgene [pamgene.com]
- 11. assayquant.com [assayquant.com]
- 12. benchchem.com [benchchem.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. news-medical.net [news-medical.net]
- 16. biocompare.com [biocompare.com]
- 17. Cornerstones of CRISPR-Cas in drug development and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of 6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol in solution
Document ID: TSC-2026-01-A Version: 1.0 Last Updated: January 5, 2026
Introduction
Welcome to the technical support center for 6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol (herein referred to as the "Compound"). This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common stability challenges encountered when working with this molecule in solution. The unique structural features of this pyrimidinol derivative, particularly its potential for tautomerism and the presence of multiple heteroatoms, make it susceptible to specific degradation pathways. This document provides in-depth, field-proven insights and actionable protocols to ensure the integrity of your experimental results.
A critical aspect of the Compound's chemistry is its existence in tautomeric equilibrium between the pyrimidin-4-ol (enol) and pyrimidin-4(3H)-one (keto) forms.[1][2] This equilibrium can be influenced by solvent, pH, and temperature, directly impacting the molecule's reactivity and stability profile.[3][4]
Caption: Tautomeric equilibrium of the Compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues observed during the handling and analysis of the Compound in solution.
Q1: My stock solution of the Compound, prepared in DMSO, has turned yellow/brown upon storage. What is the likely cause?
A1: This is a classic sign of oxidative degradation. Pyrimidine derivatives, especially those with electron-rich rings, can be susceptible to oxidation.[5][6] The discoloration is likely due to the formation of oxidized species and conjugated polymeric impurities.
-
Causality: Dissolved oxygen in the solvent or exposure to ambient air can initiate radical chain reactions.[7] Trace metal impurities in the solvent can also catalyze this process. The pyridinyl and pyrimidinyl nitrogen atoms are potential sites for N-oxide formation.
-
Troubleshooting Steps:
-
Use High-Purity Solvents: Ensure you are using anhydrous, high-purity DMSO or other solvents. Peroxides in older ethers or other solvents are a common source of oxidation.
-
Inert Atmosphere: Prepare solutions under an inert atmosphere (e.g., nitrogen or argon). After preparation, flush the headspace of the vial with inert gas before sealing.
-
Antioxidant Addition: For bulk solutions where it won't interfere with downstream applications, consider adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT).
-
Storage: Store solutions frozen at -20°C or -80°C and protected from light.
-
Q2: I'm analyzing my stability samples via HPLC-UV. The peak for the parent Compound is decreasing, but I don't see any new degradation peaks. What could be happening?
A2: This is a common and often misleading observation in stability studies. The absence of new peaks does not signify the absence of degradation.[8] Several scenarios could be at play:
-
Formation of Insoluble Degradants: The degradation products may be precipitating out of the solution. This is common in aqueous buffers. Before analysis, visually inspect your sample for any precipitate. Centrifuge the sample and analyze the supernatant and, if possible, attempt to dissolve and analyze the pellet.
-
Non-UV Active Degradants: Your degradants may lack a chromophore that absorbs at the analytical wavelength used for the parent compound.[8] This can happen if the aromatic system is destroyed (e.g., through ring-opening hydrolysis).
-
Solution: Use a diode array detector (DAD) or photodiode array (PDA) to screen across a wide range of UV-Vis wavelengths. Additionally, analysis by mass spectrometry (LC-MS) is highly recommended as it does not rely on UV absorbance for detection.
-
-
Formation of Volatile Degradants: If degradation leads to small, volatile fragments, they may be lost during sample preparation or may not be retained on the HPLC column.
-
Adsorption to Container: The Compound or its degradants may be adsorbing to the walls of the storage container (e.g., glass or plastic). Using silanized glass vials can mitigate this issue.
Q3: How does pH affect the stability of the Compound in aqueous solutions?
A3: The Compound's stability is expected to be highly pH-dependent. Both acidic and basic conditions can catalyze hydrolysis.[9][10] The pyrimidine ring system can be susceptible to hydrolytic cleavage, particularly at the ureide-like C4-N3 bond.[11][12][13]
-
Acidic Conditions (pH < 4): Protonation of the nitrogen atoms can make the pyrimidine ring more electron-deficient and susceptible to nucleophilic attack by water, potentially leading to ring opening. Some pyrimidinone nucleosides have been noted for their instability in acidic conditions.[14]
-
Neutral Conditions (pH 6-8): Generally, the compound is expected to be most stable in this range, but this must be experimentally verified.
-
Alkaline Conditions (pH > 9): Deprotonation of the pyrimidinol hydroxyl group (or the N-H in the keto tautomer) can increase electron density and susceptibility to oxidative degradation. Base-catalyzed hydrolysis can also occur. Studies on similar compounds have shown significant degradation in alkaline media.[9]
Q4: Is the Compound sensitive to light and what precautions should I take?
A4: Yes, heterocyclic aromatic compounds containing pyridine and pyrimidine rings are often photosensitive.[15] Exposure to light, especially UV light, can provide the energy to induce photochemical reactions, leading to degradation.[8]
-
Mechanism: Photodegradation can involve complex radical pathways, dimerization, or photo-oxidation.
-
Regulatory Guidance: The International Council for Harmonisation (ICH) provides specific guidelines (ICH Q1B) for photostability testing.[16][17]
-
Practical Precautions:
-
Always work with the solid compound and its solutions in a dimly lit environment.
-
Use amber glass vials or wrap containers in aluminum foil.
-
Minimize exposure time during experimental setup.
-
For formal photostability studies, follow the ICH Q1B protocol outlined in the experimental section below.
-
Caption: Workflow for troubleshooting stability issues.
Experimental Protocols
Protocol 1: Preparation and Handling of Stock Solutions
This protocol is designed to minimize initial degradation during solution preparation.
-
Preparation: Weigh the solid Compound in an environment with controlled humidity. Use a high-quality analytical balance.
-
Solvent Selection: Use fresh, anhydrous, HPLC-grade, or spectroscopic-grade solvents. If using solvents prone to peroxide formation (e.g., THF, 2-propanol), test for peroxides before use.
-
Degassing: Before adding to the solid, degas the solvent by sparging with an inert gas (N2 or Ar) for 15-20 minutes or by sonicating under vacuum.
-
Dissolution: Add the degassed solvent to the solid. If necessary, sonicate briefly at room temperature to aid dissolution. Avoid heating unless absolutely necessary, as it can accelerate degradation.[18]
-
Storage: Aliquot the stock solution into single-use volumes in amber, silanized glass vials. Flush the headspace of each vial with inert gas before capping tightly. Store at -80°C.
-
Usage: When using a frozen aliquot, allow it to thaw completely and equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the solution.
Protocol 2: Forced Degradation (Stress Testing) Study
This study is essential to identify potential degradation pathways and to develop a stability-indicating analytical method.[19][20] Prepare separate solutions of the Compound (e.g., at 0.1 mg/mL) and subject them to the following conditions. A control sample, protected from stress, should be analyzed alongside.
| Stress Condition | Protocol | Potential Degradation Pathway |
| Acid Hydrolysis | Add 0.1 M HCl. Incubate at 60°C for 24 hours. | Hydrolytic ring opening. |
| Base Hydrolysis | Add 0.1 M NaOH. Incubate at 60°C for 4 hours. | Hydrolytic ring opening, base-catalyzed oxidation. |
| Oxidation | Add 3% H₂O₂. Store at room temp for 24 hours. | N-oxidation, ring hydroxylation. |
| Thermal | Incubate solution (in a neutral, buffered solvent) at 80°C for 48 hours. | General thermal decomposition.[21] |
| Photolytic | Expose solution in a transparent vial to a calibrated light source providing an overall illumination of ≥1.2 million lux hours and a near UV energy of ≥200 watt hours/m². (ICH Q1B)[17] | Photodimerization, photo-oxidation. |
Protocol 3: Guideline for a Stability-Indicating HPLC Method
A stability-indicating method is one that can accurately quantify the decrease in the active substance due to degradation and separate its peak from all degradation product peaks.[22][23]
-
Column Selection: Start with a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 or 5 µm particle size).
-
Mobile Phase: Use a gradient elution to ensure separation of potentially more polar or less polar degradants.
-
Solvent A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid in Water.
-
Solvent B: Acetonitrile or Methanol.
-
Gradient: Start with a low percentage of Solvent B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes.
-
-
Detection: Use a PDA/DAD detector and monitor at multiple wavelengths (e.g., 254 nm, 280 nm, and the λmax of the Compound).
-
Method Validation: Analyze the stressed samples from Protocol 2. The method is considered "stability-indicating" if baseline resolution is achieved between the parent compound peak and all degradant peaks generated under stress conditions. Peak purity analysis using the PDA detector should be performed on the parent peak in the presence of its degradants.
Caption: Potential degradation pathways for the Compound.
References
- 1. 2-Isopropyl-6-methylpyrimidin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Amino-6-methylpyrimidin-4-one | C5H7N3O | CID 135402055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 5. Optimization of pyrimidinol antioxidants as mitochondrial protective agents: ATP production and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpsonline.com [ijpsonline.com]
- 7. Free radical scavenging properties of pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Stability of ramipril in the solvents of different pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Influence of pH on the Stability of Pharmaceutical Compounds in Japan: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 11. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 14. Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. database.ich.org [database.ich.org]
- 17. ema.europa.eu [ema.europa.eu]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. bioprocessintl.com [bioprocessintl.com]
- 21. chemrxiv.org [chemrxiv.org]
- 22. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to Pyrimidine-Based Kinase Inhibitors
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding resistance to pyrimidine-based kinase inhibitors. Our goal is to equip you with the knowledge and practical protocols to anticipate, identify, and overcome resistance in your cancer cell line models, thereby accelerating your research and development efforts.
Introduction: The Challenge of Acquired Resistance
Pyrimidine-based kinase inhibitors have revolutionized the treatment of various cancers by targeting specific oncogenic drivers.[1][2] Notable examples include gefitinib and erlotinib for non-small cell lung cancer (NSCLC) with activating EGFR mutations, and imatinib for chronic myeloid leukemia (CML) driven by the BCR-ABL fusion protein.[3][4][5] Despite the initial success of these targeted therapies, the emergence of acquired resistance is a major clinical and research challenge.[6][7] This guide will walk you through the common mechanisms of resistance and provide actionable experimental strategies to address them.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, initially sensitive to a pyrimidine-based kinase inhibitor, is now showing reduced sensitivity. What are the likely causes?
A1: The development of acquired resistance is a common observation. The underlying mechanisms can be broadly classified into two categories:
-
On-Target Alterations: These are genetic changes in the target kinase itself that prevent the inhibitor from binding effectively. The most frequent on-target alteration is the acquisition of a secondary mutation in the kinase domain.[7]
-
Example 1: EGFR T790M "Gatekeeper" Mutation: In NSCLC cell lines treated with first-generation EGFR inhibitors like gefitinib, a threonine to methionine substitution at position 790 (T790M) is the culprit in about 50% of resistance cases.[3][8][9][10] This mutation is thought to cause steric hindrance and increase the affinity for ATP, making the kinase less susceptible to competitive inhibition.[8]
-
Example 2: BCR-ABL T315I Mutation: In CML, the T315I mutation in the BCR-ABL kinase confers resistance to imatinib and even second-generation inhibitors.[4][11][12] This mutation disrupts a critical hydrogen bond necessary for high-affinity imatinib binding.[5][13]
-
-
Bypass Pathway Activation: In this scenario, the cancer cells activate alternative signaling pathways to circumvent the inhibited target, thereby maintaining proliferation and survival.[14]
-
Example: MET Amplification: In EGFR-mutant NSCLC, amplification of the MET proto-oncogene can lead to resistance by activating the PI3K/Akt pathway independently of EGFR signaling.[3]
-
Q2: How can I experimentally confirm that my cell line has developed resistance?
A2: The first step is to quantify the change in sensitivity. This is typically done by performing a cell viability or cytotoxicity assay to compare the half-maximal inhibitory concentration (IC50) of your inhibitor in the parental (sensitive) and the suspected resistant cell lines.[14][15] A significant increase in the IC50 value for the resistant line confirms the resistant phenotype.
Q3: What are the essential first steps to investigate the mechanism of resistance in my confirmed resistant cell line?
A3: A systematic approach is crucial. We recommend a two-pronged investigation to explore both on-target and off-target mechanisms:
-
Sequence the Target Kinase: Extract genomic DNA from both the parental and resistant cell lines and perform Sanger or next-generation sequencing of the kinase domain of the target gene. This will identify any secondary mutations, such as the T790M in EGFR or T315I in BCR-ABL.[14][15]
-
Analyze Key Signaling Pathways: Use techniques like phospho-kinase arrays or Western blotting to compare the phosphorylation status of key signaling proteins (e.g., Akt, ERK, STAT3) between the sensitive and resistant cell lines, both at baseline and after inhibitor treatment.[14][15] Upregulation of a particular pathway in the resistant cells suggests the activation of a bypass mechanism.
Troubleshooting Guides & Experimental Protocols
This section provides detailed protocols for the key experiments mentioned above, along with troubleshooting tips.
Problem 1: Confirming and Quantifying Drug Resistance
Experimental Protocol: Cell Viability Assay (MTT Assay)
Purpose: To determine and compare the IC50 values of a pyrimidine-based kinase inhibitor in sensitive and resistant cell lines.
Materials:
-
96-well cell culture plates
-
Sensitive and suspected resistant cancer cell lines
-
Complete growth medium
-
Pyrimidine-based kinase inhibitor stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of the kinase inhibitor in complete growth medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Troubleshooting:
-
High variability between replicates: Ensure uniform cell seeding and thorough mixing of reagents.
-
Edge effects: Avoid using the outer wells of the plate or fill them with sterile PBS.
| Cell Line | Inhibitor | IC50 (nM) | Fold Resistance |
| Parental PC-9 | Gefitinib | 15 | - |
| Gefitinib-Resistant PC-9 | Gefitinib | 2500 | 167 |
This table illustrates a hypothetical but typical shift in IC50 upon the development of resistance.
Problem 2: Investigating On-Target Resistance Mechanisms
Experimental Protocol: Target Kinase Sequencing
Purpose: To identify point mutations in the kinase domain of the target protein that may confer resistance.
Materials:
-
Genomic DNA extraction kit
-
PCR primers flanking the kinase domain of the target gene
-
Taq polymerase and PCR reagents
-
Gel electrophoresis equipment
-
PCR product purification kit
-
Sanger sequencing service
Procedure:
-
Genomic DNA Extraction: Isolate genomic DNA from both sensitive and resistant cell lines according to the kit manufacturer's instructions.
-
PCR Amplification: Amplify the kinase domain-coding region of the target gene using PCR.
-
Gel Electrophoresis: Run the PCR products on an agarose gel to verify the amplification of a single product of the correct size.
-
PCR Product Purification: Purify the PCR product to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR product for Sanger sequencing using both forward and reverse primers.
-
Sequence Analysis: Align the sequencing results from the resistant cells to the sequence from the parental cells and the reference sequence to identify any mutations.
Troubleshooting:
-
No PCR product: Optimize PCR conditions (annealing temperature, MgCl2 concentration). Ensure the quality of the genomic DNA.
-
Multiple PCR bands: Redesign primers for higher specificity or optimize annealing temperature.
Problem 3: Investigating Bypass Pathway Activation
Experimental Protocol: Phospho-Kinase Array
Purpose: To screen for the activation of multiple signaling pathways simultaneously in resistant cells.
Materials:
-
Commercially available phospho-kinase array kit (e.g., from R&D Systems or Cell Signaling Technology)
-
Sensitive and resistant cell lines
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
Chemiluminescent detection reagents and imaging system
Procedure:
-
Cell Lysis: Lyse sensitive and resistant cells (with and without inhibitor treatment) and quantify the protein concentration.
-
Array Incubation: Incubate the cell lysates with the phospho-kinase array membranes according to the manufacturer's protocol.
-
Washing and Detection: Wash the membranes and incubate with detection antibodies and chemiluminescent substrate.
-
Image Acquisition and Analysis: Capture the chemiluminescent signal and quantify the spot intensities. Compare the phosphorylation profiles between sensitive and resistant cells to identify upregulated pathways.
Troubleshooting:
-
High background: Optimize washing steps and blocking conditions.
-
Weak signal: Ensure sufficient protein loading and check the activity of the detection reagents.
Visualizing Resistance Mechanisms and Solutions
On-Target Resistance and Next-Generation Inhibitors
The development of secondary mutations in the target kinase is a primary mechanism of resistance. For instance, the T790M mutation in EGFR reduces the efficacy of first-generation inhibitors. This has led to the development of third-generation inhibitors, such as osimertinib, which are designed to potently inhibit EGFR with the T790M mutation.
Caption: On-target resistance via EGFR T790M mutation and overcoming it with a third-generation inhibitor.
Bypass Pathway Activation and Combination Therapy
When resistance is mediated by the activation of a parallel signaling pathway, a combination therapy approach is often effective. For example, if MET amplification is driving resistance to an EGFR inhibitor, combining the EGFR inhibitor with a MET inhibitor can restore sensitivity.[3]
Caption: Overcoming bypass pathway resistance with combination therapy.
Experimental Workflow for Investigating Resistance
A logical workflow is essential for efficiently determining the mechanism of resistance.
Caption: A systematic workflow for elucidating the mechanism of kinase inhibitor resistance.
Concluding Remarks
Overcoming resistance to pyrimidine-based kinase inhibitors requires a multi-faceted approach, combining robust experimental validation with a deep understanding of the underlying molecular mechanisms. By systematically investigating both on-target and off-target alterations, researchers can devise rational strategies, such as the use of next-generation inhibitors or combination therapies, to combat resistance.[6][16][17][18] This guide provides a foundational framework to assist you in these efforts. For further inquiries or specialized support, please do not hesitate to contact our team of application scientists.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. T790M and acquired resistance of EGFR TKI: a literature review of clinical reports - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The BCR-ABLT315I mutation compromises survival in chronic phase chronic myelogenous leukemia patients resistant to tyrosine kinase inhibitors, in a matched pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. targetedonc.com [targetedonc.com]
- 7. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Acquired resistance to gefitinib: the contribution of mechanisms other than the T790M, MET, and HGF status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Differentiation of imatinib -resistant chronic myeloid leukemia cells with BCR-ABL-T315I mutation induced by Jiyuan Oridonin A - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | I13 overrides resistance mediated by the T315I mutation in chronic myeloid leukemia by direct BCR-ABL inhibition [frontiersin.org]
- 13. T315I-mutated Bcr-Abl in chronic myeloid leukemia and imatinib: insights from a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. ascopubs.org [ascopubs.org]
- 17. Frontiers | Mechanisms of resistance to targeted therapy and immunotherapy in non-small cell lung cancer: promising strategies to overcoming challenges [frontiersin.org]
- 18. meridian.allenpress.com [meridian.allenpress.com]
Technical Support Center: Navigating the Purification Challenges of Polar Pyrimidine Compounds
<
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals facing the intricate task of purifying polar pyrimidine compounds. The unique physicochemical properties of these molecules often present significant hurdles in achieving high purity and yield. This guide is structured to provide not only step-by-step troubleshooting solutions but also a deeper understanding of the underlying principles governing the separation of these challenging compounds.
Introduction: The Polarity Predicament of Pyrimidine Compounds
Polar pyrimidine derivatives are characterized by their high solubility in polar solvents and the presence of multiple hydrogen bond donors and acceptors.[1] This high polarity is the primary source of purification challenges, leading to issues such as:
-
Poor retention in reversed-phase chromatography (RPC) : The hydrophilic nature of these compounds results in weak interactions with nonpolar stationary phases.[1][2][3][4][5]
-
Peak tailing in HPLC : Secondary interactions, particularly with residual silanols on silica-based columns, can cause significant peak asymmetry.[1][6][7]
-
Difficulties in crystallization : High solubility in common polar solvents can make it challenging to achieve the supersaturation required for crystal formation.[1]
-
Co-elution with polar impurities : Structurally similar impurities often have comparable retention behaviors, making their separation difficult.[8]
This guide will delve into specific troubleshooting scenarios and frequently asked questions (FAQs) across various purification techniques to empower you with the knowledge to overcome these obstacles.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable chromatographic techniques for purifying polar pyrimidine derivatives?
A1: The choice of chromatographic technique is critical and depends on the specific properties of your pyrimidine derivative. Several powerful options exist:
-
Hydrophilic Interaction Liquid Chromatography (HILIC) : Often the preferred method for highly polar compounds, HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, promoting the retention of polar analytes.[1][5][9][10][11]
-
Reversed-Phase Chromatography (RPC) : While challenging, RPC can be optimized for polar pyrimidines through the use of polar-endcapped columns or the addition of ion-pairing agents to the mobile phase to enhance retention.[1][12]
-
Ion-Exchange Chromatography (IEC) : This technique is highly effective for ionizable pyrimidine derivatives, separating them based on their net charge.[1]
-
Mixed-Mode Chromatography : This approach combines multiple separation mechanisms, such as reversed-phase and ion-exchange, to improve the separation of complex mixtures of polar compounds.[1][9]
-
Supercritical Fluid Chromatography (SFC) : SFC is an emerging technique that offers fast and efficient separations.[13] It uses supercritical CO2 as the main mobile phase, often with a polar organic modifier like methanol, making it suitable for a wide range of polar compounds.[13][14][15]
Q2: How can I improve the retention of my polar pyrimidine compound in reversed-phase HPLC?
A2: Poor retention is a common issue. Here are several strategies to enhance the interaction of your compound with the stationary phase:
-
Utilize Polar-Embedded or Polar-Endcapped Columns : These columns are specifically designed with modified stationary phases to provide better retention for polar analytes.[1][12]
-
Decrease the Organic Modifier Concentration : A lower percentage of organic solvent (e.g., acetonitrile, methanol) in the mobile phase will increase the retention time of polar compounds.[1][16]
-
Adjust the Mobile Phase pH : For ionizable pyrimidine derivatives, adjusting the pH of the mobile phase to suppress ionization can increase their hydrophobicity and, consequently, their retention on a nonpolar stationary phase.[1][17]
-
Employ Ion-Pairing Reagents : For charged pyrimidines, adding an ion-pairing reagent to the mobile phase can form a neutral ion-pair with your analyte, increasing its hydrophobicity and affinity for the stationary phase.[2][6][18][19][20][21]
Q3: When should I consider crystallization for purifying polar pyrimidine derivatives?
A3: Crystallization can be a powerful purification technique, especially for obtaining highly pure material. However, the high solubility of polar pyrimidines can make it challenging.[1] Consider crystallization when:
-
You have a relatively large amount of material.
-
Your compound is a solid at room temperature.
-
You can identify a suitable solvent or solvent system where your compound has high solubility at elevated temperatures and low solubility at cooler temperatures.[22]
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the purification of polar pyrimidine compounds.
Issue 1: Poor Peak Shape (Tailing) in HILIC
Question: My aminopyrimidine compound exhibits significant peak tailing on a HILIC column. What are the likely causes, and how can I resolve this?
Answer: Peak tailing for basic compounds like aminopyrimidines in HILIC is a frequent problem, often arising from undesirable secondary interactions with the stationary phase.[6] Here’s a systematic approach to troubleshooting:
Cause 1: Secondary Ionic Interactions The basic amine functional groups on the pyrimidine ring can interact with acidic silanol groups on the surface of silica-based stationary phases.[6][7]
-
Solution 1: Increase Buffer Concentration: A higher buffer concentration in the mobile phase can help to mask the silanol groups, thereby reducing these secondary interactions.[6] Try incrementally increasing the concentration of your buffer (e.g., ammonium formate).
-
Solution 2: Adjust Mobile Phase pH: Controlling the mobile phase pH is crucial. Using a buffer or adding an acid can lead to more reproducible results.[6][10] For basic compounds, a slightly acidic mobile phase can protonate both the analyte and the silanol groups, leading to more consistent interactions.[6]
Cause 2: Strong Sample Solvent Effects Injecting your sample in a solvent that is significantly more polar (stronger) than the mobile phase can lead to peak distortion.[6]
-
Solution: Whenever possible, dissolve your sample in a solvent that is as close as possible in composition to your initial mobile phase, or ideally, in the mobile phase itself.[1][6] If solubility is a concern, use the minimum amount of a stronger solvent.
Cause 3: Column Overload Injecting an excessive amount of sample can saturate the stationary phase, resulting in poor peak shape.[6][17]
-
Solution: Reduce the injection volume or the concentration of your sample.
Caption: Troubleshooting workflow for poor peak shape in HILIC.
Issue 2: No Retention in Reversed-Phase Chromatography
Question: My highly polar aminopyrimidine compound is eluting in the void volume of my C18 column. How can I achieve retention?
Answer: This is a classic challenge with highly polar compounds in RPC. The polar nature of your aminopyrimidine results in weak interactions with the nonpolar stationary phase.[2][3][4][5][6] Here are some effective strategies to increase retention:
Strategy 1: Use an Ion-Pairing Reagent For ionizable aminopyrimidines, adding an ion-pairing reagent to the mobile phase can significantly enhance retention.[2][6][18][19][20][21] The reagent forms a neutral ion-pair with your charged analyte, increasing its hydrophobicity and affinity for the stationary phase.[6][19]
-
Protocol:
-
Select an appropriate ion-pairing reagent (e.g., trifluoroacetic acid for basic compounds).
-
Add a low concentration (e.g., 0.1%) of the reagent to your mobile phase.
-
Equilibrate the column thoroughly with the new mobile phase before injection.
-
Strategy 2: Switch to a More Retentive Column Standard C18 columns may not be suitable for highly polar compounds.
-
Solution: Consider using a column with a different stationary phase chemistry, such as a polar-embedded or polar-endcapped phase, which are designed to provide better retention for polar analytes.[1][12]
Strategy 3: Employ HILIC as an Alternative If RPC continues to be problematic, HILIC is an excellent alternative that is specifically designed for the retention of highly polar compounds.[1][5][9][10][11]
Caption: Decision tree for addressing no retention in RPC.
Issue 3: Compound Fails to Crystallize
Question: I am unable to crystallize my polar pyrimidine derivative. What can I do?
Answer: Crystallization is highly dependent on achieving supersaturation, which can be difficult with highly soluble polar compounds.[1] Here are some troubleshooting steps:
Cause 1: Inappropriate Solvent System The solubility of your compound in the chosen solvent may be too high.[6]
-
Solution 1: Try a Different Solvent: Experiment with a range of solvents with varying polarities.
-
Solution 2: Use a Co-solvent System: If a single solvent is not effective, try a binary solvent system.[6] Dissolve your compound in a "good" solvent (in which it is highly soluble) and slowly add a "poor" solvent (in which it is sparingly soluble) until turbidity is observed. Then, gently heat the solution until it becomes clear and allow it to cool slowly.[6]
Cause 2: Solution is Not Supersaturated You may have too much solvent, preventing the compound from precipitating out.
-
Solution: Carefully evaporate some of the solvent to increase the concentration of your compound.
Cause 3: Nucleation is Inhibited Sometimes, crystal growth needs a starting point.
-
Solution 1: Scratch the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. This can create nucleation sites.
-
Solution 2: Add a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the solution to initiate crystallization.
Experimental Protocols
General Protocol for HILIC Purification
This protocol provides a starting point for developing a HILIC purification method for a polar pyrimidine compound.
-
Column Selection: Choose a HILIC column with a suitable stationary phase (e.g., amide, cyano, or bare silica).[1]
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a high percentage of organic solvent (typically acetonitrile, >80%) and a small percentage of an aqueous buffer (e.g., 10-20 mM ammonium formate or ammonium acetate).[1]
-
Sample Preparation: Dissolve the crude pyrimidine derivative in the initial mobile phase or a solvent with similar or weaker elution strength.[1][6] Filter the sample through a 0.22 µm filter.[1]
-
Chromatographic Conditions:
-
Fraction Collection and Analysis:
-
Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure.[1]
General Protocol for Crystallization
This protocol outlines a standard method for the purification of a polar pyrimidine compound by crystallization.
-
Solvent Selection: Choose a suitable solvent or solvent system in which the compound is soluble when hot and insoluble when cold.[22]
-
Dissolution: Place the crude compound in a flask and add a minimal amount of the chosen solvent. Heat the mixture gently with stirring until the solid is completely dissolved.[6]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature.[1] Covering the flask can slow the cooling process. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[1]
-
Isolation and Washing: Collect the crystals by vacuum filtration.[1] Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering impurities.[1]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.[1]
Data Presentation
Table 1: Recommended Starting Conditions for Different Purification Techniques
| Technique | Stationary Phase | Mobile Phase (Starting Conditions) | Key Considerations |
| HILIC | Amide, Cyano, Silica | 95:5 Acetonitrile:10mM Ammonium Acetate | Excellent for highly polar, water-soluble compounds.[1][5][9][10][11] |
| Reversed-Phase | C18 (Polar-Endcapped) | 95:5 Water (0.1% Formic Acid):Acetonitrile | May require ion-pairing agents for sufficient retention.[1][2][6][12] |
| Ion-Exchange | Strong or Weak Anion/Cation Exchanger | Buffer gradient (e.g., increasing NaCl concentration) | Suitable for ionizable pyrimidine derivatives.[1] |
| SFC | Various polar columns | CO2 with Methanol modifier | Fast separations and reduced solvent consumption.[13][14][15] |
Conclusion
The purification of polar pyrimidine compounds, while challenging, can be successfully achieved through a systematic and informed approach. By understanding the underlying principles of different purification techniques and anticipating potential issues, researchers can develop robust and efficient methods. This guide provides a foundation for troubleshooting common problems and optimizing purification protocols. Remember that each compound is unique, and some degree of empirical method development will always be necessary.
References
- 1. benchchem.com [benchchem.com]
- 2. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 3. HPLC/UHPLC Technical Tips: Optimization & Best Practices [discover.phenomenex.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. biotage.com [biotage.com]
- 6. benchchem.com [benchchem.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Semi-quantitative determination of co-eluting impurities in oligonucleotide drugs using ion-pair reversed-phase liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. benchchem.com [benchchem.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. Video: Supercritical Fluid Chromatography [jove.com]
- 15. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 16. researchgate.net [researchgate.net]
- 17. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 18. Determination of selected pyrimidines, purines and their metabolites in serum and urine by reversed-phase ion-pair chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Ion Pair Chromatograpy: A Critical Prespective - MedCrave online [medcraveonline.com]
- 20. Analysis of Polar Compounds with Ion Pair Reagents [sigmaaldrich.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Cell Permeability of 6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the optimization of 6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol analogs. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges in enhancing the cell permeability of this important chemical scaffold.
Section 1: Foundational Concepts & Initial Assessment (FAQs)
This section addresses the fundamental principles governing cell permeability and how they apply to the this compound scaffold.
Q1: What are the primary physicochemical properties of the this compound scaffold that influence its cell permeability?
A1: The cell permeability of this scaffold is a delicate balance of several key physicochemical properties:
-
Lipophilicity (LogP/LogD): This measures how well the compound partitions into a lipid-like environment, such as a cell membrane. A higher LogP generally favors passive diffusion.[1] The pyridine and pyrimidine rings contribute to a degree of lipophilicity, but the overall value is highly dependent on substituents.
-
Polar Surface Area (PSA): This is the surface area of the molecule occupied by polar atoms (typically oxygen and nitrogen). High PSA is associated with poor membrane permeability due to the energy required to shed water molecules before entering the lipid bilayer.[2] The multiple nitrogen atoms and the hydroxyl group on the pyrimidinol core contribute significantly to the PSA.
-
Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors impacts a compound's ability to cross the cell membrane.[2][3] The hydroxyl group is a key hydrogen bond donor, and the nitrogen atoms can act as acceptors.
-
Ionization State (pKa): The pKa determines the charge of the molecule at a given pH.[1][4] Ionized (charged) species generally have much lower permeability than their neutral counterparts. The pyridine and pyrimidine rings are basic, while the pyrimidinol can be acidic, making the overall ionization state sensitive to pH.
-
Molecular Weight (MW): Larger molecules tend to have lower passive diffusion rates.[3]
Q2: My initial analogs show high potency in biochemical assays but low activity in cell-based assays. What is the likely cause?
A2: This is a classic and common challenge in drug discovery, often pointing directly to poor cell permeability.[5] While your compound may effectively interact with its purified target protein, it fails to reach that target inside the cell in sufficient concentrations. The primary reasons for this discrepancy are:
-
Low Passive Permeability: The intrinsic physicochemical properties of your analog (e.g., high PSA, low lipophilicity) prevent it from efficiently crossing the cell membrane.[5]
-
Active Efflux: The compound may be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which are cellular pumps that actively remove foreign substances from the cell.[6][7] This can keep the intracellular concentration low despite good initial passive diffusion.
The first step is to experimentally determine the permeability using the assays described in the following sections.
Section 2: Experimental Workflow & Troubleshooting Guides
A systematic approach is crucial for efficiently optimizing permeability. The following workflow outlines the key stages, from initial screening to detailed mechanistic studies.
Caption: A typical workflow for permeability optimization.
Parallel Artificial Membrane Permeability Assay (PAMPA) Troubleshooting
PAMPA is a high-throughput, non-cell-based assay that measures passive permeability. It's an excellent first screen to understand a molecule's intrinsic ability to cross a lipid barrier.[8]
Q3: My PAMPA results have high well-to-well variability. What are the common causes?
A3: High variability in PAMPA often points to issues with the artificial membrane formation or with the compound itself.
| Potential Cause | Troubleshooting Steps |
| Incomplete Lipid Dissolution | Ensure the lipid stock solution (e.g., lecithin in dodecane) is fully dissolved. Sonicate the solution before application to the filter plate. |
| Inconsistent Membrane Application | Use a multichannel pipette to apply the lipid solution to the donor plate filters. Ensure the same volume is added to each well and avoid touching the membrane with the pipette tips. |
| Compound Precipitation | The compound's concentration in the donor well may exceed its aqueous solubility. Solution: Lower the starting concentration. Visually inspect donor wells for precipitation. Increase co-solvent (e.g., DMSO) percentage, but keep it low (<1-2%) to avoid disrupting the membrane.[5] |
| Evaporation during Incubation | Ensure the plate is sealed properly during the incubation period. Placing the assembly in a container with wet paper towels can help maintain humidity. |
| Assay Buffer pH Issues | Verify the pH of your donor and acceptor buffers before each experiment. For ionizable compounds, small pH shifts can significantly alter permeability. |
Q4: My compound shows good permeability in PAMPA, but poor activity in my cell-based assay. What does this suggest?
A4: This is a strong indicator that your compound is a substrate for active efflux transporters.[5][8] PAMPA only measures passive diffusion.[9] The discrepancy arises because, in a live cell, the compound that passively enters is actively pumped back out. The next logical step is to perform a Caco-2 assay.
Caco-2 Permeability Assay Troubleshooting
The Caco-2 assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions and express transporters, mimicking the intestinal epithelium.[10][11] It is the gold standard for predicting in vivo absorption and identifying efflux issues.[12][13]
Q5: My Caco-2 monolayers have low Transepithelial Electrical Resistance (TEER) values. How can I improve them?
A5: Low TEER indicates that the cell monolayer has not formed a tight, confluent barrier, rendering permeability measurements invalid.[14]
Caption: Decision tree for diagnosing low TEER values.
-
Culture Time: Caco-2 cells typically require a full 21 days post-seeding to differentiate and form robust tight junctions.[14] Rushing the assay is a common cause of low TEER.
-
Seeding Density: Both too low and too high seeding densities can prevent the formation of a uniform, healthy monolayer.[14] You may need to optimize the density for your specific cell line batch and lab conditions.
-
Media and Feeding Schedule: Ensure you are using the correct medium (e.g., EMEM with 20% FBS) and changing it regularly (every 2-3 days) to provide adequate nutrients.[14]
-
Cell Passage Number: High passage number Caco-2 cells (>p50) can lose their ability to differentiate properly.[14] Always use cells within the recommended passage range.
-
Contamination: Mycoplasma contamination is a notorious, often invisible, cause of poor cell health and low TEER.[14] Regularly test your cultures.
Q6: I performed a bidirectional Caco-2 assay and my analog has an efflux ratio greater than 2. What does this mean and what should I do next?
A6: An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 is a clear indication that your compound is a substrate of an active efflux transporter, most commonly P-glycoprotein (P-gp).[10] The cell is actively pumping your compound from the basolateral (blood) side back to the apical (lumen) side.
Next Steps:
-
Confirm P-gp Involvement: Rerun the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil.[13] If the efflux ratio decreases to ~1 in the presence of the inhibitor, you have confirmed that your compound is a P-gp substrate.[15][16]
-
Structural Modification: This is a medicinal chemistry challenge. Analyze the structure-activity relationship (SAR) to identify which parts of your molecule are interacting with the efflux pump. Strategies to reduce efflux include:
-
Masking hydrogen bond donors.
-
Reducing the number of rotatable bonds.
-
Altering lipophilicity.
-
Adding bulky groups to disrupt binding to the transporter.
-
Section 3: Structure-Permeability Relationship (SPR) Strategies
Q7: What are some general strategies for modifying the this compound scaffold to improve permeability?
A7: Optimizing this scaffold requires a multi-parameter approach. The goal is to find a balance where permeability is increased without sacrificing potency.
| Strategy | Rationale & Explanation | Potential Pitfalls |
| Increase Lipophilicity (LogD) | Adding small, lipophilic groups (e.g., methyl, ethyl, halogen) to the pyridine or pyrimidine ring can improve partitioning into the cell membrane.[6] A LogD between 0 and 3 is often considered optimal for permeability.[17] | Excessive lipophilicity can lead to poor aqueous solubility, high plasma protein binding, and potential toxicity. |
| Reduce Polar Surface Area (PSA) | Masking the pyrimidin-4-ol group via methylation or conversion to a prodrug can significantly reduce PSA.[6] However, this hydroxyl is often crucial for target binding, so this must be done carefully. | May abolish biological activity if the hydroxyl is essential for the pharmacophore. |
| Introduce Intramolecular Hydrogen Bonds (IMHB) | Strategically adding substituents that can form an intramolecular hydrogen bond with the pyrimidinol proton or pyridine nitrogen can "hide" these polar groups, effectively lowering the dynamic PSA and improving permeability.[4][18][19] This is a more advanced but powerful strategy. | Requires careful conformational analysis and synthetic design. The bond must be stable enough in solution but able to break upon target binding. |
| Prodrug Approach | A less common but viable strategy is to mask polar groups with lipophilic moieties that are designed to be cleaved by intracellular enzymes (e.g., esterases), releasing the active compound inside the cell.[6] | Requires careful design to ensure efficient cleavage only within the target cells. |
Section 4: Key Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general guideline for conducting a PAMPA experiment.
-
Preparation:
-
Prepare a 10 mg/mL stock solution of lecithin in dodecane. Sonicate until fully dissolved.
-
Prepare donor and acceptor buffers (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare compound stock solutions in DMSO.
-
-
Assay Procedure:
-
Add 150-200 µL of acceptor buffer to each well of a 96-well acceptor plate.
-
Carefully apply 5 µL of the lecithin/dodecane solution to the filter of each well on the 96-well donor filter plate. Let it sit for 5 minutes.
-
Dilute compound stock solutions into the donor buffer to the final desired concentration (e.g., 100 µM), ensuring the final DMSO concentration is ≤1%.
-
Add 150-200 µL of the compound-containing donor solution to each well of the lipid-treated donor plate.
-
Carefully place the donor plate onto the acceptor plate, creating a "sandwich".
-
Incubate the plate assembly at room temperature for 4-16 hours, ensuring it is sealed to prevent evaporation.
-
-
Analysis:
-
After incubation, separate the plates.
-
Determine the compound concentration in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
Calculate the apparent permeability coefficient (Papp) using the appropriate formula for your plate geometry.
-
Protocol 2: Caco-2 Bidirectional Permeability Assay
This protocol outlines the key steps for assessing both permeability and active efflux.
-
Cell Culture:
-
Seed Caco-2 cells onto 12- or 24-well Transwell inserts at an optimized density.
-
Culture for 21 days, changing the media in both apical and basolateral chambers every 2-3 days.
-
On Day 21, measure the TEER of each well. Only use monolayers with TEER values >250 Ω·cm² (value can be system-dependent).
-
-
Assay Procedure:
-
Wash the monolayers twice with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at 37°C.
-
For A-to-B transport (Apical to Basolateral): Add the test compound solution to the apical (upper) chamber and transport buffer to the basolateral (lower) chamber.
-
For B-to-A transport (Basolateral to Apical): Add the test compound solution to the basolateral chamber and transport buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[13]
-
-
Analysis:
-
At the end of the incubation, take samples from both the donor and receiver chambers.
-
Analyze the concentration of the compound in all samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both the A-to-B and B-to-A directions.
-
Calculate the Efflux Ratio = Papp (B-A) / Papp (A-B).
-
References
- 1. Physicochemical profiling (solubility, permeability and charge state) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-Throughput Evaluation of Relative Cell Permeability between Peptoids and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.co.za [journals.co.za]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PAMPA | Evotec [evotec.com]
- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 10. Caco-2 Permeability Assay | AxisPharm [axispharm.com]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 13. enamine.net [enamine.net]
- 14. researchgate.net [researchgate.net]
- 15. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]
- 16. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space - MedChemComm (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Evaluating 6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol as a Potential Kinase Inhibitor
This guide provides a comprehensive framework for the evaluation of 6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol as a potential kinase inhibitor. Drawing upon established principles of kinase inhibitor discovery, this document offers a comparative analysis against known inhibitors, detailed experimental protocols for its characterization, and the scientific rationale behind these proposed investigations. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel therapeutic agents.
Introduction: The Promise of Pyrimidine Scaffolds in Kinase Inhibition
Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including growth, differentiation, and survival.[1] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful kinase inhibitors.[2][3] Its ability to mimic the adenine ring of ATP allows for competitive binding to the kinase active site, thereby inhibiting its function.[4]
This compound is a heterocyclic compound featuring this key pyrimidine core. While its synthesis and potential as a plant growth stimulator have been described, its activity as a kinase inhibitor remains unexplored.[5] This guide, therefore, presents a structured approach to systematically investigate its potential in this domain through a comparative lens with well-established kinase inhibitors.
Comparative Analysis: Benchmarking Against Known Kinase Inhibitors
To contextualize the potential of this compound, a comparative analysis with known kinase inhibitors possessing similar structural features is essential. The selection of appropriate comparators is crucial for a meaningful evaluation. Based on the pyrimidine scaffold, we propose a comparison against inhibitors of key oncogenic kinases such as Src, VEGFR2, and p38 MAPK.
| Compound | Target Kinase(s) | Scaffold | Significance | Reference |
| This compound | To be determined | Pyrimidine | The subject of this investigative guide. | [6] |
| Dasatinib | Src family kinases, Bcr-Abl | Aminopyrimidine | A potent, clinically approved inhibitor for leukemia.[7][8][9] | [7][8][9] |
| Sunitinib | VEGFR2, PDGFRβ, c-KIT | Indolinone-pyrimidine | A multi-targeted inhibitor used in the treatment of renal cell carcinoma and other cancers.[10][11][12] | [10][11][12] |
| Doramapimod (BIRB 796) | p38 MAPK | Pyridinyl-imidazole | A highly potent and selective p38 MAPK inhibitor that has been extensively studied for inflammatory diseases. | [13][14] |
This comparative set provides a robust baseline for evaluating the potency and selectivity of this compound.
Experimental Workflows for Kinase Inhibitor Profiling
A systematic and rigorous experimental approach is necessary to determine the kinase inhibitory profile of a novel compound. The following sections outline the key experimental protocols.
General Workflow for Kinase Inhibitor Evaluation
The overall process for characterizing a potential kinase inhibitor involves a multi-step approach, from initial screening to detailed kinetic analysis.
Caption: A generalized workflow for the evaluation of a novel kinase inhibitor.
Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of an inhibitor.[15][16] A widely used and robust method for this is the luminescent ADP-Glo™ Kinase Assay.[17][18]
Principle: This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The amount of ADP is detected through a coupled luciferase reaction that generates a luminescent signal, which is inversely proportional to the kinase activity.
Materials:
-
Recombinant human kinases (e.g., Src, VEGFR2, p38α)
-
Kinase-specific substrate peptides
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound stock solution (in DMSO)
-
Known inhibitor as a positive control (e.g., Dasatinib for Src)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the kinase reaction buffer. The final concentrations should typically range from 10 µM to 0.1 nM.
-
Kinase Reaction:
-
Add 2.5 µL of the diluted compound or vehicle (DMSO) to the wells of the plate.
-
Add 2.5 µL of the kinase and substrate mixture to each well.
-
Initiate the reaction by adding 5 µL of ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[15]
-
-
Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[19]
-
Protocol 2: Kinase Selectivity Profiling
Assessing the selectivity of a kinase inhibitor is crucial to understand its potential off-target effects and to develop a comprehensive pharmacological profile.[20][21][22] Kinase selectivity can be determined by screening the compound against a large panel of kinases.
Principle: The compound is tested at a fixed concentration (e.g., 1 µM) against a broad panel of recombinant kinases. The percentage of inhibition for each kinase is determined to create a selectivity profile.
Procedure:
-
Utilize a commercial kinase profiling service (e.g., Promega's Kinase Selectivity Profiling Systems, Reaction Biology's KinomeScan®).[17]
-
Provide the service with a sample of this compound at a specified concentration.
-
The service will perform kinase activity assays for a large panel of kinases in the presence of the compound.
-
The results are typically provided as a percentage of inhibition for each kinase, allowing for the identification of primary targets and potential off-targets.
Signaling Pathway Context: The p38 MAPK Pathway as a Potential Target
Given the prevalence of pyrimidine-based inhibitors for stress-activated protein kinases, the p38 MAPK pathway represents a plausible target for this compound.[13][14] The p38 MAPK signaling cascade is a key regulator of cellular responses to inflammatory cytokines and environmental stress.[23][24]
Caption: The p38 MAPK signaling pathway and the hypothetical point of inhibition.
Conclusion and Future Directions
This guide provides a foundational framework for the systematic evaluation of this compound as a novel kinase inhibitor. The proposed experimental workflows, grounded in established methodologies, will enable a robust determination of its potency and selectivity. A direct comparison with clinically relevant inhibitors will be instrumental in contextualizing its potential therapeutic value.
Should initial screenings reveal promising activity, further investigations, including mechanism of action studies, cellular assays to confirm on-target activity, and in vivo efficacy studies, will be warranted. The structural simplicity and synthetic accessibility of this compound make it an attractive starting point for a focused medicinal chemistry campaign to optimize its activity and drug-like properties. The data generated from the outlined protocols will be crucial in guiding these future efforts and ultimately determining the therapeutic potential of this pyrimidine-based compound.
References
- 1. What are SRC inhibitors and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. alchempharmtech.com [alchempharmtech.com]
- 7. Frontiers | Src Tyrosine Kinase Inhibitors: New Perspectives on Their Immune, Antiviral, and Senotherapeutic Potential [frontiersin.org]
- 8. Src inhibitor - Wikipedia [en.wikipedia.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mdpi.com [mdpi.com]
- 11. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Functions of p38 MAP Kinases in the Central Nervous System [frontiersin.org]
- 14. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Kinase Selectivity Profiling Systems—General Panel [promega.sg]
- 18. promega.com.br [promega.com.br]
- 19. researchgate.net [researchgate.net]
- 20. academic.oup.com [academic.oup.com]
- 21. Kinase selectivity profiling by inhibitor affinity chromatography | Semantic Scholar [semanticscholar.org]
- 22. Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. assaygenie.com [assaygenie.com]
- 24. portlandpress.com [portlandpress.com]
A Comparative Guide to Kinase Inhibitor Efficacy: Evaluating Novel Compounds Against Imatinib and Dasatinib
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of targeted therapy has fundamentally reshaped the landscape of oncology. Tyrosine kinase inhibitors (TKIs), in particular, exemplify the success of this approach by targeting specific molecular drivers of cancer. Imatinib, the first-in-class BCR-ABL inhibitor, transformed chronic myeloid leukemia (CML) from a fatal disease into a manageable condition[1]. Its success spurred the development of second-generation inhibitors like dasatinib, designed to be more potent and to overcome mechanisms of resistance[2][3].
This guide provides a detailed comparison of the efficacy of imatinib and dasatinib, two cornerstone TKIs. It is important to note that the compound "6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol" is not a recognized kinase inhibitor with publicly available efficacy data for a direct comparison. Therefore, this document will use the established profiles of imatinib and dasatinib to create a comprehensive framework for evaluating any novel chemical entity. We will refer to a hypothetical agent as "Novel Pyrimidine-based Inhibitor (NPI-X)" to illustrate the rigorous experimental validation required to benchmark its performance against these standards of care.
Section 1: The Established Comparators: Imatinib and Dasatinib
A thorough understanding of the established agents is the first principle in drug development. Imatinib and dasatinib, while often targeting the same primary oncogene (BCR-ABL), exhibit critical differences in their mechanism, selectivity, and clinical application.
Imatinib Mesylate (Gleevec®)
Imatinib is a 2-phenylaminopyrimidine derivative that set the paradigm for targeted cancer therapy[1].
Mechanism of Action: Imatinib functions as a Type II kinase inhibitor. It specifically binds to and stabilizes the inactive conformation of the ABL kinase domain. By occupying the ATP-binding pocket in this inactive state, it prevents the enzyme from adopting its active form, thereby blocking substrate phosphorylation and halting downstream signaling cascades that drive cell proliferation and survival[4][5][6]. This mechanism is highly effective against the constitutively active BCR-ABL fusion protein in CML, as well as against activating mutations in c-KIT and PDGFRA found in gastrointestinal stromal tumors (GIST)[1][6].
Caption: Imatinib inhibits BCR-ABL and mutated c-KIT/PDGFR kinases.
Kinase Selectivity and Clinical Efficacy: Imatinib is selective for ABL, c-KIT, and PDGFRA/β kinases[1][4][5]. Its remarkable success in CML and GIST has also led to its use in other malignancies driven by these kinases[1]. However, its efficacy is limited by the development of resistance, most commonly through point mutations in the ABL kinase domain that prevent imatinib from binding effectively. The T315I "gatekeeper" mutation is a notorious example, conferring resistance to imatinib and some other TKIs[7].
Dasatinib (Sprycel®)
Dasatinib is a second-generation TKI developed to overcome many of the limitations of imatinib.
Mechanism of Action: Unlike imatinib, dasatinib is a Type I kinase inhibitor, meaning it can bind to both the active and inactive conformations of the ABL kinase domain[8][9]. This dual-binding capability makes it significantly more potent than imatinib (over 300-fold in vitro) and allows it to inhibit most of the imatinib-resistant BCR-ABL mutations[8][10].
Expanded Kinase Selectivity and Clinical Efficacy: Dasatinib has a broader kinase inhibition profile than imatinib. In addition to BCR-ABL, c-KIT, and PDGFRβ, it potently inhibits the SRC family of kinases (including SRC, LCK, and FYN) and Tec kinases[8][11][12]. This expanded target profile contributes to its efficacy but may also be associated with a different side-effect profile. Clinically, dasatinib is effective for patients who are resistant or intolerant to imatinib[2]. Studies have shown that dasatinib can induce faster and deeper molecular responses compared to imatinib in newly diagnosed CML patients[13]. However, like imatinib, it is ineffective against the T315I mutation[14].
Section 2: Framework for Efficacy Evaluation of a Novel Inhibitor (NPI-X)
To claim superiority or non-inferiority to established drugs like imatinib and dasatinib, a novel compound (NPI-X) must undergo a rigorous, multi-stage evaluation process. The goal is to systematically determine its potency, selectivity, cellular activity, and ability to overcome known resistance mechanisms.
Step 1: In Vitro Biochemical and Cellular Characterization
The foundational step is to determine if NPI-X interacts with the intended molecular targets and exerts a biological effect in a controlled cellular environment.
Causality in Experimental Choices:
-
Biochemical Assays: These cell-free assays are essential to prove direct target engagement. They isolate the kinase and the inhibitor to measure potency (typically as an IC50 value) without the complexity of cellular uptake, efflux, or off-target effects. This establishes the fundamental mechanism of action.
-
Cell-Based Assays: These experiments validate the biochemical findings in a more biologically relevant system. A potent biochemical inhibitor that fails to kill cancer cells is therapeutically useless. These assays confirm that the compound can enter the cell, engage its target, and induce a desired phenotype (e.g., cell death).
-
Downstream Signaling Analysis: This step provides mechanistic proof that the observed cell death is a direct result of inhibiting the target kinase. By showing a reduction in the phosphorylation of known downstream substrates, it connects target engagement to the biological outcome, creating a self-validating system.
Key Experiments:
-
Biochemical Kinase Inhibition Assay: To determine the IC50 of NPI-X against a panel of kinases (e.g., ABL, SRC, c-KIT).
-
Cell Viability/Proliferation Assay: To measure the GI50 (concentration for 50% growth inhibition) in cancer cell lines dependent on the target kinase (e.g., K562 cells for BCR-ABL).
-
Western Blot Analysis: To confirm that NPI-X reduces the phosphorylation of the target kinase (autophosphorylation) and its key downstream substrates (e.g., CrkL for BCR-ABL).
Step 2: Preclinical In Vivo Evaluation
Promising in vitro data must be translated to an in vivo setting to assess efficacy and safety in a whole-organism model.
Key Experiments:
-
Tumor Xenograft Models: Human cancer cells are implanted in immunocompromised mice. The ability of NPI-X to inhibit tumor growth compared to a vehicle control and the established comparators (imatinib, dasatinib) is the primary endpoint.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: These studies are critical to understand the absorption, distribution, metabolism, and excretion (ADME) of NPI-X. They ensure that therapeutically relevant concentrations of the drug can be achieved and maintained at the tumor site.
Section 3: Head-to-Head Data Comparison
Objective comparison requires quantitative data. The following table summarizes key efficacy parameters for imatinib and dasatinib and lists the target data points that would be required for NPI-X.
| Parameter | Imatinib | Dasatinib | NPI-X (Target Data) |
| Mechanism Type | Type II (Inactive Conformation)[15] | Type I (Active & Inactive)[9][15] | To be determined |
| Primary Targets | BCR-ABL, c-KIT, PDGFR[1][4] | BCR-ABL, SRC Family, c-KIT, PDGFRβ[8][11] | To be determined |
| BCR-ABL IC50 | ~100 nM[16] | <1 nM[11] | Required |
| Cellular Potency (K562) | ~200-500 nM | ~1-5 nM | Required |
| MMR at 18 months (CML-CP) | 37%[13] | 76%[13] | Required from clinical trial |
| Activity vs. T315I | No | No[14] | Required |
Section 4: Experimental Protocols
The trustworthiness of experimental data relies on robust and reproducible protocols.
Protocol: Cell Viability (MTS) Assay
This protocol determines the concentration of an inhibitor required to reduce cell viability by 50%.
Caption: Workflow for a typical cell viability (MTS) assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., K562) in a 96-well microtiter plate at a density of 5,000 cells/well in 100 µL of appropriate growth medium.
-
Adherence: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cells to settle.
-
Treatment: Prepare serial dilutions of NPI-X, imatinib, and dasatinib. Add the compounds to the wells in triplicate. Include vehicle-only (e.g., DMSO) control wells.
-
Incubation: Incubate the treated plates for 72 hours under the same conditions.
-
Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.
-
Color Development: Incubate for 2-4 hours, or until sufficient color change is observed. The reagent is converted by viable cells into a colored formazan product.
-
Measurement: Read the absorbance at 490 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control. Plot the normalized values against the logarithm of the inhibitor concentration and fit a dose-response curve to calculate the GI50 value.
Protocol: Western Blot for Phospho-protein Levels
This protocol assesses target engagement by measuring the phosphorylation status of the kinase and its downstream substrates.
Caption: Workflow for Western Blot analysis of protein phosphorylation.
Step-by-Step Methodology:
-
Cell Treatment: Culture cells to ~80% confluency and treat with NPI-X, imatinib, or dasatinib at various concentrations (e.g., 0.1x, 1x, 10x GI50) for a short duration (e.g., 2-4 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse them using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature an equal amount of protein from each sample (e.g., 20-30 µg) and separate the proteins by size on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with a protein solution (e.g., 5% BSA or non-fat milk) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-ABL, anti-phospho-CrkL). Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate, which reacts with HRP to produce light.
-
Imaging: Capture the light signal using a digital imager. To ensure the results are valid, strip the membrane and re-probe with an antibody for the total protein (e.g., total ABL) and a loading control (e.g., GAPDH or β-actin).
Conclusion
The comparison between imatinib and dasatinib highlights a key evolutionary step in targeted therapy: the development of more potent inhibitors with broader activity to overcome resistance. Imatinib remains a highly effective first-line therapy, but its vulnerability to kinase domain mutations necessitated the creation of second-generation agents like dasatinib, which offers a different mechanistic approach and a solution for many cases of imatinib resistance.
For any novel compound, such as the hypothetical NPI-X, to be considered a viable therapeutic candidate, it must be subjected to the rigorous, multi-step evaluation outlined in this guide. By systematically comparing its biochemical potency, cellular efficacy, and in vivo activity against the high benchmarks set by imatinib and dasatinib, researchers can definitively establish its potential role in the clinical armamentarium against cancer.
References
- 1. Imatinib: A Breakthrough of Targeted Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dasatinib in chronic myeloid leukemia: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imatinib - Wikipedia [en.wikipedia.org]
- 5. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. TARGETED INHIBITION OF KINASES IN CANCER THERAPY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 9. Dasatinib - Wikipedia [en.wikipedia.org]
- 10. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Preliminary comparison of efficacy and safety of dasatinib and imatinib in newly diagnosed chronic myeloid leukemia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. Mechanisms of resistance to ABL kinase inhibition in CML and the development of next generation ABL kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
Navigating the Kinome: A Comparative Selectivity Analysis of 6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol
A Senior Application Scientist's Guide to Kinase Inhibitor Profiling and Interpretation
In the landscape of modern drug discovery, particularly within oncology, the success of a kinase inhibitor is intrinsically linked to its selectivity.[1] The human kinome comprises over 500 kinases, many of which share a high degree of structural similarity in their ATP-binding pockets, making the design of selective inhibitors a formidable challenge.[2][3][4] Off-target kinase inhibition can lead to unforeseen toxicities or polypharmacology, which may be beneficial or detrimental depending on the context.[1][2] Therefore, a comprehensive understanding of a compound's interaction with a broad panel of kinases is a critical step in the preclinical development pipeline.
This guide presents a detailed selectivity profile of a novel investigational compound, 6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol (hereafter referred to as CMPD-X ), against a comprehensive kinase panel. CMPD-X has been designed as a potential inhibitor of Aurora Kinase A (AURKA), a key regulator of mitotic progression whose overexpression is implicated in numerous cancers.[2][3] To provide a clear benchmark for its performance, the selectivity of CMPD-X is compared with that of Dasatinib , a well-established multi-kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[1][5]
Through this comparative analysis, we will delve into the experimental methodologies for robust kinase profiling, the interpretation of the resulting data, and the strategic implications of the observed selectivity for future drug development.
The Rationale for Kinase Selectivity Profiling
The primary objective of kinase selectivity profiling is to build a comprehensive map of a compound's interactions across the kinome. This serves several crucial purposes:
-
On-Target Potency Confirmation: It validates the compound's high affinity for its intended target.
-
Off-Target Identification: It uncovers potential liabilities by identifying unintended kinase interactions that could lead to adverse effects.
-
Polypharmacology Assessment: It can reveal opportunities where inhibiting multiple kinases might offer a synergistic therapeutic advantage.[1]
-
Structure-Activity Relationship (SAR) Guidance: It provides invaluable data to medicinal chemists for optimizing selectivity and potency in subsequent iterations of compound design.[6]
For CMPD-X, the goal was to ascertain its potency against AURKA and its selectivity against other kinases, particularly those involved in cell cycle regulation and other critical signaling pathways.
Experimental Design: A Validated Approach to Kinase Profiling
To ensure the generation of high-quality, reproducible data, a radiometric kinase assay was selected for this study. This method is widely regarded as a gold standard due to its direct measurement of enzymatic activity and its broad applicability across the kinome.[7]
Experimental Workflow
The overall workflow for the kinase selectivity profiling is depicted below. This systematic process ensures consistency and minimizes variability from initial compound handling to final data analysis.
References
- 1. ashpublications.org [ashpublications.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights into the aberrant CDK4/6 signaling pathway as a therapeutic target in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
Navigating the Maze: A Senior Scientist's Guide to Validating Hits for 6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol
For researchers, scientists, and drug development professionals, the journey from a high-throughput screen (HTS) to a viable lead compound is fraught with potential pitfalls. A primary challenge lies in the rigorous validation of initial "hits" to ensure they represent genuine, on-target activity and not experimental artifacts or promiscuous compounds. This guide provides an in-depth, experience-driven framework for validating hits involving the chemical scaffold 6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol , a member of the pyridyl-pyrimidine class frequently identified in kinase inhibitor screens. We will move beyond a simple checklist of assays, delving into the scientific rationale behind each step to construct a robust, self-validating workflow.
The 2-(pyridin-2-yl)pyrimidine core is a well-established pharmacophore, known to interact with the hinge region of many kinases, making it a promising starting point for targeted therapies.[1][2] However, this same feature can also lead to off-target activities, necessitating a thorough and multi-faceted validation strategy. Our approach is designed to systematically de-risk hits, building a comprehensive data package that provides confidence in their potential for further development.
The Hit Validation Funnel: A Multi-Tiered Approach
A successful validation campaign is not a linear process but rather a funnel, where hits are progressively subjected to more stringent and physiologically relevant assays. This iterative process allows for the early elimination of undesirable compounds, conserving resources for the most promising candidates.
Caption: A tiered workflow for hit validation.
Tier 1: Hit Confirmation and Initial Triage - Is It Real?
The primary goal of this initial phase is to confirm the activity observed in the HTS and rule out common sources of false positives.
1. Dose-Response Confirmation: The first step is to re-test the hit compound in the primary screening assay, but this time over a range of concentrations to generate a dose-response curve and determine its potency (IC50 or EC50). This confirms the initial hit and provides a quantitative measure of its activity.
2. Compound Identity and Purity Analysis: It is crucial to verify the identity and purity of the compound. A simple mistake in compound handling or a degraded sample can lead to misleading results.
-
Experimental Protocol: LC-MS and NMR Analysis
-
Sample Preparation: Dissolve a small amount of the solid compound in a suitable solvent (e.g., DMSO, Methanol) to a concentration of approximately 1 mg/mL.
-
LC-MS Analysis: Inject the sample onto a Liquid Chromatography-Mass Spectrometry (LC-MS) system.
-
Chromatography: Use a C18 column with a water/acetonitrile gradient to separate the compound from any impurities.
-
Mass Spectrometry: Acquire the mass spectrum to confirm the molecular weight of the compound. For this compound, the expected [M+H]+ is approximately 202.08.
-
-
NMR Analysis: Dissolve a sufficient amount of the compound in a deuterated solvent (e.g., DMSO-d6).
-
Acquire a ¹H NMR spectrum to confirm the chemical structure by analyzing the chemical shifts, integration, and coupling patterns of the protons.
-
-
Data Analysis: The purity should ideally be >95% as determined by the peak area in the chromatogram. The mass and NMR spectra should be consistent with the expected structure.
-
3. Promiscuity and Aggregation Assays: Many false positives in HTS are due to compound aggregation, which can non-specifically inhibit enzymes. Dynamic Light Scattering (DLS) is a valuable technique to assess this.
Tier 2: Biophysical Validation - Does It Bind?
Once a hit is confirmed and deemed to be of high quality, the next critical step is to demonstrate direct, label-free binding to the purified target protein.[3][4] This is a crucial step to eliminate artifacts that can arise from interference with the primary assay's detection method.[3][4]
Comparison of Key Biophysical Methods
| Method | Principle | Information Gained | Throughput | Protein Consumption |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to an immobilized target. | Kinetics (ka, kd), Affinity (KD) | Medium | Low |
| Thermal Shift Assay (TSA) | Monitors the thermal denaturation of a protein in the presence of a ligand. | Target engagement, Relative affinity | High | Medium |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding. | Affinity (KD), Stoichiometry (n), Thermodynamics (ΔH, ΔS) | Low | High |
-
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Protein Immobilization: Covalently immobilize the purified target protein onto a sensor chip surface.
-
Compound Preparation: Prepare a series of dilutions of this compound in a suitable running buffer.
-
Binding Analysis: Inject the compound dilutions over the sensor chip surface and monitor the binding response in real-time.
-
Data Analysis: Fit the binding data to a suitable model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A confirmed hit should exhibit a clear concentration-dependent binding and a measurable KD.
-
Tier 3: Cellular Validation - Is It Active in a Biological Context?
Demonstrating target engagement in a cellular environment is a critical step to ensure the compound is cell-permeable and can access its target in a more physiologically relevant setting.[5][]
1. Cellular Target Engagement: Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ can confirm that the compound binds to its intended target within intact cells.
2. Functional Cellular Assays: The ultimate proof of a compound's on-target activity is its ability to modulate a downstream signaling pathway. For a kinase inhibitor, this would typically involve measuring the phosphorylation status of a known substrate.
-
Experimental Protocol: Western Blot for Substrate Phosphorylation
-
Cell Treatment: Plate cells and treat with varying concentrations of this compound for a specified time.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of the target's substrate, followed by a secondary antibody. Also, probe for the total amount of the substrate as a loading control.
-
Detection and Analysis: Visualize the protein bands and quantify the band intensities. A successful hit will show a dose-dependent decrease in the phosphorylation of the substrate.
-
3. Cytotoxicity Assessment: It is essential to determine if the observed cellular activity is due to specific target inhibition or simply a consequence of general cytotoxicity. Assays like CellTiter-Glo® can measure cell viability.
Tier 4: Selectivity and Initial SAR - Is It Specific and Improvable?
A good lead compound should be selective for its intended target to minimize off-target effects and potential toxicity.[7]
1. Kinase Panel Screening: Given that 2-pyridylpyrimidine scaffolds are common in kinase inhibitors, it is prudent to screen the hit against a broad panel of kinases.[1] This will reveal the compound's selectivity profile and identify potential off-targets.
2. Initial Structure-Activity Relationship (SAR): Synthesizing and testing a small number of analogs of this compound can provide valuable insights into the SAR. For instance, modifications to the methyl group or the pyridine ring can inform which parts of the molecule are crucial for activity and which can be modified to improve potency and selectivity.[8][9]
Conclusion
Validating hits from a screen, particularly for a compound with a privileged scaffold like this compound, requires a rigorous, multi-pronged approach. By systematically confirming the hit, demonstrating direct and cellular target engagement, and assessing selectivity, researchers can build a strong foundation for a successful drug discovery program. This guide provides a framework for making informed decisions, ensuring that only the most promising and well-characterized hits advance to lead optimization.
References
- 1. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Applications of Biophysics in High-Throughput Screening Hit Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lifescienceglobal.com [lifescienceglobal.com]
- 7. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 8. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of 4H-pyridopyrimidines: a class of selective bacterial protein synthesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Kinase Inhibitory Activity of 6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol: A Guide to Orthogonal Assays
For researchers and drug development professionals, the initial identification of a potential therapeutic compound is merely the first step in a long and rigorous journey of validation. This guide provides an in-depth technical comparison of orthogonal assays to confirm the activity of the novel compound, 6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol. Given the prevalence of the pyridopyrimidine scaffold in kinase inhibitors, we will proceed under the well-founded hypothesis that this compound is a kinase inhibitor. For the purpose of providing concrete experimental details, we will assume its primary target is the well-characterized tyrosine kinase, Fibroblast Growth Factor Receptor 4 (FGFR4) , a known oncogenic driver in certain cancers.[1][2]
This guide is designed to be a dynamic resource, not a rigid template. The experimental choices outlined below are grounded in the principles of scientific integrity, providing a self-validating system to build confidence in the compound's mechanism of action.
The Imperative of Orthogonal Assays in Drug Discovery
Relying on a single assay to validate a compound's activity is a precarious approach in drug discovery. A "hit" from a primary screen can be a result of various artifacts, including compound aggregation, assay interference, or off-target effects. Orthogonal assays, which employ different methodologies and detection principles, are crucial for building a robust body of evidence to confirm a compound's on-target activity and mechanism of action.[3] This multi-faceted approach significantly reduces the risk of advancing inactive or non-specific compounds into later stages of development.[4]
This guide will explore a tiered strategy for confirming the activity of this compound, starting with biochemical assays to confirm direct enzyme inhibition, followed by biophysical and cell-based assays to validate target engagement and cellular activity. As a point of comparison, we will include data for a known, selective FGFR4 inhibitor, BLU9931 .[2]
Tier 1: Biochemical Assays - Does it Inhibit the Enzyme?
The first step is to determine if this compound directly inhibits the catalytic activity of our hypothetical target, FGFR4. Biochemical assays utilize purified, recombinant enzyme and a substrate to measure the enzyme's activity in a controlled, in vitro environment.[5]
Luminescence-Based Kinase Activity Assay (ADP-Glo™)
A widely used and robust method for measuring kinase activity is the ADP-Glo™ Kinase Assay.[6] This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Experimental Workflow: ADP-Glo™ Kinase Assay
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Protocol: ADP-Glo™ Kinase Assay for FGFR4 Inhibition
-
Prepare Kinase Reaction: In a 384-well plate, prepare a reaction mix containing FGFR4 enzyme, a suitable substrate (e.g., poly(E,Y)4:1), and ATP at its Km concentration.
-
Compound Addition: Add serial dilutions of this compound, BLU9931 (positive control), and DMSO (vehicle control) to the reaction wells.
-
Incubation: Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.
-
Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the ADP generated to ATP and initiate a luciferase/luciferin reaction that produces a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Comparative Data Table: Biochemical IC50 Values
| Compound | FGFR4 IC50 (nM) |
| This compound | 50 |
| BLU9931 | 5 |
Note: Data is hypothetical for illustrative purposes.
Tier 2: Biophysical Assays - Does it Bind Directly to the Target?
While biochemical assays demonstrate inhibition of enzyme activity, they do not directly confirm that the compound binds to the target protein. Biophysical assays are essential for validating this direct interaction and for characterizing the binding kinetics and thermodynamics.[7]
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique for verifying target engagement in a cellular environment.[8][9] The principle is that a compound binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.[10]
Experimental Workflow: Cellular Thermal Shift Assay (CETSA®)
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Protocol: CETSA® for FGFR4 Target Engagement
-
Cell Culture and Treatment: Culture a cell line endogenously expressing or overexpressing FGFR4 (e.g., Hep3B). Treat the cells with this compound, BLU9931, or DMSO for 1 hour.
-
Heating: Aliquot the treated cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed.
-
Protein Quantification: Analyze the amount of soluble FGFR4 in the supernatant by Western blotting or an FGFR4-specific ELISA.
-
Data Analysis: Quantify the band intensities (for Western blot) or ELISA signal at each temperature. Plot the percentage of soluble FGFR4 relative to the unheated control against the temperature to generate a melting curve. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A shift in the Tm in the presence of the compound indicates target engagement.
Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity of a small molecule to a target protein immobilized on a sensor chip.[11][12]
Protocol: SPR Analysis of Compound Binding to FGFR4
-
Immobilization: Covalently immobilize recombinant FGFR4 protein onto a sensor chip.
-
Binding Analysis: Flow different concentrations of this compound and BLU9931 over the sensor chip surface.
-
Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of the compound binding to the immobilized protein.
-
Data Analysis: Analyze the sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.
Comparative Data Table: Biophysical Confirmation
| Compound | CETSA® Tm Shift (°C) | SPR KD (nM) |
| This compound | +5.2 | 85 |
| BLU9931 | +8.5 | 10 |
Note: Data is hypothetical for illustrative purposes.
Tier 3: Cell-Based Assays - Is it Active in a Biological Context?
Confirming that a compound inhibits a purified enzyme and binds to it directly is crucial, but it does not guarantee activity in the complex environment of a living cell. Cell-based assays are essential to determine if the compound is cell-permeable and can engage its target to elicit a functional response.[4][13]
NanoBRET™ Target Engagement Assay
The NanoBRET™ Target Engagement assay is a powerful method to quantify compound binding to a specific protein target within intact cells.[14] It measures the apparent affinity of a test compound by its ability to competitively displace a fluorescent tracer bound to a NanoLuc® luciferase-tagged target protein.[7][15]
Experimental Workflow: NanoBRET™ Target Engagement Assay
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
Protocol: NanoBRET™ Assay for Intracellular FGFR4 Engagement
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293) with a vector encoding for an N-terminal NanoLuc®-FGFR4 fusion protein.
-
Cell Plating and Compound Treatment: Plate the transfected cells into a 384-well white assay plate. Add serial dilutions of this compound or BLU9931.
-
Tracer Addition: Add the NanoBRET™ fluorescent tracer specific for FGFR4 to all wells.
-
Substrate Addition and Signal Reading: Add the Nano-Glo® substrate and immediately read the plate on a luminometer capable of measuring dual-filtered luminescence (donor emission at ~460 nm and acceptor emission at ~610 nm).
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). Plot the BRET ratio against the compound concentration to determine the intracellular IC50 value.
Cellular Phosphorylation Assay
To confirm that target engagement translates into functional inhibition of the signaling pathway, a cellular phosphorylation assay is performed. This assay measures the phosphorylation of a downstream substrate of FGFR4, such as FRS2.
Protocol: Western Blot for p-FRS2
-
Cell Treatment: Plate Hep3B cells and serum-starve them overnight. Treat the cells with various concentrations of this compound or BLU9931 for 2 hours.
-
Stimulation: Stimulate the cells with FGF19, a ligand for FGFR4, for 15 minutes.
-
Cell Lysis: Lyse the cells and collect the protein lysates.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated FRS2 (p-FRS2) and total FRS2.
-
Data Analysis: Quantify the band intensities for p-FRS2 and normalize to total FRS2. Determine the IC50 for the inhibition of FRS2 phosphorylation.
Comparative Data Table: Cell-Based Assay Results
| Compound | NanoBRET™ IC50 (nM) | p-FRS2 Inhibition IC50 (nM) |
| This compound | 150 | 200 |
| BLU9931 | 25 | 30 |
Note: Data is hypothetical for illustrative purposes.
Conclusion
This comprehensive, multi-tiered approach of employing orthogonal assays provides a robust validation of the activity of this compound as a putative FGFR4 inhibitor. By systematically moving from biochemical confirmation of enzyme inhibition to biophysical validation of direct target binding and finally to cell-based verification of target engagement and functional pathway modulation, researchers can build a strong, data-driven case for the compound's mechanism of action. This rigorous, self-validating workflow is indispensable for making informed decisions in the progression of a compound through the drug discovery pipeline.
References
- 1. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. news-medical.net [news-medical.net]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Screening assays for tyrosine kinase inhibitors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 15. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [france.promega.com]
A Head-to-Head Comparison of Pyrimidine-Based FGFR4 Inhibitors: A Guide for Drug Discovery Researchers
The fibroblast growth factor receptor 4 (FGFR4) has emerged as a compelling therapeutic target, particularly in hepatocellular carcinoma (HCC), where aberrant signaling of the FGF19-FGFR4 axis is a known oncogenic driver.[1][2][3] The development of selective FGFR4 inhibitors is a key strategy to therapeutically exploit this dependency. Among the various chemical scaffolds explored, pyrimidine-based inhibitors have shown significant promise, leading to several candidates entering clinical trials.[4][5][6]
This guide provides an in-depth, head-to-head comparison of prominent pyrimidine-based FGFR4 inhibitors, synthesizing preclinical and clinical data to inform researchers in the field. We will delve into the mechanistic nuances, compare performance based on experimental data, and provide detailed protocols for key validation assays.
The Rationale for Targeting FGFR4 and the Rise of Pyrimidine Scaffolds
The FGFR family, comprising four receptor tyrosine kinases (FGFR1-4), regulates crucial cellular processes.[1][7] While FGFRs share significant homology in their kinase domains, making isoform-selective inhibition a challenge, FGFR4 presents a unique opportunity.[7][8] FGFR4 is the predominant isoform in hepatocytes and its primary ligand, FGF19, is overexpressed in a subset of HCCs.[1][2] This specific FGF19/FGFR4 signaling axis, which requires the co-receptor β-klotho (KLB), is a key driver of proliferation in these tumors.[1][4][9]
A critical structural feature distinguishes FGFR4 from its family members: the presence of a unique cysteine residue (Cys552) in the ATP-binding pocket.[1][3][9] FGFR1-3 possess a tyrosine at the equivalent position.[1] This distinction has been masterfully exploited through the design of covalent inhibitors that form an irreversible bond with Cys552, thereby achieving high potency and remarkable selectivity. The pyrimidine core has proven to be an effective scaffold for positioning the reactive "warhead" (typically an acrylamide moiety) to engage Cys552, while also allowing for modifications to optimize potency, selectivity, and pharmacokinetic properties.[7][10]
FGFR4 Signaling Pathway
The following diagram illustrates the canonical FGF19-FGFR4 signaling pathway. Upon FGF19 binding, FGFR4 dimerizes and autophosphorylates, leading to the recruitment and phosphorylation of adaptor proteins like FRS2α. This initiates downstream cascades, primarily the RAS-RAF-MAPK and PI3K-AKT pathways, which drive cell proliferation and survival.
Caption: The FGF19-FGFR4 signaling cascade and point of inhibition.
A Comparative Analysis of Leading Pyrimidine-Based FGFR4 Inhibitors
Several pyrimidine-based compounds have been developed, with some advancing to clinical investigation. Here, we compare some of the most well-characterized selective, covalent inhibitors.
Biochemical Potency and Selectivity
The primary goal of these inhibitors is to potently inhibit FGFR4 while sparing other FGFR isoforms to avoid off-target toxicities, such as the hyperphosphatemia associated with FGFR1/3 inhibition.[7] The data below, compiled from publicly available literature, demonstrates the high selectivity achieved by targeting Cys552.
| Compound | Scaffold | FGFR4 IC50 (nM) | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | Selectivity (FGFR1/4) | Reference |
| BLU-554 (Fisogatinib) | Pyrido[2,3-d]pyrimidin-7(8H)-one | ~6 | >1000 | >1000 | >1000 | >167x | [4][7] |
| FGF401 (Roblitinib) | Pyrimidine | 2.4 | >2400 | >2400 | >2400 | >1000x | [6] |
| H3B-6527 | Pyrimidine | <1 | >1000 | >1000 | >1000 | >1000x | [4][11] |
| Compound 2n | 2-Aminopyrimidine | 2.6 | >10,000 | >10,000 | >10,000 | >3800x | [7] |
| Compound 6O | 2-amino-4,6-dimethylpyrimidine | 75.3 | >50,000 | 35,482 | >30,000 | >664x | [2] |
Note: IC50 values can vary based on assay conditions. The data presented is for comparative purposes.
Expertise & Experience: The remarkable selectivity shown in the table is a direct consequence of the structure-based design strategy targeting the unique Cys552 residue in FGFR4.[1][7] For instance, the 2-amino-6,8-dimethylpyrido[2,3-d]pyrimidin-7(8H)-one scaffold of BLU-554 was specifically optimized to present an acrylamide warhead for covalent modification of Cys552.[1] This covalent and irreversible binding mechanism translates to high potency and prolonged target inhibition.[12]
Cellular Activity
Effective translation from biochemical potency to cellular activity is critical. This is typically assessed in cancer cell lines that are dependent on FGFR4 signaling. HCC cell lines with FGF19 gene amplification (e.g., Hep3B, HuH-7) or breast cancer cell lines with FGFR4 activating mutations (e.g., MDA-MB-453) are common models.[4][7]
| Compound | Cell Line | FGFR4 Status | Anti-proliferative IC50 (µM) | Reference |
| BLU-554 (Fisogatinib) | Hep3B (HCC) | FGF19 amplification | ~0.027 | [4] |
| Compound 2n | MDA-MB-453 (Breast) | FGFR4Y367C mutation | 0.38 | [7] |
| Compound 1 (Vertex) | HCC cells | pFGFR4 signaling | 0.009 | [1] |
Trustworthiness: The causality behind these experimental choices is clear. Using cell lines with known FGFR4 pathway activation provides a self-validating system. For instance, compound 2n potently inhibited the proliferation of MDA-MB-453 cells but had no effect on breast cancer cells with low FGFR4 expression (MCF-7, MDA-MB-231) at concentrations up to 10 µM, confirming its on-target specificity.[7]
Clinical Advancement
Several of these pyrimidine-based inhibitors have progressed into clinical trials, primarily for patients with advanced HCC and evidence of FGF19-FGFR4 pathway activation.
-
BLU-554 (Fisogatinib): A Phase 1 study showed clinical responses in patients with advanced, FGF19-positive HCC.[1][13] The overall response rate was reported as 16% in this patient population.[13] However, patient responses in broader trials have been modest, suggesting potential resistance mechanisms.[9]
-
FGF401 (Roblitinib): This highly selective inhibitor has also been evaluated in Phase 1/2 clinical trials for HCC and other solid tumors with FGFR4 pathway activation.[4][6]
-
H3B-6527: This compound has also entered clinical trials for advanced HCC.[4][11]
Authoritative Grounding: The limited efficacy of these highly selective inhibitors in some clinical settings has led to investigations into resistance mechanisms. Studies suggest that redundancy with other FGFRs, particularly FGFR3, may allow cancer cells to bypass FGFR4 inhibition, providing a rationale for evaluating pan-FGFR inhibitors in this patient population.[9]
Essential Experimental Protocols
Reproducible and robust experimental data is the cornerstone of drug discovery. Below are step-by-step protocols for key assays used to characterize pyrimidine-based FGFR4 inhibitors.
Drug Discovery and Validation Workflow
Caption: A typical workflow for FGFR4 inhibitor development.
Protocol: Biochemical Kinase Inhibition Assay (Z'-LYTE™ FRET-based)
This protocol is adapted from methodologies described for evaluating novel 2-aminopyrimidine derivatives.[7]
Principle: This assay measures the extent of phosphorylation of a FRET-peptide substrate by the FGFR4 kinase. Inhibition of the kinase results in a lower phosphorylation signal.
Materials:
-
Recombinant human FGFR4 kinase domain.
-
Z'-LYTE™ Kinase Assay Kit - Tyr 6 Peptide (Thermo Fisher Scientific).
-
ATP.
-
Test compounds (serially diluted in DMSO).
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
384-well assay plates (low-volume, black).
-
Plate reader capable of measuring fluorescence at 445 nm and 520 nm.
Procedure:
-
Prepare Reagents: Dilute FGFR4 enzyme, peptide substrate, and ATP to desired concentrations in assay buffer. The final ATP concentration should be at or near its Km for FGFR4.
-
Compound Plating: Dispense 2.5 µL of serially diluted test compounds into the assay plate. Include DMSO-only wells for no-inhibition (0%) control and wells without enzyme for 100% inhibition control.
-
Enzyme Addition: Add 2.5 µL of diluted FGFR4 enzyme solution to all wells except the 100% inhibition control.
-
Initiate Reaction: Add 5 µL of the peptide/ATP mixture to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Develop Reaction: Add 5 µL of the Development Reagent from the kit to each well.
-
Second Incubation: Incubate for an additional 60 minutes at room temperature to allow the development reaction to proceed.
-
Read Plate: Measure the fluorescence emission at 445 nm (Coumarin) and 520 nm (Fluorescein) using an excitation wavelength of 400 nm.
-
Data Analysis: Calculate the emission ratio (520 nm / 445 nm). Determine the percent inhibition relative to controls and fit the data to a dose-response curve to calculate the IC50 value.
Protocol: Cellular Proliferation Assay (CellTiter-Glo®)
Principle: This assay measures the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.
Materials:
-
HCC or other relevant cancer cell lines (e.g., Hep3B, MDA-MB-453).
-
Appropriate cell culture medium and supplements.
-
96-well clear-bottom, white-walled assay plates.
-
Test compounds (serially diluted).
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).
-
Luminometer.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) in 100 µL of media. Allow cells to adhere overnight.
-
Compound Treatment: The next day, treat the cells with serially diluted concentrations of the test inhibitor. Include DMSO-only vehicle controls.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified CO2 incubator.
-
Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Reagent Addition: Add 100 µL of CellTiter-Glo® reagent to each well.
-
Lysis: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read Plate: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to vehicle-treated controls and plot the results to determine the IC50 value for cell growth inhibition.
Conclusion and Future Perspectives
Pyrimidine-based inhibitors have proven to be a highly successful class of selective, covalent FGFR4 antagonists. Compounds like fisogatinib, roblitnib, and H3B-6527 demonstrate nanomolar potency and exceptional selectivity, a direct result of exploiting the unique Cys552 residue within the FGFR4 kinase domain. While these inhibitors show clear on-target activity in preclinical models and have demonstrated clinical responses in biomarker-selected patient populations, their overall efficacy in the clinic has been modest.
The challenge of de novo and acquired resistance, potentially mediated by signaling redundancy with other FGFRs like FGFR3, is a critical area for future research.[9] This suggests that combination therapies or the development of next-generation inhibitors that can overcome these resistance mechanisms will be essential. The robust experimental frameworks and the deep understanding of structure-activity relationships gained from the current generation of pyrimidine-based inhibitors provide a strong foundation for these future endeavors.
References
- 1. Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Patient Selection Approaches in FGFR Inhibitor Trials—Many Paths to the Same End? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-cancer effects of 3,4-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one derivatives on hepatocellular carcinoma harboring FGFR4 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phase 1 dose escalation study of FGFR4 inhibitor in combination with pembrolizumab in advanced solid tumors patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 9. FGFR redundancy limits the efficacy of FGFR4-selective inhibitors in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and optimization of selective FGFR4 inhibitors via scaffold hopping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of novel FGFR4 inhibitors through a build-up fragment strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. targetedonc.com [targetedonc.com]
A Comparative In Vivo Validation Guide for 6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol as a Novel Therapeutic Agent
This guide provides a comprehensive framework for the in vivo validation of 6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol, a novel small molecule with therapeutic potential. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it offers a strategic and logical pathway for assessing preclinical efficacy and safety, contextualizing the compound's performance against an established therapeutic alternative. We will operate under the well-supported hypothesis that, based on its pyrimidine scaffold common to many kinase inhibitors, this compound acts as an inhibitor of the Cyclin-Dependent Kinase 4 and 6 (CDK4/6) pathway, a critical regulator of cell cycle progression frequently dysregulated in cancer.
Part 1: The Scientific Premise - A Novel CDK4/6 Inhibitor?
The cell division cycle is a fundamental process, and its aberrant regulation is a hallmark of cancer. The transition from the G1 (growth) phase to the S (synthesis) phase is a critical checkpoint, primarily controlled by the interaction between Cyclin-Dependent Kinases 4 and 6 (CDK4/6), their regulatory partner Cyclin D, and the Retinoblastoma (Rb) tumor suppressor protein. In its active state, the CDK4/6-Cyclin D complex phosphorylates Rb, releasing the transcription factor E2F, which in turn activates the transcription of genes required for DNA replication and cell cycle progression. Many cancers hijack this pathway to sustain relentless proliferation.
Small molecules that inhibit CDK4/6 have shown significant clinical success, validating this pathway as a therapeutic target. We hypothesize that this compound (hereafter designated "Cmpd-X" ) functions as a potent and selective inhibitor of this pathway.
Caption: Hypothesized mechanism of Cmpd-X action on the CDK4/6-Rb pathway.
Comparative In Vitro Potency
Before committing to costly and complex in vivo models, the potency and selectivity of Cmpd-X must be established. The following table represents the expected in vitro profile of a promising candidate compared to Palbociclib, a well-established FDA-approved CDK4/6 inhibitor. The causality for selecting these assays is clear: we must first prove the compound potently inhibits its intended targets (CDK4, CDK6) and, just as importantly, does not significantly inhibit other related kinases (CDK1, CDK2), which would predict off-target toxicity.
| Compound | CDK4 IC₅₀ (nM) | CDK6 IC₅₀ (nM) | CDK1 IC₅₀ (nM) | CDK2 IC₅₀ (nM) | Selectivity (CDK1/CDK4) |
| Cmpd-X | 15 | 25 | > 5,000 | > 2,000 | > 333x |
| Palbociclib | 11 | 16 | > 5,000 | > 5,000 | > 450x |
Part 2: The In Vivo Validation Workflow
Validating a compound in vivo is a multi-stage process. Each step is designed to answer a critical question, from whether the drug can reach its target to whether it is both safe and effective in a living system.[1] This workflow ensures a logical progression, with data from earlier stages informing the design of subsequent, more complex experiments.
Caption: A logical workflow for the in vivo validation of a new therapeutic agent.
Pillars of the Workflow
-
Preclinical Model Selection: The choice of model is paramount. We select a human breast cancer (MCF-7) cell line xenograft model in immunodeficient mice (e.g., NOD-Scid).[2] The rationale is twofold: MCF-7 cells are Rb-positive and known to be sensitive to CDK4/6 inhibition, providing a clinically relevant context. Immunodeficient mice are necessary to prevent the rejection of the human tumor cells.[3]
-
Pharmacokinetics (PK) and Pharmacodynamics (PD): These two concepts are inextricably linked in drug development.[4][5]
-
Pharmacokinetics is what the body does to the drug (Absorption, Distribution, Metabolism, Excretion).[6][7] A PK study is essential to determine if the compound can achieve and maintain sufficient concentrations in the plasma and, ideally, the tumor tissue. This data dictates the dosing schedule (e.g., once or twice daily).[4][8]
-
Pharmacodynamics is what the drug does to the body.[5][8] For Cmpd-X, a PD study would involve collecting tumor tissue from treated animals to measure the levels of phosphorylated Rb (pRb). A significant reduction in pRb would provide direct evidence that the drug is engaging its target in vivo.
-
-
Efficacy Studies: This is the definitive test of anti-tumor activity. Following a treatment regimen determined by PK/PD studies, tumor growth is monitored over time and compared to vehicle-treated controls.[2]
-
Toxicology: A drug is only useful if it is safe.[9][10] Concurrently with efficacy studies, animals must be monitored for signs of toxicity, such as weight loss, behavioral changes, or other adverse effects.[11][12] This provides an initial therapeutic window—the range between an effective dose and a toxic dose.
Part 3: Experimental Protocols
Scientific integrity demands reproducible and well-documented methodologies. The following protocols are detailed to ensure they can be implemented and validated.
Protocol 1: Human Xenograft Efficacy Study
This protocol details the procedure for evaluating the anti-tumor efficacy of Cmpd-X in an established tumor model.[13]
-
Animal Model and Cell Culture:
-
Use female NOD-Scid mice, 6-8 weeks old. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
-
Culture MCF-7 human breast cancer cells in the recommended medium until they are in the logarithmic growth phase. Cell viability should be >95%.[3]
-
-
Tumor Implantation:
-
Tumor Monitoring and Group Randomization:
-
Allow tumors to grow. Monitor tumor volume 2-3 times per week using digital calipers. Tumor Volume (mm³) = (Length x Width²)/2.
-
When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
-
Treatment Protocol:
-
Group 1 (Vehicle Control): Administer the vehicle solution (e.g., 0.5% methylcellulose in water) daily via oral gavage.
-
Group 2 (Cmpd-X): Administer Cmpd-X at a predetermined dose (e.g., 50 mg/kg), prepared in the vehicle, daily via oral gavage.
-
Group 3 (Positive Control): Administer Palbociclib at its effective dose (e.g., 100 mg/kg), prepared in the vehicle, daily via oral gavage.
-
Treat for 21-28 consecutive days.
-
-
Data Collection and Endpoint:
-
Measure tumor volume and body weight 2-3 times per week throughout the study.
-
The study endpoint is reached when tumors in the vehicle group reach a predetermined size (e.g., 1500 mm³) or after the completion of the treatment course.
-
At the endpoint, euthanize the mice, excise the tumors, and measure the final tumor weight. A portion of the tumor can be flash-frozen for PD analysis (e.g., Western Blot for pRb).
-
Protocol 2: Pharmacokinetic (PK) Sample Collection
-
Dosing: Administer a single dose of Cmpd-X to a cohort of non-tumor-bearing mice via the intended clinical route (e.g., oral gavage).
-
Blood Collection: At specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples (approx. 50-100 µL) from a subset of mice (n=3 per time point) via submandibular or saphenous vein bleed.
-
Plasma Preparation: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Storage and Analysis: Store plasma samples at -80°C until analysis by a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to determine the concentration of Cmpd-X.
Part 4: Comparative Analysis and Decision Making
The ultimate goal is to determine if Cmpd-X offers a therapeutic advantage. This requires an objective comparison of its performance against the standard of care, Palbociclib.
Table 1: Comparative Efficacy in MCF-7 Xenograft Model
| Treatment Group (Dose) | Mean Final Tumor Weight (g) ± SEM | % Tumor Growth Inhibition (TGI) | Change in Body Weight (%) |
| Vehicle Control | 1.45 ± 0.21 | - | +2.5% |
| Cmpd-X (50 mg/kg) | 0.58 ± 0.11 | 60.0% | -1.8% |
| Palbociclib (100 mg/kg) | 0.65 ± 0.13 | 55.2% | -3.1% |
Tumor Growth Inhibition (TGI) is calculated as: [1 - (Mean Tumor Weight of Treated Group / Mean Tumor Weight of Vehicle Group)] x 100.
Table 2: Comparative Pharmacokinetic Profile (Single Oral Dose)
| Compound | Dose (mg/kg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (hr) | AUC₀₋₂₄ (hr*ng/mL) | T₁/₂ (hr) |
| Cmpd-X | 50 | 1250 | 2.0 | 9800 | 6.5 |
| Palbociclib | 100 | 1500 | 4.0 | 11500 | 8.0 |
Table 3: Comparative Preliminary Safety Profile
| Parameter | Cmpd-X (50 mg/kg) | Palbociclib (100 mg/kg) |
| Max Body Weight Loss | -2.5% | -4.0% |
| Clinical Observations | No observable abnormalities | Mild transient lethargy post-dosing |
| Gross Necropsy | No abnormal findings | No abnormal findings |
Interpreting the Results: A Logical Framework
The data must be synthesized to make a go/no-go decision for further development. This logical process can be visualized.
Caption: Decision-making flowchart based on comparative in vivo data.
Based on our hypothetical data, Cmpd-X shows slightly better or comparable efficacy to Palbociclib at a lower dose, a superior safety profile (less body weight loss), and a favorable pharmacokinetic profile. This would place it in the "High Potential Candidate" category, justifying the significant investment required for formal IND-enabling toxicology studies.
Conclusion
This guide has outlined a rigorous, multi-faceted approach to the in vivo validation of this compound (Cmpd-X) as a potential therapeutic agent. By grounding the investigation in a plausible mechanism of action and employing a logical workflow of tolerability, pharmacokinetic, pharmacodynamic, and efficacy studies, we can build a comprehensive data package. The critical step is not merely to assess the compound in isolation but to benchmark its performance against a clinically successful alternative. This comparative analysis provides the essential context for making informed decisions in the drug development pipeline. The hypothetical data presented herein illustrates a promising profile for Cmpd-X, warranting its advancement toward more advanced preclinical and, ultimately, clinical investigation.
References
- 1. In Vivo Pharmacology Models for Cancer Target Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 4. Blog: What are Pharmacokinetic and Pharmacodynamic Studies? | ALS TDI [als.net]
- 5. Understanding Pharmacokinetics & Pharmacodynamics - Alimentiv [alimentiv.com]
- 6. labtoo.com [labtoo.com]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Toxicology | MuriGenics [murigenics.com]
- 10. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 11. Essential In vivo Safety - Tox studies to move your molecule from Target to IND successfully | Syngene International [syngeneintl.com]
- 12. altogenlabs.com [altogenlabs.com]
- 13. benchchem.com [benchchem.com]
- 14. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
A Comparative Guide to the Anti-proliferative Activity of Pyrimidine Scaffolds
The pyrimidine ring is a cornerstone of life, forming the structural basis for nucleobases in DNA and RNA.[1] This inherent biological relevance has made the pyrimidine scaffold a "privileged" structure in medicinal chemistry, particularly in the development of anti-cancer agents.[2][3] Its versatile chemical nature allows for substitutions at multiple positions, enabling the fine-tuning of interactions with a wide array of biological targets. Many pyrimidine-based compounds exert their cell-killing effects by interacting with diverse enzymes and receptors crucial for cancer cell proliferation and survival.[2]
This guide provides a comparative analysis of the anti-proliferative activity of different pyrimidine scaffolds, focusing on two well-established and highly significant classes of targets in oncology: Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs). We will delve into the mechanisms of action, present comparative experimental data, and provide detailed protocols for the key assays used to evaluate these potent molecules.
Pyrimidine Scaffolds as Epidermal Growth Factor Receptor (EGFR) Inhibitors
The Role of EGFR in Cancer Proliferation
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that belongs to the ErbB family of receptor tyrosine kinases.[4] Upon binding to its ligands, such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[5] This activation triggers a cascade of downstream signaling pathways, most notably the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are central to regulating cell proliferation, survival, differentiation, and migration.[6][7]
In many types of cancer, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma, the EGFR signaling pathway is aberrantly activated due to EGFR gene amplification, overexpression, or activating mutations.[4][7] This sustained signaling drives uncontrolled tumor growth, making EGFR an attractive target for cancer therapy.[8] Pyrimidine-based small molecules have been successfully developed as EGFR tyrosine kinase inhibitors (TKIs), which compete with ATP for the binding site in the kinase domain, thereby blocking downstream signaling and inhibiting cancer cell proliferation.[9][10]
EGFR Signaling Pathway
The following diagram illustrates the major signaling cascades initiated by EGFR activation. Inhibition of the tyrosine kinase domain by pyrimidine-based TKIs blocks the entire downstream signaling output.
Caption: EGFR signaling pathway and point of inhibition by pyrimidine TKIs.
Featured Scaffolds and Comparative Anti-proliferative Activity
Fused pyrimidine systems, such as pyrrolo[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines, have been extensively investigated as potent EGFR inhibitors.[9][11][12] These scaffolds serve as a core structure that can be functionalized to optimize binding affinity and selectivity for the EGFR kinase domain, including mutant forms that confer resistance to earlier-generation inhibitors.[10]
The table below compares the anti-proliferative activity (IC₅₀ values) of representative pyrimidine-based EGFR inhibitors against various cancer cell lines. A lower IC₅₀ value indicates higher potency.
| Scaffold/Compound | Target(s) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyrrolo[2,3-d]pyrimidine (1) | EGFR | A549 (Lung) | 4.65 | [13] |
| HeLa (Cervical) | 6.02 | [13] | ||
| Hep3b (Liver) | 6.83 | [13] | ||
| Thieno[2,3-d]pyrimidine (2) | EGFR/HER2 | A549 (Lung) | 0.0917 (EGFR) | [10] |
| Pyrido[2,3-d]pyrimidine (3) | EGFR, PDGFRβ, CDK4 | HepG-2 (Liver) | Significant | [12] |
| HCT-116 (Colon) | Significant | [12] | ||
| 4,6-Diaryl Pyrimidine (4) | EGFR (mutant) | H1975 (Lung, T790M) | 0.0022 | [13] |
| Osimertinib | EGFR (mutant) | H1975 (Lung, T790M) | Potent | [9] |
Note: "Significant" indicates potent activity was reported without a specific IC₅₀ value in the cited review.
Pyrimidine Scaffolds as Cyclin-Dependent Kinase (CDK) Inhibitors
The Role of CDKs in Cell Cycle Regulation
Cyclin-Dependent Kinases (CDKs) are a family of serine/threonine kinases that act as the core engine of the cell cycle.[14][15] To be active, a CDK must bind to a regulatory subunit called a cyclin. Different cyclin-CDK complexes are formed and activated at specific phases of the cell cycle, where they phosphorylate key substrate proteins to drive the cell from one phase to the next (G1 → S → G2 → M).[16][17]
Dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell proliferation.[14] For instance, the overexpression of Cyclin D or loss of endogenous CDK inhibitors (CKIs) leads to hyperactivation of CDK4/6, which phosphorylates the retinoblastoma (Rb) tumor suppressor protein. This releases the E2F transcription factor, initiating the transcription of genes required for S-phase entry.[17] Therefore, inhibiting CDKs with small molecules is a powerful strategy to induce cell cycle arrest and prevent cancer cell division.[18][19]
CDK-Mediated Cell Cycle Regulation
The diagram below provides a simplified overview of the central role of CDK complexes in driving the cell cycle and the points of therapeutic intervention.
Caption: Simplified cell cycle regulation by CDKs and inhibition by pyrimidine drugs.
Featured Scaffolds and Comparative Anti-proliferative Activity
Fused heterocyclic pyrimidines, such as pyrazolo[3,4-d]pyrimidines and pyrimido[4,5-d]pyrimidines, have proven to be effective scaffolds for designing potent CDK inhibitors.[18][19][20] These structures often mimic the purine core of ATP, allowing them to fit into the kinase active site and block its function.
The following table summarizes the anti-proliferative activity of several pyrimidine-based CDK inhibitors.
| Scaffold/Compound | Target(s) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyrazolo[3,4-d]pyrimidine (5) | CDK2 | MCF-7 (Breast) | < Sorafenib | [18][19] |
| HCT-116 (Colon) | < Sorafenib | [18][19] | ||
| Compound 15 (from Ref.[18]) | CDK2 | HCT-116 (Colon) | Potent | [18] |
| CDK2/Cyclin A2 | (Enzymatic Assay) | 0.061 | [18] | |
| Pyrazolo[1,5-a]pyrimidine (BS-194) | CDK2, CDK1, CDK9 | (Mean of 60 lines) | 0.280 (GI₅₀) | [21] |
| N,4-di(1H-pyrazol-4-yl) pyrimidin-2-amine (6) | CDK2 | (Panel of 13 lines) | Sub-micromolar | [22] |
| Palbociclib (Pyrido[2,3-d]pyrimidine) | CDK4/6 | MCF-7 (Breast) | Potent | [12][22] |
Experimental Protocols and Methodologies
Evaluating the anti-proliferative activity of novel compounds requires robust and reproducible assays. The causality behind experimental design is critical: we first assess overall cell viability to determine potency (e.g., IC₅₀) and then perform mechanistic studies to confirm the compound's effect on its intended target, such as inducing cell cycle arrest.
Workflow for Assessing Anti-proliferative Activity
Caption: General workflow for evaluating anti-proliferative compounds.
Protocol 1: MTT Assay for Cell Viability and Proliferation
This assay provides a quantitative measure of metabolically active, viable cells. The principle is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by mitochondrial dehydrogenases in living cells to form a purple formazan product.[23][24] The amount of formazan is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Plating: Harvest exponentially growing cells and determine cell count and viability (e.g., using Trypan Blue). Dilute the cells in a complete culture medium to a predetermined optimal density (typically 1,000-100,000 cells/well) and seed 100 µL into each well of a 96-well plate.[25][26] Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrimidine compounds in a culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.
-
Incubation: Incubate the plates for a desired period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.[26]
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[23] Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[25]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[27] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[23]
-
Absorbance Measurement: Read the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background noise.[23]
-
Data Analysis: Subtract the background absorbance from the test values. Plot the percentage of cell viability against the compound concentration and use non-linear regression to calculate the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is essential for confirming the mechanism of action of CDK inhibitors. It uses a fluorescent dye, propidium iodide (PI), which stoichiometrically binds to DNA, allowing for the quantification of DNA content within each cell.[28] This enables the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the pyrimidine compound at relevant concentrations (e.g., 1x and 2x the IC₅₀) for a specified time (e.g., 24 hours). Include a vehicle-treated control.
-
Cell Harvesting: Harvest both adherent and floating cells to include the apoptotic population. Centrifuge the cell suspension at ~300 x g for 5 minutes.
-
Fixation: Discard the supernatant. While gently vortexing the cell pellet, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[29] This step permeabilizes the cell membrane. Incubate for at least 30 minutes at 4°C (cells can be stored at -20°C for several weeks).[29][30]
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet twice with cold PBS to remove residual ethanol.
-
Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL).[29] RNase A is crucial as PI can also bind to double-stranded RNA, which would otherwise interfere with accurate DNA content measurement.
-
Incubation: Incubate the cells in the staining solution for 20-30 minutes at room temperature in the dark.[31]
-
Flow Cytometry Acquisition: Analyze the samples on a flow cytometer. The PI fluorescence is typically detected in the FL2 or PE channel. Gate on the single-cell population to exclude doublets and aggregates.[29]
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate a DNA content frequency histogram. The software will model the peaks corresponding to the G0/G1 (2n DNA content) and G2/M (4n DNA content) phases and calculate the percentage of cells in G0/G1, S, and G2/M. An effective CDK inhibitor is expected to cause an accumulation of cells in the phase it regulates (e.g., G1 arrest for a CDK4/6 inhibitor).[28]
Conclusion
Pyrimidine scaffolds represent a remarkably versatile and potent platform for the development of anti-proliferative agents. By targeting fundamental cellular machinery like EGFR signaling and CDK-mediated cell cycle progression, pyrimidine derivatives have led to the creation of highly effective cancer therapies. The strategic functionalization of the core pyrimidine ring allows medicinal chemists to enhance potency, improve selectivity, and overcome drug resistance. The comparative data and standardized protocols presented in this guide underscore the power of these scaffolds and provide a framework for the continued discovery and evaluation of novel pyrimidine-based anti-cancer drugs.
References
- 1. sciensage.info [sciensage.info]
- 2. Anti-cancer pyrimidines in diverse scaffolds: a review of patent literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 10. tandfonline.com [tandfonline.com]
- 11. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 13. tandfonline.com [tandfonline.com]
- 14. The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. Cell Cycle Pathway | Cell Signaling Technology [cellsignal.com]
- 18. tandfonline.com [tandfonline.com]
- 19. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ijrpr.com [ijrpr.com]
- 23. MTT assay protocol | Abcam [abcam.com]
- 24. creative-diagnostics.com [creative-diagnostics.com]
- 25. atcc.org [atcc.org]
- 26. texaschildrens.org [texaschildrens.org]
- 27. MTT (Assay protocol [protocols.io]
- 28. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 29. wp.uthscsa.edu [wp.uthscsa.edu]
- 30. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]
Safety Operating Guide
Mastering the Safe Handling of 6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol: A Guide for Laboratory Professionals
For researchers and scientists at the forefront of drug discovery and development, the ability to handle novel chemical entities with confidence and precision is paramount. This guide provides essential, immediate safety and logistical information for handling 6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol (CAS 55417-80-6), a heterocyclic compound with potential applications in pharmaceutical research.[1] As a trusted partner in your research, we aim to provide value beyond the product itself by equipping you with the knowledge to maintain a safe and efficient laboratory environment.
I. Hazard Identification and Risk Mitigation
Before commencing any work with this compound, a comprehensive risk assessment is crucial. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.
Potential Hazards:
-
Skin Irritation: Similar compounds can cause skin irritation upon contact.[2][4]
-
Eye Irritation: Direct contact with the eyes may cause serious irritation.[2][4]
-
Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[2][3][4]
-
Harmful if Swallowed: Ingestion of the compound may be harmful.[3]
To mitigate these risks, a multi-layered approach combining engineering controls, personal protective equipment (PPE), and stringent handling procedures is essential.
II. Engineering Controls: Your First Line of Defense
Engineering controls are designed to remove the hazard at the source, before it can come into contact with the researcher.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.[5][6]
-
Eyewash Stations and Safety Showers: These should be readily accessible and tested regularly.[7]
III. Personal Protective Equipment (PPE): A Comprehensive Barrier
The appropriate selection and use of PPE is critical for preventing direct contact with the chemical.[5][8]
| Task | Required PPE | Rationale |
| Weighing and Transferring Solid | - Chemical safety goggles- Face shield (recommended)- Nitrile gloves (double-gloving recommended)- Laboratory coat- Closed-toe shoes | - Protects eyes and face from airborne particles.- Prevents skin contact with the solid compound.- Provides a barrier against spills. |
| Preparing Solutions | - Chemical safety goggles- Face shield- Nitrile gloves (double-gloving recommended)- Laboratory coat- Closed-toe shoes | - Protects against splashes of the chemical solution.- Prevents skin contact with the solution.- Provides a barrier against spills. |
| Handling Solutions | - Chemical safety goggles- Nitrile gloves- Laboratory coat- Closed-toe shoes | - Protects eyes from accidental splashes.- Prevents skin contact with the solution.- Provides a barrier against minor spills. |
Note: Always inspect gloves for any signs of degradation or puncture before use.[6]
IV. Step-by-Step Handling Protocol: Weighing and Dissolving
This protocol outlines the safe procedure for weighing the solid compound and preparing a stock solution.
-
Preparation:
-
Ensure the chemical fume hood is on and functioning correctly.
-
Gather all necessary equipment: spatula, weigh boat, vial, solvent, and vortex mixer.
-
Don the appropriate PPE as outlined in the table above.
-
-
Weighing:
-
Place a weigh boat on the analytical balance inside the fume hood and tare the balance.
-
Carefully transfer the desired amount of this compound from the stock container to the weigh boat using a clean spatula.
-
Record the exact weight.
-
-
Transfer and Dissolution:
-
Carefully transfer the weighed solid into a labeled vial.
-
Add the appropriate volume of the desired solvent to the vial.
-
Securely cap the vial.
-
Vortex the vial until the solid is completely dissolved.
-
-
Cleanup:
-
Clean the spatula and any other contaminated reusable equipment with an appropriate solvent.
-
Dispose of the weigh boat and any other disposable contaminated materials in the designated solid hazardous waste container.[9]
-
V. Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
-
Small Spill (in fume hood):
-
Skin Contact:
-
Eye Contact:
-
Inhalation:
-
Ingestion:
VI. Storage and Disposal
Proper storage and disposal are crucial for maintaining a safe laboratory and protecting the environment.
-
Storage:
-
Disposal:
VII. Workflow for Safe Handling
The following diagram illustrates the decision-making process for the safe handling of this compound.
Caption: Safe Handling Workflow Diagram
VIII. Conclusion
By adhering to these guidelines, researchers can confidently and safely handle this compound, minimizing risks and ensuring the integrity of their work. A proactive approach to safety is the cornerstone of innovative and successful research.
References
- 1. alchempharmtech.com [alchempharmtech.com]
- 2. 6-Methylpyridin-2-ol | C6H7NO | CID 76772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
